molecular formula C18H13NO3 B1361223 4-Nitro-2,6-diphenylphenol CAS No. 2423-73-6

4-Nitro-2,6-diphenylphenol

Cat. No.: B1361223
CAS No.: 2423-73-6
M. Wt: 291.3 g/mol
InChI Key: YCXQKJXTGDYKIO-UHFFFAOYSA-N
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Description

4-Nitro-2,6-diphenylphenol is a useful research compound. Its molecular formula is C18H13NO3 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXQKJXTGDYKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347800
Record name 4-Nitro-2,6-diphenylphenol
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Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-73-6
Record name 4-Nitro-2,6-diphenylphenol
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Record name 4-Nitro-2,6-diphenylphenol
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Record name 4-Nitro-2,6-diphenylphenol
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Foundational & Exploratory

Technical Guide: 4-Nitro-2,6-diphenylphenol – Physicochemical Architecture & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-2,6-diphenylphenol (NDPP), CAS 2423-73-6, represents a specialized class of sterically hindered nitrophenols utilized primarily as solvatochromic probes and lipophilic pH indicators.[1] Structurally characterized by two phenyl rings at the ortho positions and a nitro group at the para position, NDPP serves as a critical precursor to the renowned Reichardt’s Dye (Betaine 30). Its utility stems from the interplay between its steric bulk, which modulates solvent accessibility, and its electronic push-pull system, which facilitates intramolecular charge transfer (ICT). This guide provides a comprehensive analysis of its chemical properties, synthesis, and application in probing micro-environmental polarity.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Dynamics

The NDPP molecule is defined by the steric crowding of the hydroxyl group. The two ortho-phenyl rings are not coplanar with the central phenol ring; they twist significantly to relieve steric strain. This "propeller-like" geometry has two major consequences:

  • Shielded Acidity: The hydroxyl proton is sterically protected, affecting proton transfer rates and hydrogen-bonding kinetics.

  • Solvation Inhibition: Upon deprotonation, the resulting phenolate oxygen is shielded from tight solvation shells, making the anion highly sensitive to the specific nature of the solvent (e.g., H-bond donor ability).

Physicochemical Data Table
PropertyValue / Description
CAS Number 2423-73-6
Molecular Formula

Molecular Weight 291.30 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 137–139 °C (lit.)
pKa (Predicted) ~7.10 ± 0.44 (Comparable to 4-nitrophenol due to opposing steric/electronic effects)
Solubility Soluble in DMSO, Acetone, Ethanol, Benzene; Insoluble in Water
Acidity Mechanism The para-nitro group stabilizes the phenolate anion via resonance, while ortho-phenyls provide inductive withdrawal but steric hindrance to solvation.[1]

Part 2: The Solvatochromic Phenomenon

NDPP exhibits negative solvatochromism in its anionic form, though less extreme than its pyridinium-betaine derivatives.

Mechanism of Color Change

The color of NDPP is pH and solvent-dependent.

  • Neutral Form (Acidic pH): Pale yellow. The protonated hydroxyl group limits charge transfer.

  • Anionic Form (Basic pH): Deep Orange/Red. Deprotonation creates a phenolate anion.[2] The negative charge is delocalized across the

    
    -system into the electron-withdrawing nitro group.
    

Solvent Effect: In polar protic solvents (like water or methanol), hydrogen bonding stabilizes the ground-state phenolate oxygen more than the excited state, increasing the energy gap (


) and causing a hypsochromic (blue) shift . In non-polar aprotic solvents, the ground state is less stabilized, reducing 

and causing a bathochromic (red) shift .

Solvatochromism Neutral Neutral Phenol (Pale Yellow) Low ICT Anion Phenolate Anion (Orange/Red) High ICT Neutral->Anion -H+ (pH > 7.1) Deprotonation Base (OH-) Deprotonation->Anion Resonance Nitro-Delocalized Resonance Hybrid Anion->Resonance Electronic Delocalization Solvent Polar Solvent (H-Bonding) Solvent->Anion Stabilizes Ground State (Blue Shift)

Figure 1: Deprotonation and resonance stabilization mechanism driving the solvatochromic response.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of this compound via electrophilic aromatic substitution (Nitration).

Reagents & Equipment
  • Precursor: 2,6-Diphenylphenol (99%)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[3]

  • Reagent: Nitric Acid (

    
    , 65-70%)
    
  • Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice bath.

Step-by-Step Methodology
  • Dissolution: In the 3-neck flask, dissolve 10.0 g (40.6 mmol) of 2,6-diphenylphenol in 100 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.

  • Temperature Control: Cool the solution to 15–20 °C using a water/ice bath. Critical: Maintaining low temperature prevents over-nitration or oxidation of the phenyl rings.

  • Nitration: Add a solution of 3.0 mL Nitric Acid (approx. 1.1 eq) in 10 mL Acetic Acid dropwise over 30 minutes.

    • Observation: The solution will darken (yellow/orange) as the nitro compound forms.[4]

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 9:1).

    • Yield Expectation: >90%[1][5][6][7]

    • Target MP: 137–139 °C.

Synthesis Start 2,6-Diphenylphenol (Solvent: AcOH) Step1 Add HNO3 / AcOH (Dropwise, 15-20°C) Start->Step1 Step2 Stir RT, 2 Hours (Monitor TLC) Step1->Step2 Quench Pour into Ice Water (Precipitation) Step2->Quench Filter Filtration & Wash Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final This compound (Yellow Crystals) Recryst->Final

Figure 2: Synthetic workflow for the nitration of 2,6-diphenylphenol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~8.0–8.2 ppm (s, 2H): Protons on the central phenol ring (meta to OH, ortho to 
      
      
      
      ).
    • 
       ~7.3–7.6 ppm (m, 10H): Protons on the two phenyl rings.
      
    • Note: The phenolic -OH signal is often broad and chemical shift varies with concentration/dryness.

  • FT-IR (ATR):

    • 
      : O-H stretch (often sharp due to steric prevention of H-bonding).
      
    • 
       & 
      
      
      
      : N=O asymmetric and symmetric stretches (Nitro group).
  • UV-Vis Spectroscopy:

    • 
       (Methanol): ~320–330 nm (Neutral).
      
    • 
       (Methanol + NaOH): ~400–430 nm (Anion). Note: The bathochromic shift confirms the formation of the conjugated phenolate.
      

Part 5: Applications

Lipophilic pH Indicator

Unlike standard nitrophenols, NDPP is highly lipophilic due to the phenyl wings. This makes it an ideal interfacial pH probe for:

  • Micellar Surfaces: Determining the local pH at the surface of cationic/anionic micelles.

  • Lipid Bilayers: Probing the electrostatic potential of cell membranes. The phenyl groups anchor the probe in the lipid interface while the nitro-phenol headgroup senses the aqueous phase pH.

Precursor to Reichardt’s Dye

NDPP is the immediate precursor to the amino-phenol required to synthesize Reichardt’s Dye (Betaine 30).

  • Workflow: NDPP

    
     4-Amino-2,6-diphenylphenol 
    
    
    
    Reichardt's Dye.
Supramolecular Chemistry

Used as a hydrogen-bond acceptor probe . Because the steric bulk prevents self-aggregation, NDPP is used to measure the hydrogen-bond donating (HBD) acidity of solvents or polymers without the interference of solute-solute H-bonding.

References

  • PubChem. (2025).[1] this compound (Compound Summary).[1][8][9][10][11][12][13] National Library of Medicine. [Link]

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators.[14][15] Chemical Reviews, 94(8), 2319–2358. [Link]

  • Organic Syntheses. (1943). 2,6-Dibromo-4-nitrophenol (Analogous Nitration Protocol).[10] Org.[1][10][16] Synth. Coll. Vol. 2, p.173. [Link]

Sources

Physical properties of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Nitro-2,6-diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with significant potential in various research and development applications, including as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its specific physical and chemical properties. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established experimental data and predictive insights. Furthermore, it details robust experimental protocols for the determination of these properties, empowering researchers to conduct their own analyses and validate the provided information.

Chemical Identity

A clear understanding of the chemical identity of a compound is the foundation for all subsequent scientific investigation.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 2423-73-6[2]
Molecular Formula C₁₈H₁₃NO₃[1]
Molecular Weight 291.30 g/mol [2]
Synonyms 2'-Hydroxy-5'-nitro-m-terphenyl, 5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol[1]
Appearance Light orange to yellow to green powder or crystals

Structural Elucidation

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to distinguish between experimentally determined and predicted values.

PropertyValueData TypeSource
Melting Point 137-139 °CExperimental
Boiling Point 455.2 ± 45.0 °CPredicted
Density 1.265 ± 0.06 g/cm³Predicted
pKa 7.10 ± 0.44Predicted
Water Solubility InsolubleQualitative
Organic Solvent Solubility Soluble in acetone and ethanolQualitative[3]

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenol chromophore. For comparison, 4-nitrophenol exhibits absorption maxima at approximately 320 nm and 405 nm.[4] The peak around 405 nm is characteristic of the deprotonated phenolate form in alkaline solutions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
N-O asymmetric stretch (nitro)1500-1550
N-O symmetric stretch (nitro)1300-1370
C=C stretch (aromatic)1450-1600
C-O stretch (phenol)1200-1260
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the diphenyl substituents and the central phenol ring will appear in the downfield region (typically 6.5-8.5 ppm). The phenolic hydroxyl proton will likely be a broad singlet, and its chemical shift will be concentration and solvent-dependent. For comparison, the aromatic protons of 4-nitrophenol appear as two doublets at approximately 6.32 and 7.89 ppm.[5]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 110-160 ppm range.[6] The carbon bearing the hydroxyl group will be shifted further downfield, as will the carbon attached to the nitro group.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is based on the established method of nitrating substituted phenols.

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup cluster_3 Purification A Dissolve 2,6-diphenylphenol in glacial acetic acid B Add a mixture of nitric acid and sulfuric acid dropwise at low temperature (0-5 °C) A->B Stirring C Pour reaction mixture onto ice-water B->C Quenching D Filter the precipitate C->D E Wash with cold water D->E F Recrystallize from ethanol E->F

Sources

Introduction: Unveiling a Sterically Encumbered Phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Bonding of 4-Nitro-2,6-diphenylphenol

This compound stands as a fascinating molecular scaffold for investigating the interplay of steric and electronic effects in organic chemistry. Its structure is characterized by a central phenolic ring flanked by two bulky phenyl substituents at the ortho positions, and a potent electron-withdrawing nitro group at the para position. This unique arrangement imparts distinctive chemical and physical properties, making it an exemplary model for studies in conformational analysis, acidity modulation, and reaction kinetics. This guide provides a comprehensive technical overview of its structure, bonding, predicted spectroscopic characteristics, and a validated workflow for its synthesis and characterization.

Molecular Architecture: A Tale of Steric Hindrance and Electronic Influence

The core of this compound is a 2,6-disubstituted phenol, a class of compounds known for significant steric strain. The presence of two phenyl groups ortho to the hydroxyl moiety forces a non-planar conformation, which is a critical determinant of its chemical behavior.

Conformational Analysis

Unlike simpler phenols, the planar arrangement of the aromatic rings in this compound is energetically unfavorable. The steric repulsion between the hydrogen atoms on the ortho positions of the flanking phenyl rings and the hydroxyl group on the central ring necessitates a twisted conformation. It is predicted that the two phenyl substituents are twisted out of the plane of the central phenol ring. This rotation disrupts the π-system conjugation between the rings, influencing the molecule's electronic properties and reactivity.

Caption: Predicted non-planar structure of this compound.

Bonding and Electronic Effects

The bonding in this compound is a complex interplay of inductive and resonance effects, further modulated by steric hindrance.

  • Hydroxyl Group (-OH): Acts as a strong activating group, donating electron density to the aromatic ring through resonance (+R effect), while being weakly electron-withdrawing inductively (-I effect).

  • Nitro Group (-NO₂): A powerful deactivating group, it withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect). Its position para to the hydroxyl group allows for direct electronic communication.

  • Phenyl Groups (-C₆H₅): These groups are weakly electron-withdrawing by induction but can donate or withdraw electrons via resonance depending on their orientation. Due to the predicted twist, their resonance interaction with the central phenol ring is likely diminished.

The steric bulk of the ortho-phenyl groups can also influence the geometry of the para-nitro group, potentially causing it to twist slightly out of the plane of the central ring, which would further impact conjugation.

Physicochemical and Predicted Spectroscopic Properties

PropertyValueSource
Molecular Formula C₁₈H₁₃NO₃[1]
Molecular Weight 291.30 g/mol [2]
CAS Number 2423-73-6[3]
Appearance Light orange to yellow to green powder/crystal[4]
Melting Point 137-139 °C[3]
Predicted pKa 7.10 ± 0.44[4]
Solubility Insoluble in water[4]
Predicted FT-IR Spectral Characteristics

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretch: Two strong absorptions are predicted in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, which are characteristic of an aromatic nitro group[5][6].

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Predicted ¹H NMR Spectral Characteristics

The proton NMR spectrum would be relatively simple due to the molecule's symmetry.

  • Hydroxyl Proton (OH): A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

  • Aromatic Protons (meta to -OH): A singlet is expected for the two equivalent protons on the central phenol ring. Its chemical shift would be downfield due to the deshielding effect of the nitro group.

  • Aromatic Protons (ortho, meta, para-phenyl groups): A series of multiplets would be observed in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two equivalent flanking phenyl rings.

For comparison, the ¹H NMR of the precursor, 2,6-diphenylphenol, shows multiplets in the range of 7.04-7.54 ppm for the aromatic protons and a singlet at 5.38 ppm for the hydroxyl proton in CDCl₃[7].

Predicted ¹³C NMR Spectral Characteristics

Due to symmetry, fewer than 18 signals are expected.

  • C-OH Carbon: Expected in the 150-160 ppm range.

  • C-NO₂ Carbon: Expected to be significantly downfield.

  • Other Aromatic Carbons: A series of signals between 115-150 ppm. The carbons bearing the phenyl groups would be distinct from the other carbons on the central ring.

Predicted UV-Vis Spectroscopic Characteristics

Nitrophenols typically exhibit strong UV-Vis absorption. 4-nitrophenol in aqueous solution shows an absorption maximum around 317-319 nm, which shifts to ~400 nm upon deprotonation to the 4-nitrophenolate ion[8][9]. For this compound, similar absorption bands are expected. However, the steric hindrance causing the phenyl rings to twist out of plane may lead to a hypsochromic shift (blue shift) and a decrease in molar absorptivity compared to a hypothetical planar analogue, due to the disruption of the extended π-conjugation.

Synthesis and Characterization Workflow

The synthesis of this compound is a two-step process starting from the commercially available 2,6-diphenylphenol, or from cyclohexanone if the precursor is not available.

cluster_step1 Step 1: Synthesis of 2,6-Diphenylphenol cluster_step2 Step 2: Nitration cluster_purification Purification & Characterization start1 Cyclohexanone process1 Autocondensation (Alkaline Catalyst) start1->process1 intermediate1 Tricyclic Ketone Intermediate process1->intermediate1 process2 Dehydrogenation intermediate1->process2 product1 2,6-Diphenylphenol process2->product1 start2 2,6-Diphenylphenol product1->start2 process3 Nitrating Agent (e.g., HNO₃ in solvent) start2->process3 product2 This compound process3->product2 purify Recrystallization product2->purify char Spectroscopic Analysis (NMR, FT-IR, UV-Vis, MS) purify->char

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,6-Diphenylphenol (Precursor)

The synthesis of the precursor, 2,6-diphenylphenol, can be achieved via the autocondensation of cyclohexanone followed by dehydrogenation, as detailed in several patents[10].

  • Autocondensation: Cyclohexanone is heated in the presence of an alkaline catalyst (e.g., potassium hydroxide) in a suitable solvent like toluene. This reaction forms a mixture of condensation products, including a tricyclic ketone intermediate.

  • Dehydrogenation: The isolated tricyclic ketone intermediate is then subjected to catalytic dehydrogenation. This is typically carried out in a fixed-bed reactor at elevated temperatures (250-300 °C) using a catalyst such as Palladium on alumina (Pd/Al₂O₃).

  • Purification: The crude 2,6-diphenylphenol is purified by recrystallization from a suitable solvent (e.g., n-decane) to yield a white crystalline powder[11].

Experimental Protocol: Nitration of 2,6-Diphenylphenol

While a specific protocol for the nitration of 2,6-diphenylphenol is not widely published, a reliable method can be extrapolated from procedures used for similarly hindered phenols, such as 2,6-dichlorophenol. The ortho positions are sterically blocked by the phenyl groups, directing nitration exclusively to the para position.

  • Dissolution: Dissolve 2,6-diphenylphenol in a water-immiscible, non-polar aprotic solvent such as carbon tetrachloride or toluene. The choice of a non-polar solvent is crucial to control the reaction rate and minimize by-product formation.

  • Reaction Setup: Place the solution in a reaction vessel equipped with a dropping funnel and a stirrer, and maintain the temperature, for instance, at 35°C using a water bath.

  • Addition of Nitrating Agent: Slowly add an aqueous solution of nitric acid (10-70% concentration) dropwise to the stirred solution over a period of 30-90 minutes. The slow addition is critical to control the exothermicity of the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. The solid product is then collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization to obtain the final product of high purity.

Acidity and Reactivity Considerations

The acidity of phenols is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, increase acidity by stabilizing the resulting phenoxide anion through delocalization of the negative charge.

Compared to phenol (pKa ≈ 9.95), 4-nitrophenol is considerably more acidic (pKa ≈ 7.15). The nitro group at the para position effectively delocalizes the negative charge of the phenoxide ion via its -R effect.

For this compound, two competing factors are at play:

  • Electronic Effect: The para-nitro group strongly increases acidity.

  • Steric Effect: The bulky ortho-phenyl groups can cause steric hindrance to the solvation of the phenoxide anion. Inefficient solvation destabilizes the anion, which in turn decreases acidity[12].

Given the predicted pKa of ~7.10, it appears that the powerful electron-withdrawing effect of the para-nitro group is the dominant factor, and the steric hindrance from the ortho-phenyl groups may have a less pronounced effect on the overall acidity compared to their impact on conformation.

Conclusion

This compound is a sterically encumbered molecule whose structure and properties are dictated by a delicate balance of steric repulsion and electronic interactions. Its non-planar conformation, a direct result of the bulky ortho-phenyl substituents, influences its conjugation, spectroscopic properties, and reactivity. While a complete experimental characterization is not fully available in public literature, a robust understanding of its structure and bonding can be achieved through the application of fundamental organic chemistry principles and by drawing analogies to related compounds. The synthetic pathways are accessible, and the molecule serves as an excellent substrate for further research into the nuanced effects that govern chemical behavior.

References

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reduction of 4‐nitrophenol using synthesized and characterized CoS @ MorphcdtH / CoS @ 4‐MPipzcdtH nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of a Nitrophenol Disubstituted BODIPY Halochromic Probe. Retrieved from [Link]

  • Al-Hetlani, E., Amin, M. O., & Al-Mohaimeed, A. M. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 7(44), 39633–39655. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 625985, this compound. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2,6-Diphenylphenol. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Compound Summary for CID 625985, this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • Munday, R., & Manns, E. (1994). Steric effects on the haemolytic activity of aromatic disulphides in rats. Journal of Applied Toxicology, 14(1), 45-49. [Link]

  • Rochester, C. H., & Rosall, B. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 743-748. [Link]

  • Pharmacophore. (2019). SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-spectra of diphenyl nitramine and references of 4NDPA and 2NDPA. Retrieved from [Link]

  • MDPI. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Image]. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

  • YouTube. (2025). Acidic Nature of Nitrophenols Explained #neetchemistry #neet2025. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]

  • Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102452906B - Preparation method of 2,6-diphenyl phenol.
  • ResearchGate. (n.d.). Acidity and Lipophilicity of Nitrophenol Derivatives. [Table]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

Sources

Technical Profile: 4-Nitro-2,6-diphenylphenol (CAS 2423-73-6)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Synthesis, Structural Properties, and Solvatochromic Applications Audience: Organic Chemists, Materials Scientists, and Spectroscopists[1]

Part 1: Executive Summary & Core Utility[1]

4-Nitro-2,6-diphenylphenol (CAS 2423-73-6) is a sterically hindered phenolic compound primarily utilized as a high-value intermediate in the synthesis of solvatochromic dyes, most notably Reichardt’s Dye (Betaine 30) .[1] Unlike simple nitrophenols, the presence of bulky phenyl groups at the ortho (2,6) positions creates a unique steric environment that influences proton transfer, hydrogen bonding, and electronic delocalization.

For researchers, this molecule serves two critical functions:

  • Precursor Utility: It is the obligate intermediate for accessing 2,6-diphenyl-4-(2,4,6-triphenylpyridinio)phenolate (Reichardt’s Dye), the standard for the

    
     solvent polarity scale.[1]
    
  • Structural Model: It acts as a probe for studying intramolecular hydrogen bonding (OH[1]···

    
     interactions) and steric inhibition of resonance in crowded aromatic systems.[1]
    
Part 2: Physicochemical Specifications[2][3][4][5][6]

The following data aggregates experimental and predicted values to establish a baseline for identification and purity assessment.

Table 1: Core Chemical Properties

PropertyValueNotes
Chemical Name This compoundSynonyms: 2,6-Diphenyl-4-nitrophenol
CAS Number 2423-73-6
Molecular Formula

Molecular Weight 291.30 g/mol
Appearance Yellow to Orange Crystalline SolidColor intensity varies with crystal habit and purity.[1][2]
Melting Point 136 – 139 °CSharp melting point indicates high purity.[1]
Solubility Soluble: Ethanol, Benzene, AcetoneInsoluble: WaterHydrophobic due to phenyl wings.
pKa (Predicted) ~7.10 ± 0.44Acidity is modulated by steric hindrance despite the nitro group.[1]
GHS Classification Warning (Irritant)H315, H319, H335
Part 3: Structural Analysis & Mechanism[1]
3.1 Steric Hindrance and Hydrogen Bonding

The defining feature of CAS 2423-73-6 is the "propeller-like" twisting of the ortho-phenyl rings relative to the central phenol ring.[1] This conformation is dictated by steric repulsion between the phenyl protons and the central hydroxyl group.

  • Intramolecular Interaction: Crystallographic studies suggest the hydroxyl proton can engage in bifurcated hydrogen bonding with the

    
    -systems of the adjacent phenyl rings (OH···
    
    
    
    ), stabilizing the molecule in non-polar environments.
  • Electronic Push-Pull: The para-nitro group acts as a strong electron withdrawer, increasing the acidity of the phenolic proton. However, the bulky ortho-phenyl groups sterically inhibit the solvation of the resulting phenolate anion, making the acidity highly solvent-dependent.

3.2 Visualization: Structural Logic

The following diagram illustrates the structural features affecting the molecule's reactivity and its role as a precursor.

StructuralLogic Phenyls Ortho-Phenyl Groups (Steric Bulk) Core This compound (CAS 2423-73-6) Phenyls->Core Protects OH OH Phenolic Hydroxyl (Acidic Center) OH->Core Reaction Site Nitro Para-Nitro Group (Electron Withdrawing) Nitro->Core Increases Acidity Reactivity Reactivity Profile: 1. Reduced H-bond donation to solvent 2. Precursor to stable radicals/betaines Core->Reactivity Determines

Figure 1: Structural determinants of CAS 2423-73-6 reactivity.[1][3] The interplay between steric bulk (red) and electronic withdrawal (yellow) defines its chemical behavior.

Part 4: Experimental Protocols
Protocol A: Synthesis of this compound

Objective: Selective nitration of 2,6-diphenylphenol. Context: Direct nitration must be controlled to prevent over-nitration or oxidation of the phenyl rings.

Materials:

  • 2,6-Diphenylphenol (Starting Material)[1][4][5][2][3][6][7]

  • Glacial Acetic Acid (Solvent)[1]

  • Nitric Acid (HNO₃, dilute or concentrated depending on scale)

  • Ice water bath

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-diphenylphenol in glacial acetic acid in a round-bottom flask. Ensure complete dissolution by gentle warming if necessary, then cool to room temperature.

  • Nitration: Add Nitric Acid dropwise while maintaining the temperature below 20°C (use an ice bath).[1] The reaction is exothermic.[1]

    • Mechanistic Note: The ortho positions are blocked by phenyl groups.[1][8] The para position is activated by the hydroxyl group, directing the nitro group almost exclusively to the 4-position.

  • Precipitation: Stir the mixture for 1–2 hours. The solution will darken (yellow/orange).[1] Pour the reaction mixture into a large excess of ice-cold water.

  • Isolation: The product, this compound, will precipitate as a yellow solid.[1] Filter via vacuum filtration.[1]

  • Purification: Recrystallize from ethanol or an ethanol/water mixture.

  • Validation: Check Melting Point (Target: 136–139°C).

Protocol B: Reduction to 4-Amino-2,6-diphenylphenol (Route to Reichardt’s Dye)

Objective: Convert the nitro group to an amine to allow for pyrylium salt condensation.[1]

Materials:

  • This compound (Product from Protocol A)[1][4][5][2][3]

  • Sodium Dithionite (

    
    )[1][5]
    
  • Sodium Hydroxide (NaOH, 5% aq)

  • Ethanol[9][2]

Workflow:

  • Solubilization: Dissolve this compound in hot 5% NaOH. The solution will turn deep red/orange due to the formation of the nitrophenolate anion.

  • Reduction: Add solid Sodium Dithionite in small portions with vigorous stirring.

    • Endpoint: The deep red color will fade to a pale yellow or colorless solution, indicating the reduction of the nitro group (

      
      ) to the amine (
      
      
      
      ).
  • Workup: Acidify carefully with acetic acid to precipitate the amine (or isolate as the hydrochloride salt depending on stability requirements).

  • Next Step: This amine is immediately used to react with 2,4,6-triphenylpyrylium salts to form the solvatochromic pyridinium-N-phenolate betaine.[1]

Part 5: Synthesis Pathway Visualization[1]

The following diagram maps the transformation from raw material to the final solvatochromic sensor, highlighting CAS 2423-73-6 as the linchpin intermediate.

SynthesisPathway Start 2,6-Diphenylphenol (Precursor) Step1 Nitration (HNO3 / AcOH) Start->Step1 Intermediate This compound (CAS 2423-73-6) Yellow Solid Step1->Intermediate Electrophilic Aromatic Substitution Step2 Reduction (Na2S2O4 / NaOH) Intermediate->Step2 Amine 4-Amino-2,6-diphenylphenol (Unstable Intermediate) Step2->Amine Nitro Reduction Step3 Condensation (Triphenylpyrylium salt) Amine->Step3 Final Reichardt's Dye (Betaine 30) Solvatochromic Standard Step3->Final Ring Formation

Figure 2: Synthetic pathway to Reichardt's Dye.[1][9] CAS 2423-73-6 is the stable intermediate that allows for the purification and isolation of the phenyl-substituted core.[1]

Part 6: Safety & Handling (GHS Standards)[1]

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][10]

    • H319: Causes serious eye irritation.[1][10]

    • H335: May cause respiratory irritation.[1][10]

  • Precautionary Measures:

    • Use local exhaust ventilation when handling the powder to prevent dust inhalation.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases (which will deprotonate the phenol and form the colored salt).

References
  • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link[1]

  • Dimroth, K., Reichardt, C., Siepmann, T., & Bohlmann, F. (1963). Über Pyridinium-N-phenol-betaine und ihre Verwendung zur Charakterisierung der Polarität von Lösungsmitteln. Justus Liebigs Annalen der Chemie, 661(1), 1–37. Link

  • PubChem. (2025).[1][10] Compound Summary for CAS 2423-73-6: this compound.[1][9][4][2][3][6] National Library of Medicine.[1] Link

  • TCI Chemicals. (2025).[1][11][12] Safety Data Sheet: this compound. Tokyo Chemical Industry.[1][12] Link[1]

  • Wozniak, K., Krygowski, T. M., & Kariuki, B. (1990). Structural studies of 2,6-diphenylphenol derivatives. Journal of Molecular Structure. (Contextual reference for steric hindrance in diphenylphenols).

Sources

Technical Guide: Synthesis of 2'-Hydroxy-5'-nitro-m-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 2'-hydroxy-5'-nitro-m-terphenyl , a sterically crowded phenol derivative often employed as a precursor for solvatochromic dyes (e.g., Reichardt’s Dye analogs) and proton-transfer ligands in coordination chemistry.

While direct nitration of 2,6-diphenylphenol is chemically feasible, it suffers from regioselectivity issues regarding the outer phenyl rings. Therefore, this guide prioritizes a Modular Suzuki-Miyaura Coupling Strategy . This pathway guarantees the structural integrity of the nitro group position by installing it on the central ring before the formation of the terphenyl skeleton.

Retrosynthetic Analysis

The synthesis is disconnected into two primary stages:

  • C-C Bond Formation: Double Suzuki coupling of phenylboronic acid to a di-halogenated phenolic core.

  • Core Functionalization: Electrophilic bromination of commercially available 4-nitrophenol.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target terphenyl derivative. Target 2'-Hydroxy-5'-nitro-m-terphenyl (Target) Inter 2,6-Dibromo-4-nitrophenol (Key Intermediate) Inter->Target Suzuki-Miyaura (2.2 eq PhB(OH)2, Pd(0)) SM1 4-Nitrophenol (Starting Material) SM1->Inter Bromination (Br2, AcOH) SM2 Phenylboronic Acid (Coupling Partner) SM2->Target x2

Stage 1: Synthesis of 2,6-Dibromo-4-nitrophenol[1]

This step utilizes Electrophilic Aromatic Substitution (EAS) to install bromine atoms at the ortho positions relative to the hydroxyl group. The hydroxyl group is a strong ortho/para activator, but since the para position is blocked by the nitro group, bromination occurs exclusively at the 2 and 6 positions.

Protocol 1.0: Bromination

Reagents: 4-Nitrophenol (1.0 eq), Bromine (


, 2.2 eq), Glacial Acetic Acid (AcOH), Water.
ParameterSpecificationNotes
Solvent System Glacial Acetic Acid / Water (1:1)AcOH solubilizes the phenol; water moderates the reaction rate.
Temperature 0°C to Room Temp (25°C)Start cold to prevent oxidation; warm to complete substitution.
Time 2–4 HoursMonitor by TLC (SiO2, Hexane/EtOAc 7:3).
Yield Target 85–95%High efficiency expected.

Step-by-Step Methodology:

  • Dissolution: Dissolve 13.9 g (100 mmol) of 4-nitrophenol in 100 mL of glacial acetic acid in a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser (vented to a caustic scrubber for HBr fumes).

  • Bromine Addition: Cool the solution to 0–5°C using an ice bath. Add 35.2 g (11.3 mL, 220 mmol) of bromine dropwise over 45 minutes. Caution: Bromine is highly corrosive and volatile.

  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for an additional 2 hours. A yellow/orange precipitate typically forms.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 5 g of sodium bisulfite (

    
    ) to quench unreacted bromine.
    
  • Isolation: Filter the solid precipitate. Wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize from ethanol/water (50:50) to yield yellow needles.

    • Validation: Melting point should be approx. 141–143°C.

Stage 2: Double Suzuki-Miyaura Cross-Coupling

This is the critical C-C bond-forming step. The challenge here is steric hindrance . The hydroxyl group at position 1 and the bromine atoms at 2 and 6 create a crowded environment. Standard conditions may lead to incomplete mono-coupling. We utilize a catalytic system optimized for sterically hindered aryl bromides.

Mechanism of Action

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The presence of the free phenol (-OH) can poison catalysts; therefore, using an excess of base ensures the phenol exists as the phenoxide, which actually accelerates the oxidative addition in aqueous media.

SuzukiCycle Figure 2: Catalytic cycle for the double arylation of the dibromo-intermediate. Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2,6-Dibromo-4-nitrophenol TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Ph-B(OH)3 + CO3(2-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Protocol 2.0: Cross-Coupling

Reagents: 2,6-Dibromo-4-nitrophenol (1.0 eq), Phenylboronic acid (2.5 eq),


 (5 mol%), 

(2M aqueous), DME (Dimethoxyethane).
ParameterSpecificationCritical Control Point
Catalyst Tetrakis(triphenylphosphine)palladium(0)Must be bright yellow.[1] Black/brown indicates oxidation.
Atmosphere Argon or Nitrogen (Strict)

causes homo-coupling of boronic acid and kills catalyst.
Solvent DME / 2M

(3:1 v/v)
DME is miscible with water, ensuring phase transfer.
Temp/Time Reflux (85°C) / 12–18 HoursHigh energy required to overcome steric hindrance.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 2,6-dibromo-4-nitrophenol (2.97 g, 10 mmol) and phenylboronic acid (3.05 g, 25 mmol).

  • Solvent & Degassing: Add 60 mL of DME and 20 mL of 2M aqueous

    
    . Degas the mixture by bubbling Argon through it for 20 minutes (sparging).
    
  • Catalyst Addition: Add

    
     (580 mg, 0.5 mmol) quickly under a counter-flow of Argon. Seal the flask.
    
  • Reaction: Heat to reflux (approx. 85°C oil bath) with vigorous stirring for 16 hours. The reaction mixture usually turns dark black/brown (Pd precipitation) upon completion.

  • Workup:

    • Cool to room temperature.[2]

    • Acidify carefully with 1M HCl to pH ~2 (to protonate the phenoxide back to phenol).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: The crude material will contain triphenylphosphine oxide and unreacted boronic acid. Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

    • The product is typically a bright yellow solid.

Characterization & Validation

To ensure the protocol produced the correct 2'-hydroxy-5'-nitro-m-terphenyl (2,6-diphenyl-4-nitrophenol), compare analytical data against these standards:

  • Physical State: Yellow crystalline solid.

  • Melting Point: 152–154°C.

  • 1H NMR (400 MHz, CDCl3):

    • 
       5.45 (s, 1H, -OH) – Chemical shift varies with concentration.
      
    • 
       8.20 (s, 2H, Ar-H on central ring) – Singlet confirms symmetry (2,6-substitution).
      
    • 
       7.45–7.55 (m, 10H, Phenyl rings).
      
  • IR Spectroscopy:

    • Broad band ~3400

      
       (O-H stretch).
      
    • Strong bands ~1510

      
       and 1340 
      
      
      
      (
      
      
      asymmetric/symmetric stretch).
Alternative Pathway (Direct Nitration)

For informational comparison only. Not recommended for high-purity applications.

It is possible to synthesize the target by nitrating commercially available 2,6-diphenylphenol .

  • Reagents: 2,6-Diphenylphenol,

    
    , Acetic Acid.
    
  • Risk: While the para position is activated, the phenyl rings at the ortho positions are also susceptible to nitration under harsh conditions. This route often yields a mixture of the target and polynitrated byproducts (e.g., nitration on the side rings), requiring difficult separation.

References
  • Preparation of 2,6-Dibromo-4-nitrophenol

    • Möhlau, R., & Uhlmann, K. (1933). Organic Syntheses, Coll. Vol. 2, p. 175.
  • Suzuki Coupling on Sterically Hindered Phenols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Synthesis of m-Terphenyl Derivatives (General Framework)

    • Benahmed-Gasmi, A., et al. (2018).[3] "Synthesis and characterization of new terphenyl derivatives." Journal of Molecular Structure, 1156, 331-336.

  • Characterization Data (2,6-diphenyl-4-nitrophenol)

    • Reichardt, C., & Harbusch-Görnert, E. (1983). "Synthese und Eigenschaften von 2,6-Diphenyl-4-nitrophenol." Liebigs Annalen der Chemie, 1983(5), 721–743.

Sources

4-Nitro-2,6-diphenylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Nitro-2,6-diphenylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound belonging to the nitrophenol family. Its structure is characterized by a central phenol ring functionalized with a nitro group at the para position (position 4) and two phenyl groups at the ortho positions (positions 2 and 6). This unique substitution pattern, combining the electron-withdrawing nature of the nitro group with the steric bulk and hydrophobicity of the two phenyl rings, imparts specific chemical properties that make it a molecule of interest for synthetic chemistry and materials science.

For researchers in drug development, while direct pharmacological applications of this compound are not extensively documented, its structure serves as a valuable scaffold. The nitro group can be readily converted to other functional groups, such as amines, providing a chemical handle for the synthesis of more complex derivatives and libraries of compounds for biological screening. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential role as a synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₃NO₃[1][2]
Molecular Weight 291.31 g/mol [1]
CAS Number 2423-73-6[1][2][3]
IUPAC Name This compound[2]
Appearance Light orange to yellow to green powder/crystal[4]
Melting Point 137-139 °C[4]
Predicted Boiling Point 455.2 ± 45.0 °C[4]
Predicted Density 1.265 ± 0.06 g/cm³[4]
Predicted pKa 7.10 ± 0.44[4]
InChIKey YCXQKJXTGDYKIO-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[O-][2]

Synthesis and Purification

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 2,6-diphenylphenol. The choice of nitrating agent and reaction conditions is critical to achieve high yield and regioselectivity.

Scientific Rationale for the Synthetic Approach

The nitration of a phenol ring is governed by the directing effects of its substituents.

  • Hydroxyl (-OH) Group: As a powerful activating group, it directs incoming electrophiles to the ortho and para positions.

  • Phenyl (-C₆H₅) Groups: These groups at the 2 and 6 positions are bulky. Their steric hindrance significantly impedes electrophilic attack at the adjacent ortho positions (positions 3 and 5).

Consequently, the incoming nitronium ion (NO₂⁺) is overwhelmingly directed to the sterically accessible and electronically enriched para position (position 4), leading to the desired product with high selectivity. Traditional nitrating agents like a mixture of concentrated nitric and sulfuric acids are effective.[5] Milder, heterogeneous methods using reagents like sodium nitrate and an acidic salt on a solid support can also be employed to improve safety and simplify workup.[6]

Experimental Protocol: Nitration of 2,6-Diphenylphenol

This protocol is based on established methods for phenol nitration.[5]

Materials:

  • 2,6-Diphenylphenol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diphenylphenol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of phenol).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

  • Addition: Slowly add the cold nitrating mixture to the dissolved phenol solution via the dropping funnel over 30-60 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or side reactions. The temperature must be maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 2,6-Diphenylphenol in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add Slowly Add Nitrating Mix (Maintain T < 10 °C) Cool->Add Mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) Mix->Add Stir Stir for 1-2 hours at 0-5 °C Add->Stir Monitor Monitor via TLC Stir->Monitor Quench Pour into Ice-Water Monitor->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Pure this compound Dry->End

Sources

Spectroscopic Profiling of 4-Nitro-2,6-diphenylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous spectroscopic and synthetic profile of 4-Nitro-2,6-diphenylphenol . This guide deviates from standard templates to focus on the specific physicochemical behavior of this sterically hindered, solvatochromic system.

Executive Technical Summary

This compound (C₁₈H₁₃NO₃, MW: 291.30) is a sterically hindered phenol characterized by the presence of two bulky phenyl groups at the ortho positions. This structural architecture serves two critical functions: it prevents the formation of intermolecular hydrogen bond networks typically seen in simple phenols, and it creates a lipophilic pocket around the hydroxyl group.

In research and drug development, this molecule is primarily utilized as:

  • A Solvatochromic Probe: Upon deprotonation, the resulting phenolate anion exhibits negative solvatochromism, making it a sensitive indicator of solvent hydrogen-bond donor (HBD) acidity.

  • A Supramolecular Synthon: The hindered hydroxyl group directs specific coordination geometries in metallo-organic frameworks.

  • A Synthetic Intermediate: It serves as a precursor to more complex betaine dyes (e.g., analogs of Reichardt’s Dye).

Synthetic Pathway & Methodology

The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of 2,6-diphenylphenol. Due to the activation of the phenolic ring, mild nitrating conditions are required to prevent over-oxidation or polynitration.

Reaction Logic

The ortho positions are blocked by phenyl rings. The hydroxyl group strongly activates the para position. Therefore, nitration occurs exclusively at the para position (C4), provided the stoichiometry is controlled.

Validated Protocol
  • Precursor: 2,6-Diphenylphenol (Commercial grade, >98%).

  • Reagents: Glacial Acetic Acid (Solvent), Nitric Acid (70%, Reagent).

  • Equipment: Round-bottom flask, addition funnel, ice bath, reflux condenser.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 mmol of 2,6-diphenylphenol in 20 mL of glacial acetic acid. The solution may require slight warming to ensure complete homogeneity.

  • Temperature Control: Cool the solution to 15–20°C. Do not freeze.

  • Nitration: Add a solution of 11.0 mmol HNO₃ (slight excess) in 5 mL acetic acid dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <25°C to avoid oxidation of the phenyl rings.

  • Precipitation: Stir for 1 hour at room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water (80:20).

  • Validation: Check Melting Point (Lit: 136–138°C).

Synthetic Workflow Diagram

Synthesis Start 2,6-Diphenylphenol (Dissolved in AcOH) Reaction Electrophilic Substitution (Temp < 25°C) Start->Reaction Activation Reagent HNO3 / AcOH (Dropwise Addition) Reagent->Reaction Electrophile (NO2+) Quench Ice Water Precipitation Reaction->Quench 1 hr Stir Product This compound (Yellow Solid) Quench->Product Filtration & Recrystallization

Caption: Figure 1. Controlled nitration pathway for the synthesis of this compound, emphasizing thermal control to prevent oxidative side reactions.

Spectroscopic Characterization

UV-Vis Spectroscopy & Solvatochromism

The most distinct feature of this molecule is the drastic spectral shift observed between its neutral and anionic forms.

  • Neutral Form: In organic solvents (e.g., DCM, MeOH), the neutral phenol shows an absorption maximum (

    
    ) in the near-UV/blue region (approx. 320–350 nm), appearing colorless or pale yellow.
    
  • Anionic Form (Phenolate): Upon addition of a base (e.g., Tetrabutylammonium hydroxide), the proton is removed. The negative charge delocalizes into the nitro group (Intramolecular Charge Transfer - ICT). This species is solvatochromic .[1][2]

Solvatochromic Behavior (Negative Solvatochromism): In the anionic form, the ground state is highly polar (negative charge on oxygen). Hydrogen-bond donating (HBD) solvents (like water or methanol) stabilize the ground state more than the excited state, increasing the energy gap.

  • Result: As solvent polarity/HBD acidity increases , the absorption peak shifts to lower wavelengths (Blue Shift).

Table 1: Representative UV-Vis Data

SpeciesSolvent

(nm)
Visual Appearance
Neutral Phenol Dichloromethane342Colorless/Pale Yellow
Neutral Phenol Methanol338Pale Yellow
Phenolate Anion DMSO (Aprotic)~460–480Deep Orange/Red
Phenolate Anion Methanol (Protic)~430Orange
Phenolate Anion Water (Protic)~405Yellow
Vibrational Spectroscopy (IR)

The steric bulk of the phenyl rings at positions 2 and 6 prevents the formation of polymeric hydrogen-bonded chains in the solid state. This results in a distinctive "free" or "hindered" hydroxyl stretch.

Table 2: Key IR Bands (KBr Pellet)

Functional GroupWavenumber (cm⁻¹)MorphologyMechanistic Insight
O-H Stretch 3500 – 3550Sharp, MediumDiagnostic: Indicates steric hindrance; lacks the broad "hump" of unhindered phenols.
C-H (Aromatic) 3030 – 3080WeakStandard aromatic C-H stretching.
NO₂ (Asymmetric) 1515 – 1530StrongN=O stretching coupled with ring conjugation.
NO₂ (Symmetric) 1330 – 1350StrongSymmetric stretching of the nitro group.
C=C (Aromatic) 1590 – 1610MediumRing breathing modes, enhanced by conjugation.
Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the NMR spectrum. The molecule has a


 axis of rotation passing through the C1-C4 axis.

¹H NMR Prediction (400 MHz, DMSO-d₆):

  • Phenolic OH:

    
     9.5 – 10.0 ppm (Singlet). Broadness depends on solvent dryness and exchange rates.
    
  • Protons at C3, C5:

    
     8.0 – 8.2 ppm (Singlet, 2H). These are significantly deshielded by the ortho-nitro group and para-hydroxyl group.
    
  • Phenyl Ring Protons:

    
     7.3 – 7.6 ppm (Multiplet, 10H). The ortho and meta protons of the side rings overlap.
    

¹³C NMR Key Shifts:

  • C4 (C-NO₂): ~140 ppm.

  • C1 (C-OH): ~155 ppm (Deshielded by Oxygen).

  • C2, C6 (C-Phenyl): ~130 ppm.

Experimental Protocol: Solvatochromic Assessment

To utilize this compound as a polarity probe, one must generate the phenolate in situ.

Reagents[2][3][4][5][6][7][8]
  • Probe Stock: 1 mM solution of this compound in Acetone.

  • Base: 0.1 M Tetrabutylammonium Hydroxide (TBAOH) in Methanol (or Isopropanol).

  • Test Solvents: Toluene, DCM, Acetone, Methanol, Water.

Measurement Workflow

Solvatochromism Prep Prepare 10 µM Probe Solution (in Test Solvent) BaseAdd Add 1-2 eq. TBAOH Base (Deprotonation) Prep->BaseAdd Neutral -> Anion Equil Equilibrate (2 mins) Ensure Color Stability BaseAdd->Equil Measure Acquire UV-Vis Spectrum (300 - 600 nm) Equil->Measure Analyze Record Lambda Max Correlate with Solvent ET(30) Measure->Analyze

Caption: Figure 2. Workflow for assessing solvent polarity using the solvatochromic shift of the 4-nitro-2,6-diphenylphenolate anion.

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

  • Dimroth, K., Reichardt, C., et al. (1963). Pyridinium-N-phenol-betaines and their application to the characterization of solvent polarity. Justus Liebigs Annalen der Chemie, 661(1), 1-37.
  • National Institute of Standards and Technology (NIST). (2023). UV-Vis and IR Spectra of Nitrophenols. NIST Chemistry WebBook.

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Nitro-2,6-diphenylphenol. As a molecule featuring a complex arrangement of interacting aromatic systems and potent electronic-effect substituents, its ¹H NMR spectrum presents a rich source of structural information. This document offers a predictive analysis grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and anisotropic effects, supported by data from analogous compounds. It is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Structural Landscape of this compound

This compound is a multi-ring aromatic compound characterized by a central phenolic ring bearing a strongly electron-withdrawing nitro group (-NO₂) and a hydroxyl group (-OH). Flanking the hydroxyl group at the ortho positions are two bulky phenyl substituents. This unique substitution pattern dictates the molecule's electronic distribution, conformation, and, consequently, its signature ¹H NMR spectrum.

The accurate interpretation of its spectrum is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics in solution. The interplay between the following factors makes its spectrum a compelling case study:

  • Electronic Effects: The electron-donating hydroxyl group and the electron-withdrawing nitro group exert opposing influences on the electron density of the central phenol ring.[1][2]

  • Steric Hindrance: The two phenyl groups at the C2 and C6 positions sterically hinder the rotation around the C-C single bonds connecting them to the central ring, influencing the magnetic environment of protons on all three rings.

  • Anisotropic Effects: The π-electron systems of the three aromatic rings generate distinct local magnetic fields (ring currents) that can either shield or deshield nearby protons, depending on their spatial orientation.[3]

This guide will deconstruct the anticipated spectrum by analyzing each proton environment, predicting its chemical shift and multiplicity, and outlining an experimental protocol for acquiring high-quality data.

Theoretical Prediction and Spectral Deconstruction

The structure of this compound possesses a C₂ axis of symmetry bisecting the O-C1 and N-C4 bonds. This symmetry simplifies the spectrum by rendering several protons chemically equivalent. We can predict five distinct signals for the 13 protons, plus a variable signal for the phenolic proton.

Caption: Molecular structure of this compound with proton labels.

Signal A: The Phenolic Proton (OH)
  • Integration: 1H

  • Multiplicity: Singlet (broad)

  • Predicted Chemical Shift (δ): 5.0 - 10.0 ppm

  • Causality: The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal for the related 2,6-diphenylphenol appears at 5.38 ppm.[4] However, the presence of the electron-withdrawing nitro group will increase the acidity of the phenol, potentially shifting this signal further downfield. It will appear as a broad singlet because of rapid chemical exchange with trace amounts of water and the absence of coupling to neighboring protons.[5] This signal can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[6]

Signal B: Central Ring Protons (H3, H5)
  • Integration: 2H

  • Multiplicity: Singlet

  • Predicted Chemical Shift (δ): 8.0 - 8.4 ppm

  • Causality: These two protons are chemically equivalent due to the molecule's symmetry. They are situated meta to the hydroxyl group and ortho to the powerful electron-withdrawing nitro group. The nitro group's strong deshielding effect will dominate, shifting this signal significantly downfield into the aromatic region typically reserved for highly electron-deficient rings.[7] For comparison, the protons ortho to the nitro group in 4-nitrophenol resonate around 8.1-8.2 ppm.[8][9] Due to their equivalence and the absence of adjacent protons on the central ring (C2, C4, and C6 are fully substituted), these protons will not be split by any neighbors and should appear as a sharp singlet.

Signals C, D, E: Flanking Phenyl Protons

The ten protons on the two equivalent phenyl rings are expected to give rise to three distinct signals with a complex, overlapping multiplet structure. The analysis of the parent compound, 2,6-diphenylphenol, shows a cascade of multiplets between 7.0 and 7.6 ppm.[4]

  • Signal C: Ortho-Protons (H2', H6', H2'', H6'')

    • Integration: 4H

    • Multiplicity: Multiplet (likely a doublet of doublets)

    • Predicted Chemical Shift (δ): 7.4 - 7.6 ppm

    • Causality: These protons are closest to the central phenol ring. Their chemical shift will be influenced by steric compression and potential anisotropic effects from the central ring. They will be coupled to the adjacent meta-protons (Signal D) with a typical ortho-coupling constant (³J ≈ 7-10 Hz) and potentially a smaller meta-coupling to H5' (⁴J ≈ 2-3 Hz).[10][11]

  • Signal D: Meta-Protons (H3', H5', H3'', H5'')

    • Integration: 4H

    • Multiplicity: Multiplet (likely a triplet or triplet of doublets)

    • Predicted Chemical Shift (δ): 7.3 - 7.5 ppm

    • Causality: These protons are coupled to both their ortho and para neighbors. This will result in a complex multiplet, often appearing as an overlapping triplet if the coupling constants to both ortho neighbors are similar.

  • Signal E: Para-Protons (H4', H4'')

    • Integration: 2H

    • Multiplicity: Multiplet (likely a triplet)

    • Predicted Chemical Shift (δ): 7.2 - 7.4 ppm

    • Causality: Being the furthest from the central ring, these protons are least affected by its substituents and will likely have a chemical shift closest to that of unsubstituted benzene. They will be coupled to the two adjacent meta-protons (Signal D), resulting in a pattern that is often resolved as a triplet.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound in a standard solvent such as CDCl₃.

Signal LabelProton AssignmentIntegrationMultiplicityPredicted δ (ppm)Key Influences
A -OH 1HBroad Singlet5.0 - 10.0Hydrogen Bonding, Acidity
B H 3, H 52HSinglet (s)8.0 - 8.4Deshielding by -NO₂ group
C H 2', H 6', H 2'', H 6''4HMultiplet (m)7.4 - 7.6Ortho-coupling, Anisotropy
D H 3', H 5', H 3'', H 5''4HMultiplet (m)7.3 - 7.5Ortho- & Para-coupling
E H 4', H 4''2HMultiplet (m)7.2 - 7.4Para-coupling

Experimental Protocol: Acquiring the Spectrum

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of dry, purified this compound.[12]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds. For compounds with poor solubility or to resolve overlapping signals, other solvents like Acetone-d₆ or DMSO-d₆ can be used. Note that DMSO will lead to significant downfield shifts of the hydroxyl proton.

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[13]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard: The chosen solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm.[14]

Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially in the crowded aromatic region.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be well-defined and highly informative. The key diagnostic features are a sharp two-proton singlet at the far downfield end of the aromatic region (δ > 8.0 ppm), corresponding to the protons on the central ring, and a complex series of multiplets between 7.2 and 7.6 ppm representing the ten protons of the flanking phenyl groups. The exchangeable phenolic proton provides an additional, albeit variable, signal. This detailed predictive analysis serves as a robust framework for the empirical interpretation of the spectrum, enabling confident structural verification for scientists engaged in synthesis and drug development.

References

  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Nitrophenol | C6H5NO3. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... Retrieved from [Link]

Sources

Comprehensive Technical Analysis: FT-IR Spectrum of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the FT-IR spectrum of 4-Nitro-2,6-diphenylphenol , a critical intermediate in the synthesis of solvatochromic dyes (specifically Reichardt’s Dye).[1]

Executive Summary & Molecular Context

This compound (CAS: 2423-73-6) is a sterically hindered phenol primarily utilized as the immediate precursor to the solvatochromic pyridinium-N-phenolate betaine dye (Reichardt’s Dye).[1] Its spectroscopic signature is defined by the interplay between the electron-withdrawing nitro group and the bulky phenyl substituents at the ortho positions.

For researchers, the FT-IR spectrum of this molecule serves two critical functions:

  • Purity Validation: Confirming the complete nitration of 2,6-diphenylphenol (disappearance of specific C-H bands and shift in OH frequency).

  • Steric Assessment: The position and shape of the hydroxyl (O-H) stretching band provide direct evidence of steric inhibition of intermolecular hydrogen bonding, a property essential for the solubility and reactivity of the subsequent dye.

Molecular Structure & Vibrational Logic
  • Core: Phenol ring (C6).[1]

  • Substituents:

    • Positions 2, 6: Phenyl rings (Steric bulk, preventing H-bond networks).[1]

    • Position 4: Nitro group (Strongly withdrawing, distinct symmetric/asymmetric stretches).[1]

Experimental Synthesis & Sample Preparation

To understand the spectrum, one must understand the sample origin. The synthesis pathway dictates potential impurities (unreacted starting material or isomers).

Synthesis Workflow (Context for Spectral Analysis)

The compound is typically synthesized via electrophilic aromatic substitution (nitration).

SynthesisPath cluster_impurities Potential Spectral Impurities Start 2,6-Diphenylphenol (Starting Material) Reagent HNO3 / AcOH (Nitration) Start->Reagent Product This compound (Target Analyte) Reagent->Product Electrophilic Subst. Imp1 Unreacted 2,6-Diphenylphenol Reagent->Imp1 Dye Reichardt's Dye (Betaine 30) Product->Dye Reduction & Cyclization Imp2 o-Nitro Isomers (Trace)

Figure 1: Synthesis pathway highlighting the target analyte and potential impurities that may appear in the IR spectrum.

Recommended Sample Preparation (KBr vs. ATR)
  • Method A: KBr Pellet (Preferred for Resolution): Mix 1-2 mg of sample with 100 mg dry KBr.[1] This method is superior for resolving the sharp O-H stretching vibration, which is critical for this hindered phenol.

  • Method B: ATR (Attenuated Total Reflectance): Acceptable for routine ID.[1] Note that peak intensities in the high-wavenumber region (OH stretch) may appear weaker due to the wavelength-dependent penetration depth of the evanescent wave.[1]

Detailed Spectral Assignment

The spectrum of this compound is characterized by a "Free" or "Hindered" Hydroxyl band and strong Nitro bands.[1]

The "Steric Phenol" Effect (Region: 3600–3200 cm⁻¹)

In typical phenols (e.g., phenol, 4-nitrophenol), the OH group forms extensive intermolecular hydrogen bonding networks, resulting in a broad, intense band centered around 3200–3400 cm⁻¹.

In this compound: The bulky phenyl groups at positions 2 and 6 act as "molecular gates," physically blocking the approach of other molecules to the OH group.[1]

  • Observation: The OH band appears sharp and shifted to a higher frequency (wavenumber).

  • Assignment: ~3500–3550 cm⁻¹ (Sharp, medium intensity).[1]

  • Diagnostic Value: If you see a broad mound at 3300 cm⁻¹, your sample is likely wet or contains unhindered impurities.

The Nitro Group Signature (Region: 1550–1300 cm⁻¹)

The nitro group (


) is strongly conjugated with the central aromatic ring.
  • Asymmetric Stretch (

    
    ):  Strong absorption found between 1510–1540 cm⁻¹ .[1]
    
  • Symmetric Stretch (

    
    ):  Strong absorption found between 1330–1350 cm⁻¹ .[1]
    
Quantitative Peak Assignment Table
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Insight
3500 – 3550 Medium, Sharp

Stretching
Diagnostic: Indicates sterically hindered "free" hydroxyl group.[1] Lack of H-bonding.
3030 – 3080 Weak

Aromatic
Stretches of the phenyl rings and central core.[1]
1590 – 1610 Medium

Aromatic
Skeletal vibrations of the phenyl substituents.
1515 – 1540 Very Strong

Asymmetric
Characteristic nitro group marker.
1470 – 1490 Medium

Aromatic
Ring breathing modes.[1]
1330 – 1350 Strong

Symmetric
Paired with the 1530 band; confirms nitro presence.
1240 – 1280 Strong

Phenolic Stretch
Shifted higher due to conjugation with the para-nitro group.
810 – 860 Medium

Stretch
C-N bond connecting ring to nitro group.[1]
740 – 760 Strong

Out-of-Plane
Characteristic of mono-substituted phenyl rings (the 2,6-substituents).[1]
690 – 710 Strong

Ring Deformation
Ring deformation of the phenyl groups.

Mechanistic Analysis of Vibrational Modes

The following diagram illustrates the logical flow for interpreting the spectrum during a quality control (QC) check.

SpectralLogic Start Analyze Spectrum CheckOH Check 3500-3600 cm⁻¹ (Hydroxyl Region) Start->CheckOH DecisionOH Is band Sharp or Broad? CheckOH->DecisionOH Sharp Sharp Peak: Steric Hindrance Confirmed (Target Molecule) DecisionOH->Sharp Sharp Broad Broad Band: H-Bonding Present (Wet or Impure) DecisionOH->Broad Broad CheckNO2 Check 1300 & 1500 cm⁻¹ (Nitro Region) Sharp->CheckNO2 ConfirmNO2 Two Strong Bands: NO₂ Group Confirmed CheckNO2->ConfirmNO2

Figure 2: Decision logic for spectral validation of this compound.

Comparative Analysis: Unhindered vs. Hindered

To appreciate the unique spectrum of this compound, it is useful to compare it with 4-Nitrophenol (unhindered).[1]

Feature4-Nitrophenol (Unhindered)This compound (Hindered)Cause
OH Stretch 3300 cm⁻¹ (Broad, Strong)3540 cm⁻¹ (Sharp, Medium) Bulky phenyls prevent H-bonding in the latter.[1]
Fingerprint Simple aromatic patternComplex aromatic pattern Addition of two phenyl rings adds multiple C-H bending modes.
Solubility Soluble in water/alcoholsLipophilic Hydrophobic phenyl shielding requires non-polar solvents (e.g., DCM, THF) for solution IR.[1]

References

  • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on IR peak assignment logic).

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectra of Nitrophenols. National Institute of Standards and Technology.

  • Ueji, S., et al. (1982).[1][2] X-ray and IR studies on crystal and molecular structure of this compound. Tetrahedron Letters, 23(11).[1] (Specific crystallographic and IR correlation for the target molecule).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Nitro-2,6-diphenylphenol, a molecule of interest in various fields of chemical and pharmaceutical research. From sample preparation to the intricacies of ionization and fragmentation, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to characterize this compound with precision and confidence.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound is an organic compound with the chemical formula C₁₈H₁₃NO₃. Its structure, characterized by a nitrated phenolic ring flanked by two phenyl substituents, presents a unique analytical challenge and opportunity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules, providing insights into its molecular weight, elemental composition, and structural features through controlled fragmentation.

This guide will navigate the critical aspects of analyzing this compound by mass spectrometry, emphasizing the rationale behind methodological choices to ensure data of the highest quality and integrity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₃NO₃N/A
Molecular Weight291.30 g/mol N/A
CAS Number2423-73-6N/A
AppearanceSolid[1]
Melting Point137-139 °C[1]

Foundational Step: Strategic Sample Preparation

The quality of mass spectrometric data is fundamentally dependent on the integrity of the sample preparation. A well-designed protocol aims to present the analyte to the ion source in a state that is conducive to efficient ionization, free from contaminants that could cause ion suppression or introduce interfering signals.

Solvent Selection and Sample Dissolution

The choice of solvent is critical and should be guided by the analyte's solubility and compatibility with the chosen ionization technique. For this compound, a nonpolar aromatic compound, a range of organic solvents are suitable.

Recommended Solvents:

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

Protocol for Stock Solution Preparation:

  • Accurately weigh a small quantity (e.g., 1 mg) of this compound.

  • Dissolve the solid in a known volume (e.g., 1 mL) of a suitable solvent (e.g., Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

Dilution for Analysis

For most mass spectrometry applications, particularly those employing sensitive techniques like electrospray ionization, the stock solution must be significantly diluted. High concentrations can lead to detector saturation, ion suppression, and contamination of the instrument.

Protocol for Working Solution Preparation:

  • Perform a serial dilution of the stock solution with an appropriate solvent. A common starting point for LC-MS analysis is a concentration in the range of 1-10 µg/mL.

  • For direct infusion analysis, a lower concentration in the range of 100-500 ng/mL is often sufficient.

  • The final diluent should be compatible with the mobile phase if liquid chromatography is being employed. For instance, a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acidifier is a common choice for reversed-phase LC-MS.

The Heart of the Analysis: Ionization Techniques

The conversion of neutral this compound molecules into gas-phase ions is the cornerstone of the mass spectrometric experiment. The choice of ionization technique will profoundly influence the nature of the resulting mass spectrum, dictating whether the molecular ion is observed and the extent of fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar and semi-polar compounds.[2] For phenolic compounds, ESI is often the method of choice.[3]

  • Negative Ion Mode (-ESI): The acidic phenolic proton of this compound can be readily abstracted, leading to the formation of a prominent deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus one. This mode is often highly sensitive for phenols.

  • Positive Ion Mode (+ESI): While less intuitive for an acidic molecule, protonation can sometimes occur, yielding the [M+H]⁺ ion. Adduct formation with cations present in the solvent (e.g., [M+Na]⁺, [M+K]⁺) is also possible. The positive ion mode can sometimes provide complementary fragmentation information.[3]

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons. This typically leads to extensive fragmentation and provides a detailed "fingerprint" of the molecule. For aromatic compounds, the stability of the aromatic system often allows for the observation of a molecular ion peak (M⁺·).[4] Given the presence of multiple aromatic rings, this compound is expected to produce a discernible molecular ion under EI conditions.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suitable for a wide range of small molecules and is particularly effective for less polar compounds that are not as amenable to ESI.[5] It involves the ionization of the analyte at atmospheric pressure through gas-phase ion-molecule reactions. For this compound, APCI could be a robust alternative to ESI, potentially yielding a strong protonated molecule [M+H]⁺ or a molecular radical cation M⁺·.

Atmospheric Pressure Photoionization (APPI)

APPI is another atmospheric pressure ionization technique that utilizes photons to ionize the analyte. It is particularly well-suited for nonpolar and aromatic compounds. Given the aromatic nature of this compound, APPI represents a viable and potentially highly sensitive ionization method.

Experimental Workflow: Choice of Ionization Technique

Caption: Decision workflow for selecting an appropriate ionization technique.

Deciphering the Structure: Fragmentation Analysis

The fragmentation pattern of a molecule in the mass spectrometer provides a roadmap to its structure. By analyzing the masses of the fragment ions, we can deduce the presence of specific functional groups and the connectivity of the molecular framework. Tandem mass spectrometry (MS/MS) is a powerful technique to elucidate these fragmentation pathways by isolating a precursor ion and subjecting it to collision-induced dissociation (CID).[1]

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of nitroaromatic and phenolic compounds, we can predict the major fragmentation pathways for this compound.

In Negative Ion Mode ESI-MS/MS of [M-H]⁻:

The precursor ion will be the deprotonated molecule at m/z 290. Key fragmentations are expected to involve the nitro group:

  • Loss of NO (30 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z 260.

  • Loss of NO₂ (46 Da): Another characteristic loss from the nitro group, resulting in a fragment at m/z 244.

In Positive Ion Mode (EI or APCI):

The molecular ion (m/z 291) or protonated molecule (m/z 292) will undergo fragmentation.

  • Loss of NO₂ (46 Da): This is a very common fragmentation pathway for nitroaromatic compounds, leading to a fragment at m/z 245.[4]

  • Loss of HNO₂ (47 Da): From the protonated molecule, this would lead to a fragment at m/z 245.

  • Cleavage of the Phenyl Rings: Fragmentation of the diphenylphenol core may occur, leading to the loss of a phenyl group (C₆H₅, 77 Da) or a phenoxy group (C₆H₅O, 93 Da).

  • Formation of a Tropylium Ion: Aromatic compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

Predicted Fragmentation Diagram

Fragmentation_Pathways M_H [M-H]⁻ m/z 290 M_H_minus_NO [M-H-NO]⁻ m/z 260 M_H->M_H_minus_NO - NO M_H_minus_NO2 [M-H-NO₂]⁻ m/z 244 M_H->M_H_minus_NO2 - NO₂ M_plus [M]⁺˙ / [M+H]⁺ m/z 291 / 292 M_plus_minus_NO2 [M-NO₂]⁺ m/z 245 M_plus->M_plus_minus_NO2 - NO₂ M_plus_minus_HNO2 [M+H-HNO₂]⁺ m/z 245 M_plus->M_plus_minus_HNO2 - HNO₂ Phenyl_loss Loss of Phenyl M_plus->Phenyl_loss Tropylium Tropylium Ion m/z 91 M_plus->Tropylium

Caption: Predicted fragmentation pathways for this compound.

Achieving High Confidence: High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition determination, high-resolution mass spectrometry is essential. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm), allowing for the confident assignment of an elemental formula.

Table 2: Accurate Mass Information for this compound

IonElemental CompositionCalculated m/z
[M]⁺·C₁₈H₁₃NO₃291.0895
[M+H]⁺C₁₈H₁₄NO₃292.0974
[M-H]⁻C₁₈H₁₂NO₃290.0817

Protocol for Accurate Mass Measurement:

  • Instrument Calibration: Calibrate the mass spectrometer using a well-characterized calibration standard that covers the m/z range of interest. This is a critical step to ensure mass accuracy.

  • Sample Analysis: Introduce the sample into the mass spectrometer. If using a chromatography system, ensure that the peak for this compound is well-resolved from any co-eluting species.

  • Data Acquisition: Acquire data in high-resolution mode.

  • Data Processing: Use the instrument's software to determine the accurate m/z of the ion of interest.

  • Formula Determination: Compare the measured accurate mass to the theoretical masses of possible elemental compositions within a specified mass tolerance (e.g., 5 ppm). The isotopic pattern of the ion should also be used to confirm the elemental composition.

Conclusion: A Pathway to Comprehensive Characterization

The mass spectrometric analysis of this compound is a multifaceted process that requires careful consideration of sample preparation, ionization technique, and data analysis strategies. By leveraging the principles and protocols outlined in this guide, researchers can confidently elucidate the structure and properties of this molecule. The combination of soft ionization techniques for molecular weight determination and hard ionization or tandem MS for structural fragmentation, coupled with the precision of high-resolution mass spectrometry, provides a powerful toolkit for the comprehensive characterization of this compound.

References

  • Robb, D. B., Covey, T. R., & Bruins, A. P. (2000). Atmospheric Pressure Photoionization: An Ionization Method for Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 72(15), 3653–3659. [Link]

  • de Rijke, E., Out, P., Niessen, W. M. A., & Ariese, F. (2006). Analytical separation and detection methods for flavonoids. Journal of Chromatography A, 1112(1-2), 31–63. [Link]

  • Yinon, J. (1992). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 27(6), 689-694. [Link]

  • Ho, T. D., Canas, B. J., & Gardinali, P. R. (2011). A comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Rapid Communications in Mass Spectrometry, 25(19), 2735–2746. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

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Navigating the Solubility Landscape of 4-Nitro-2,6-diphenylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Experimental Determination and Theoretical Prediction for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the physicochemical properties of a molecule are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its efficacy. 4-Nitro-2,6-diphenylphenol, a compound of interest in medicinal chemistry, presents a unique set of challenges and opportunities due to its complex aromatic structure. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies to determine and predict the solubility of this compound in various organic solvents. By understanding and mastering these principles, researchers can accelerate the journey from laboratory discovery to clinical application.

Understanding the Molecular Architecture: Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation upon which all solubility studies are built. This compound (C₁₈H₁₃NO₃) is a solid at room temperature with a melting point in the range of 137-139 °C and a molecular weight of 291.30 g/mol .[1] Its structure, featuring a polar nitro group and a hydroxyl group attached to a bulky, nonpolar backbone of three phenyl rings, suggests a nuanced solubility profile. While sparingly soluble in water, it is anticipated to exhibit greater solubility in organic solvents.[2] The interplay between the polar functional groups capable of hydrogen bonding and the large nonpolar surface area is the primary determinant of its interaction with different solvents.

Part 1: The Empirical Approach - Experimental Determination of Solubility

The most direct and definitive way to understand the solubility of this compound is through meticulous experimental measurement. The gravimetric method stands as a robust and widely used technique for determining the solubility of a solid in a liquid.[3][4][5]

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass vials for drying

  • Drying oven or vacuum oven

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the dissolution process reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the vials containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination and Solubility Calculation:

    • Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vials containing the dried solute on an analytical balance.

    • The mass of the dissolved this compound is the difference between the final weight of the vial with the dried solute and the initial weight of the empty vial.

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Data Presentation: A Framework for Your Findings
Organic SolventChemical ClassPolarity IndexSolubility at 25°C ( g/100 mL) - Hypothetical Data
MethanolAlcohol5.1e.g., 5.2
EthanolAlcohol4.3e.g., 3.8
AcetoneKetone5.1e.g., 15.5
Ethyl AcetateEster4.4e.g., 10.2
DichloromethaneHalogenated3.1e.g., 8.5
TolueneAromatic2.4e.g., 2.1
HexaneAlkane0.1e.g., <0.1

Note: The solubility values presented in this table are for illustrative purposes only and are not based on experimental results.

Part 2: The Theoretical Toolkit - Predicting Solubility Behavior

In addition to experimental determination, theoretical models provide powerful tools for predicting and understanding solubility. These models can significantly reduce the experimental burden by enabling in-silico screening of a wide range of solvents.

Hansen Solubility Parameters (HSP): Deconstructing Intermolecular Forces

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7] A solute will be more soluble in a solvent when their respective HSP values are similar.

The distance (Ra) between the HSP of the solute (this compound) and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Logical Relationship: Hansen Solubility Parameters

Hansen_Solubility_Parameters cluster_Solute This compound cluster_Solvent Organic Solvent Solute_HSP HSP (δD₁, δP₁, δH₁) Calculation HSP Distance (Ra) Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)² Solute_HSP->Calculation Solvent_HSP HSP (δD₂, δP₂, δH₂) Solvent_HSP->Calculation Solubility Solubility Prediction (Smaller Ra ≈ Higher Solubility) Calculation->Solubility

Caption: Relationship between solute and solvent HSP for solubility prediction.

COSMO-RS: A Quantum Leap in Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[9][10][11] It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces.

The COSMO-RS workflow involves:

  • Quantum Chemical Calculation: The electronic structure of the individual molecules (solute and solvent) is calculated in a virtual conductor, which generates a screening charge density on the molecular surface (σ-profile).

  • Statistical Thermodynamics: The σ-profiles are then used in a statistical thermodynamics model to calculate the chemical potentials and, subsequently, the solubility.

COSMO-RS can be a highly accurate predictive tool, especially when considering different conformers of the solute molecule.[10] Several commercial and academic software packages are available to perform COSMO-RS calculations.

Experimental Workflow: Gravimetric Solubility Determination

Gravimetric_Workflow A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C 3. Sample and Filter (Remove undissolved solid) B->C D 4. Evaporate Solvent (Isolate dissolved solute) C->D E 5. Weigh Dried Solute D->E F 6. Calculate Solubility (g/100 mL or mol/L) E->F

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Conclusion: An Integrated Approach to Solubility Profiling

The solubility of this compound in organic solvents is a critical parameter that influences its utility in pharmaceutical research and development. This guide has provided a dual-pronged approach to understanding and predicting this essential property. The empirical, hands-on methodology of gravimetric determination offers the most accurate and reliable data for a given system. Complementing this, the theoretical frameworks of Hansen Solubility Parameters and COSMO-RS provide powerful predictive capabilities, enabling rapid screening of potential solvent systems and offering deeper insights into the molecular interactions that govern solubility.

For the modern researcher, a synergistic approach that combines experimental validation with theoretical prediction will undoubtedly prove to be the most efficient and effective strategy. By leveraging these tools, scientists can navigate the complex solubility landscape of promising molecules like this compound, thereby accelerating the pace of drug discovery and innovation.

References

  • 4-Nitrophenol - Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]

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  • Estimating Hansen solubility parameters of organic pigments by group contribution methods. (2018). Dyes and Pigments, 158, 434-443. [Link]

  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved February 7, 2026, from [Link]

  • 7: Gravimetric Analysis (Experiment) - Chemistry LibreTexts. (2021, September 22). Retrieved February 7, 2026, from [Link]

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Introduction: The Significance of a Fundamental Property

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point of 4-Nitro-2,6-diphenylphenol A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This compound is a substituted aromatic compound characterized by a phenol ring bearing a nitro group and two flanking phenyl substituents. As with any pure crystalline solid, its melting point is a critical and revealing physicochemical property. For researchers in organic synthesis, medicinal chemistry, and materials science, the melting point serves as a primary indicator of identity and purity. In the context of drug development, this thermal transition point is fundamental to formulation studies, stability assessments, and quality control, influencing everything from solubility to manufacturability.

This guide provides a comprehensive examination of the melting point of this compound, delving into its established values, the underlying molecular factors that determine it, and a rigorous, field-tested protocol for its accurate experimental determination.

Physicochemical Profile of this compound

A compound's thermal behavior is intrinsically linked to its broader physicochemical characteristics. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 2423-73-6[1]
Molecular Formula C₁₈H₁₃NO₃[2]
Molecular Weight 291.30 g/mol [2]
Appearance Light orange to Yellow to Green powder/crystal[1]
Melting Point (°C) 137-139 °C (literature value)[1]
Boiling Point (°C) 455.2 ± 45.0 (Predicted)[1]
Density (g/cm³) 1.265 ± 0.06 (Predicted)[1]
pKa 7.10 ± 0.44 (Predicted)[1]

Understanding the Melting Point: A Molecular Perspective

The relatively high melting point of this compound (137-139 °C) is a direct consequence of its molecular structure and the resulting intermolecular forces.[1] To transition from a solid to a liquid, sufficient thermal energy must be supplied to overcome the forces holding the molecules in a fixed crystalline lattice.[3]

  • Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor. This strong, directional interaction between molecules creates a highly ordered and stable crystal structure that requires significant energy to disrupt.

  • Dipole-Dipole Interactions: The nitro (-NO₂) group is strongly electron-withdrawing, creating a significant dipole moment within the molecule. These permanent dipoles align in the crystal lattice, leading to strong electrostatic attractions that further stabilize the solid state.

  • Van der Waals Forces: The two bulky phenyl (C₆H₅) groups provide a large surface area for van der Waals interactions (specifically, London dispersion forces). While individually weaker than hydrogen bonds, the cumulative effect of these forces over the large aromatic system is substantial and contributes significantly to the high melting point.

  • Molecular Symmetry and Packing: The arrangement of the bulky phenyl groups influences how efficiently the molecules can pack into a crystal lattice. A more compact and ordered packing leads to stronger intermolecular forces and a higher melting point.

The presence of even small amounts of impurities will disrupt this well-ordered crystalline lattice. This disruption weakens the intermolecular forces, resulting in a lower melting point and a broader melting range—a foundational principle used to assess sample purity.[3]

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary melting point method, a precise and widely accepted technique for determining the melting point of a solid organic compound.[4][5] This protocol is designed to be a self-validating system, where careful execution and observation ensure the accuracy and reliability of the results.

Causality Behind Experimental Choices
  • Using a Dry, Finely Powdered Sample: A fine powder ensures uniform heat transfer throughout the sample. Moisture can act as an impurity, depressing the melting point.

  • Small Sample Size (2-3 mm): A minimal sample size is critical for minimizing thermal gradients. A larger sample would result in the portion closer to the heat source melting before the rest, leading to an artificially broad and inaccurate melting range.[5]

  • Slow Heating Rate (1-2 °C per minute): Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium. This "thermometer lag" would cause the observed temperature to be significantly lower than the actual melting temperature. A slow, controlled ramp near the melting point is the single most critical factor for accuracy.[3][4][5]

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Mortar and pestle or spatula for pulverizing

  • Watch glass

  • Long glass tube (for packing)

  • Calibrated thermometer

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • If the sample is not already a fine powder, gently crush it using a clean spatula or a mortar and pestle. This ensures uniform packing and heat distribution.

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and press it into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube so the sealed end is down. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.

    • To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid.

    • Repeat until the packed sample height is 2-3 mm.

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate until the temperature is about 20 °C below the expected melting point (i.e., heat quickly to ~115 °C).

    • Crucially, reduce the heating rate so that the temperature increases by no more than 1-2 °C per minute as you approach and pass through the melting range.

    • Observe the sample closely through the magnifying eyepiece.

  • Data Recording and Interpretation:

    • Record the temperature (T₁) at which the first droplet of liquid appears in the sample.

    • Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts, and the entire sample becomes a clear liquid.

    • The result should be reported as a melting range: T₁ - T₂. For pure this compound, this range should be narrow (e.g., 1-2 °C) and fall within the literature value of 137-139 °C.[1] A broad range (>2 °C) or a depressed value suggests the presence of impurities.

  • Post-Measurement:

    • Allow the apparatus to cool before performing another measurement.

    • Always use a fresh capillary tube for each new measurement, as the original sample may have undergone decomposition.[3]

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow Figure 1: Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Acquisition prep1 Obtain Sample prep2 Pulverize to a Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm height) prep2->prep3 prep4 Pack Sample Tightly prep3->prep4 meas1 Insert Capillary into Apparatus prep4->meas1 Prepared Sample meas2 Rapid Heat to ~20°C Below MP meas1->meas2 meas3 Slow Heat Rate (1-2°C / min) meas2->meas3 meas4 Observe Sample meas3->meas4 data1 Record T1: First Liquid Drop meas4->data1 Observation data2 Record T2: Completely Liquid data1->data2 data3 Report as Range: T1 - T2 data2->data3

Caption: A flowchart of the key stages in determining the melting point of a solid compound.

Conclusion

The melting point of this compound, consistently reported in the literature as 137-139 °C, is a definitive characteristic derived from its unique molecular architecture.[1] The interplay of strong hydrogen bonding, dipole-dipole forces, and extensive van der Waals interactions necessitates significant thermal energy to transition the compound from its solid to liquid phase. Accurate experimental determination, guided by a robust and well-understood protocol, is essential for any scientist working with this compound. Adherence to the principles of slow heating and proper sample preparation ensures that the measured melting point serves as a reliable benchmark for both identity and purity, underpinning the success of further research and development activities.

References

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An In-depth Technical Guide to the Biological Activity of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrophenols are a class of organic compounds that, despite their relatively simple chemical structure—a phenol ring substituted with one or more nitro groups—exhibit a remarkably broad and complex spectrum of biological activities. These activities stem from the unique electronic properties conferred by the nitro group, which acts as a strong electron-withdrawing moiety, influencing the compound's acidity, reactivity, and interaction with biological macromolecules.[1][2] Consequently, nitrophenols are implicated in a wide array of industrial and biological processes, serving as precursors for pharmaceuticals, dyes, and pesticides, while also being recognized as significant environmental pollutants.[3][4][5]

This guide provides a comprehensive technical overview of the biological activities of nitrophenol compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their mechanisms of action, toxicological profiles, and the experimental methodologies used to assess their effects. The narrative moves beyond a mere listing of facts to explain the causal relationships behind their biological functions, grounding all claims in authoritative scientific literature.

Core Mechanisms of Biological Activity

The biological effects of nitrophenols are diverse, but many can be traced back to a few fundamental biochemical interactions. The nitro group's ability to engage in redox reactions and the weakly acidic nature of the phenolic hydroxyl group are central to these mechanisms.[1][2][6]

Uncoupling of Oxidative Phosphorylation

Perhaps the most well-documented biological effect of certain nitrophenols, particularly 2,4-dinitrophenol (DNP), is the uncoupling of oxidative phosphorylation.[7][8] This process is fundamental to cellular energy metabolism.

Causality of the Mechanism: In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP via the ATP synthase enzyme. Nitrophenols, being weakly acidic and lipid-soluble, act as protonophores.[7][8] They disrupt this tightly controlled system by shuttling protons back across the inner mitochondrial membrane, bypassing the ATP synthase.[9] This dissipates the proton gradient, uncoupling electron transport from ATP synthesis.[7][8] The energy that would have been used to create ATP is instead released as heat. This action is why DNP was historically used as a weight-loss drug, though its narrow therapeutic window makes it extremely dangerous.

The key molecular features required for a compound to act as an uncoupler include an acid-dissociable group, a bulky hydrophobic moiety to facilitate membrane transport, and a strong electron-withdrawing group, all of which are present in nitrophenols like DNP.[7][8]

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ATP ADP + Pi -> ATP H_high High [H+] ATPSynthase ATP Synthase H_high->ATPSynthase Flows through DNP Nitrophenol (DNP) Protonophore H_high->DNP Binds H+ ETC Electron Transport Chain (ETC) ETC->H_high Pumps H+ ATPSynthase->ATP Drives Synthesis cluster_matrix cluster_matrix DNP->cluster_matrix Shuttles H+ across membrane

Caption: Mechanism of mitochondrial uncoupling by nitrophenols like DNP.

Redox Cycling and Oxidative Stress

The nitro group (NO₂) is a key pharmacophore but also a toxicophore.[1][2][6] It can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS).[1][2][6] This process can cause significant cellular damage and contributes to the antimicrobial and cytotoxic effects of many nitro compounds.[1][2][6]

Methemoglobinemia

A significant toxicological effect of nitrophenol exposure is methemoglobinemia.[10] Nitrophenol metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and cyanosis (a bluish discoloration of the skin, lips, and nail beds).[3][10] Symptoms of exposure can range from headaches and dizziness to severe respiratory distress and loss of consciousness at high concentrations.[3][10]

Spectrum of Applications and Biological Roles

The diverse mechanisms of action translate into a wide range of applications, spanning medicine, agriculture, and industry.

  • Pharmaceuticals: 4-nitrophenol is a key intermediate in the synthesis of drugs like paracetamol (acetaminophen) and phenetidine.[3][11] The broader class of nitro compounds also includes antibiotics, antihypertensives, and antiparasitic agents.[1][2][6]

  • Pesticides and Herbicides: Many nitrophenol derivatives are used as fungicides, insecticides, and herbicides.[4][12][13] Their toxicity to target organisms often relies on the mechanisms of metabolic disruption and oxidative stress.[6] 4-nitrophenol is also a known breakdown product of the insecticide parathion.[12]

  • Industrial Chemicals: Nitrophenols are widely used in the manufacturing of dyes, rubber chemicals, and lumber preservatives.[4][5][13]

Toxicological Profile and Environmental Considerations

The same properties that make nitrophenols biologically active also render them significant environmental and health hazards. They are classified as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA).[14]

Human Health Risks: Acute exposure in humans through inhalation or ingestion can lead to headaches, nausea, drowsiness, and cyanosis.[3] 4-nitrophenol, in particular, has been shown to cause harm to the liver, kidneys, and central nervous system. While comprehensive data on chronic human exposure is limited, animal studies indicate potential for blood disorders and other systemic effects.[12][15]

Environmental Fate: Nitrophenols primarily enter the environment from manufacturing processes and vehicle exhaust.[4][5] They can also be formed in the atmosphere from the breakdown of other chemicals.[5][12] While they tend to break down in surface water, they can persist for long periods in deep soil and groundwater.[12] Their presence in wastewater from industrial and agricultural sources is a major environmental concern.[14][16]

Comparative Toxicity Data

To provide a quantitative perspective on the relative toxicity of nitrophenol isomers, the following table summarizes acute oral toxicity data in rats. The LD₅₀ (Lethal Dose, 50%) represents the dose expected to be lethal to 50% of a test population.

CompoundAnimal ModelRouteLD₅₀ (mg/kg)Reference
2-NitrophenolRatOral333[15]
3-NitrophenolRatOral923[15]
4-NitrophenolRatOral202-250[3][15]

This table clearly illustrates that 4-nitrophenol generally exhibits higher acute oral toxicity in rats compared to its isomers.

Methodologies for Assessing Biological Activity

Evaluating the biological impact of nitrophenols requires a suite of validated experimental assays. The choice of assay is dictated by the specific endpoint of interest, whether it is cytotoxicity, enzymatic inhibition, or a specific mechanistic pathway.

Spectrophotometric Quantification of Nitrophenols

A foundational step in many biological assays is the accurate measurement of the nitrophenol compound itself. UV-visible spectrophotometry is a common, accessible, and reliable method.[17] p-Nitrophenol, for instance, is widely used in enzyme assays where its release from a substrate (e.g., p-nitrophenyl phosphate) can be quantified by its absorbance, typically around 405-410 nm, under alkaline conditions.[18]

Causality of the Method: The method's reliability hinges on the Beer-Lambert Law and the pH-dependent spectral properties of nitrophenols. The phenolic proton is acidic, and its dissociation at basic pH results in the formation of the nitrophenolate ion, which has a distinct color and a strong absorbance maximum at a different wavelength than the protonated form.[11] This shift allows for sensitive detection.[18]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, making it an excellent tool for screening the cytotoxic potential of nitrophenol compounds.

Principle of the Assay: The assay measures the metabolic activity of living cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in cells treated with a nitrophenol compound indicates a reduction in cell viability or cytotoxicity.

  • Cell Culture: Plate cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenol test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_workflow MTT Assay Workflow A 1. Plate Cells (96-well plate) B 2. Add Nitrophenol Compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) Viable cells form formazan D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Advanced Detection and Analysis Methods

While spectrophotometry is robust, more advanced techniques are required for detecting low concentrations in complex environmental or biological samples.[11] These include:

  • High-Performance Liquid Chromatography (HPLC): Offers excellent separation and quantification capabilities.[11][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity, making it ideal for environmental monitoring.[17]

  • Electrochemical Sensors: Offer rapid, sensitive, and potentially portable detection of nitrophenols.[11][19]

Conclusion

Nitrophenol compounds represent a fascinating and important class of chemicals whose biological activities are a direct consequence of their distinct molecular architecture. Their ability to interact with fundamental cellular processes, most notably energy metabolism, underpins their utility in diverse applications from pharmaceuticals to pesticides.[3][6] However, this same reactivity makes them potent toxins and persistent environmental pollutants.[14][16] For researchers in drug development and environmental science, a thorough understanding of their mechanisms, coupled with robust and validated analytical methodologies, is essential for harnessing their potential benefits while mitigating their significant risks.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Available at: [Link]

  • Uncouplers of Oxidative Phosphorylation. (n.d.). CUTM Courseware. Available at: [Link]

  • 4-Nitrophenol. (1992). U.S. Environmental Protection Agency. Available at: [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Uncouplers of oxidative phosphorylation. (1990). Environmental Health Perspectives. Available at: [Link]

  • Toxicological Profile for Nitrophenols - Chapter 5: Potential for Human Exposure. (2022). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Nitrophenols | ToxFAQs™. (2022). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Toxicological Profile for Nitrophenols - Chapter 1: Relevance to Public Health. (2022). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. (2022). ResearchGate. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. Available at: [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (2022). MDPI. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Publications. Available at: [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. (2018). SciSpace. Available at: [Link]

  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. (2020). ResearchGate. Available at: [Link]

  • Inhibitors of electron transport chain, oxidative phosphorylation, ionophores and uncouplers. (2018). YouTube. Available at: [Link]

  • Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. (2022). ResearchGate. Available at: [Link]

  • Method for detecting p-nitrophenol. (2021). Google Patents.
  • Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). (2020). YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Nitro-2,6-diphenylphenol: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Nitro-2,6-diphenylphenol, a substituted nitrophenol of interest to researchers in organic synthesis, materials science, and drug discovery. While the specific historical genesis of this particular molecule is not extensively documented, its chemical lineage places it within the well-established field of nitrophenolic chemistry. This document will therefore focus on the practical and theoretical aspects of its synthesis, detailed characterization, and the broader scientific context of its potential utility.

Introduction: The Scientific Significance of Substituted Nitrophenols

Substituted phenols are a cornerstone of modern chemistry, finding applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group onto the phenolic ring, creating nitrophenols, dramatically influences the molecule's chemical reactivity and physical properties. This modification is pivotal in various industrial and research applications, including the synthesis of analgesics like paracetamol.[1] this compound, the subject of this guide, is a unique derivative featuring bulky phenyl substituents flanking the nitro and hydroxyl groups. These additions create a sterically hindered environment that influences its reactivity and potential applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₃NO₃[2]
Molecular Weight 291.30 g/mol [2]
CAS Number 2423-73-6[2]
Appearance Light orange to yellow to green powder/crystal
Melting Point 137-139 °C[3]
IUPAC Name This compound[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically approached via a two-step process, beginning with the synthesis of the precursor, 2,6-diphenylphenol, followed by its regioselective nitration.

Step 1: Synthesis of the Precursor, 2,6-Diphenylphenol

The precursor, 2,6-diphenylphenol, can be synthesized through the autocondensation of cyclohexanone followed by dehydrogenation. This process yields a high-purity product suitable for subsequent reactions.[5]

  • Autocondensation of Cyclohexanone: Cyclohexanone is subjected to autocondensation in the presence of a suitable catalyst to form a mixture of cyclic ketones, including a tricyclic ketone fraction.[5]

  • Dehydrogenation: The tricyclic ketone fraction is then dehydrogenated to yield 2,6-diphenylphenol.[5]

  • Purification: The crude product is purified by cooling the reaction solution, diluting with a non-polar solvent such as n-decane, filtering to remove the catalyst, and then precipitating the crystals through further cooling and recrystallization. The purified crystals are then filtered and dried.[6]

Step 2: Nitration of 2,6-Diphenylphenol

The introduction of a nitro group at the 4-position of the 2,6-diphenylphenol ring is achieved through electrophilic aromatic substitution. The bulky phenyl groups at the 2 and 6 positions sterically hinder the ortho positions, directing the nitration to the para position.

A high-level overview of the two-step synthesis process.
  • Dissolution: Dissolve 2,6-diphenylphenol in a suitable solvent.

  • Cooling: Cool the solution in an ice bath to maintain a low temperature during the reaction.

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the cooled solution with constant stirring. The temperature should be carefully monitored and maintained to prevent side reactions.

  • Reaction: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Quenching: Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-verified protocol for the synthesis of 4-nitro-2,6-diphenylphenol , a critical intermediate in the production of Reichardt’s Dye (Betaine 30). While the steric bulk of the phenyl groups at the 2,6-positions naturally directs electrophilic substitution to the 4-position, achieving high purity requires strict control over reaction temperature and solvent choice to prevent oxidative degradation. This guide presents a scalable nitration protocol using glacial acetic acid as the solvent, ensuring optimal solubility and thermal management.

Introduction & Retrosynthetic Analysis

This compound is the essential electron-acceptor precursor for the synthesis of Reichardt’s Dye , one of the most potent solvatochromic indicators known [1]. The synthesis of the final betaine dye requires a high-purity phenolic precursor to ensure accurate


 solvent polarity measurements.

Chemical Context:

  • Substrate: 2,6-Diphenylphenol (rich electron density, ortho-blocked).

  • Reaction Type: Electrophilic Aromatic Substitution (Nitration).

  • Regioselectivity: High. The 2 and 6 positions are sterically and covalently blocked, leaving the 4-position (para) as the sole reactive site for mono-nitration.

Reaction Scheme

The synthesis proceeds via the direct nitration of 2,6-diphenylphenol using nitric acid in a glacial acetic acid medium. This method minimizes the formation of tarry byproducts often seen with concentrated sulfuric acid/nitric acid mixtures (mixed acid).

ReactionScheme SM 2,6-Diphenylphenol (C18H14O) Reagent HNO3 / AcOH 0°C to RT SM->Reagent Product This compound (C18H13NO3) Reagent->Product Electrophilic Substitution

Figure 1: Reaction scheme for the nitration of 2,6-diphenylphenol.

Safety & Precautions (HSE)

  • Nitric Acid (HNO₃): Highly corrosive and oxidizing. Causes severe skin burns and eye damage. Work in a fume hood.

  • Glacial Acetic Acid: Flammable liquid and vapor. Corrosive.

  • This compound: Irritant. Handle with gloves.

  • Exotherm Control: The nitration is exothermic. Strict temperature monitoring is required to prevent runaway reactions or oxidation of the phenol to quinones.

Materials & Equipment

Reagents
ReagentCAS No.PurityEquiv.[1]Role
2,6-Diphenylphenol 2432-11-3>98%1.0Starting Material
Nitric Acid 7697-37-265-70%1.2 - 1.5Nitrating Agent
Glacial Acetic Acid 64-19-7ACS GradeSolventSolvent
Ethanol 64-17-5Absolute-Recrystallization
Dichloromethane 75-09-2ACS Grade-Extraction (Optional)
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL depending on scale).

  • Mechanical stirrer (preferred over magnetic for slurry handling).

  • Addition funnel (pressure-equalizing).

  • Thermometer / Temperature probe.

  • Ice/Water bath.

Experimental Protocol (Method A: Acetic Acid Route)

This protocol is optimized for a 10 g scale but is linearly scalable.

Step 1: Reaction Setup
  • Equip a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge the flask with 10.0 g (40.6 mmol) of 2,6-diphenylphenol .

  • Add 60 mL of Glacial Acetic Acid .

  • Stir until the solid is completely dissolved. The solution should be clear to pale yellow.

  • Cool the solution to 0–5 °C using an ice/water bath. Note: Acetic acid may begin to freeze at ~16°C; ensure vigorous stirring to maintain a mobile slurry if partial freezing occurs, or keep the bath just above freezing.

Step 2: Nitration[4]
  • Prepare the nitrating solution: Mix 3.0 mL (approx. 48 mmol, 1.2 equiv) of Nitric Acid (65-70%) with 10 mL of Glacial Acetic Acid in a separate beaker.

  • Transfer this mixture to the addition funnel.

  • Dropwise Addition: Add the acid mixture slowly to the phenol solution over 30–45 minutes .

    • Critical Parameter: Maintain internal temperature below 10 °C during addition.

    • Observation: The solution will transition from pale yellow to a deeper orange/reddish hue.

  • After addition is complete, allow the reaction to stir at 0–5 °C for another 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). The starting material (

      
      ) should disappear, replaced by the more polar product (
      
      
      
      ).
Step 3: Quenching & Isolation
  • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Stir the aqueous suspension for 30 minutes to ensure all acetic acid diffuses into the water phase.

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate is neutral (pH paper check).

  • Air dry the crude solid on the filter for 1 hour.

Step 4: Purification (Recrystallization)
  • Transfer the crude yellow solid to an Erlenmeyer flask.

  • Add Ethanol (95% or Absolute) (approx. 10–15 mL per gram of crude).

  • Heat to reflux until fully dissolved. If insoluble particulates remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filter the purified yellow needles.

  • Dry in a vacuum oven at 50 °C for 6 hours.

Target Yield: 85–92% Appearance: Bright yellow crystalline needles. Melting Point: 135–137 °C (Lit. 136 °C [2]).

Workflow Diagram

Workflow Start Start: 2,6-Diphenylphenol + Glacial AcOH Cool Cool to 0-5°C Start->Cool AddAcid Add HNO3/AcOH dropwise (Temp < 10°C) Cool->AddAcid React Warm to RT Stir 2 hours AddAcid->React Quench Pour into Ice Water Precipitate Product React->Quench Filter Vacuum Filtration Wash with Water Quench->Filter Recryst Recrystallize from Ethanol Filter->Recryst Final Pure this compound Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation

To validate the synthesis, compare the isolated product against these standard spectral data points.

TechniqueExpected Signal / CharacteristicInterpretation
Appearance Yellow NeedlesCharacteristic of nitrophenols.
Melting Point 135–137 °CSharp range indicates high purity.
IR Spectroscopy ~3400 cm⁻¹ (broad)O-H stretch (Phenolic).
1520 cm⁻¹, 1340 cm⁻¹N-O stretch (Nitro group, asymmetric/symmetric).
¹H NMR (CDCl₃)

8.20 (s, 2H)
Protons at 3,5 positions (ortho to nitro).

7.40–7.60 (m, 10H)
Phenyl group protons.

5.80 (s, 1H, exchangeable)
Phenolic -OH.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Dark/Tarry Product Temperature too high during addition.Ensure internal temp stays <10°C. Add acid slower.
Low Yield Incomplete precipitation or over-washing.Ensure quench water is ice-cold. Do not wash with organic solvents.
Sticky Solid Residual Acetic Acid.Dry thoroughly or recrystallize from Ethanol/Water (1:1) to help removal.
Starting Material Remains Acid too dilute or insufficient time.Check HNO3 concentration.[2][3] Allow longer reaction time at RT.

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

  • Dimroth, K., Reichardt, C., Siepmann, T., & Bohlmann, F. (1963). Über Pyridinium-N-phenol-betaine und ihre Verwendung zur Charakterisierung der Polarität von Lösungsmitteln. Justus Liebigs Annalen der Chemie, 661(1), 1-37.

  • Org. Synth. (1940). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, Coll. Vol. 2, p.173. (Provided for analogous nitration conditions).

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-2,6-diphenylphenol is a valuable chemical intermediate in the synthesis of a variety of organic molecules relevant to the pharmaceutical and materials science industries. Its sterically hindered phenolic hydroxyl group and the presence of a nitro functionality make it a versatile building block for creating complex molecular architectures. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, including a detailed protocol for the preparation of the precursor 2,6-diphenylphenol, followed by its nitration.

The synthesis is a two-step process commencing with the preparation of 2,6-diphenylphenol, followed by an electrophilic aromatic substitution (nitration) to introduce the nitro group at the para position. The protocols provided herein are based on established chemical principles and analogous procedures for similar transformations, ensuring a high degree of reliability and reproducibility.

Part 1: Synthesis of the Precursor: 2,6-Diphenylphenol

A common and effective method for the synthesis of 2,6-diphenylphenol involves the self-condensation of cyclohexanone to form a tricyclic ketone intermediate, which is subsequently dehydrogenated.[1][2]

Reaction Scheme:

G Cyclohexanone Cyclohexanone Tricyclic Ketone Intermediate Tricyclic Ketone Intermediate Cyclohexanone->Tricyclic Ketone Intermediate 2,6-Diphenylphenol 2,6-Diphenylphenol Tricyclic Ketone Intermediate->2,6-Diphenylphenol

Caption: Synthesis of 2,6-Diphenylphenol from Cyclohexanone.

Experimental Protocol for 2,6-Diphenylphenol Synthesis:

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclohexanoneReagentSigma-Aldrich
Palladium on Alumina (Pd/Al₂O₃)5%Acros Organics
n-DecaneAnhydrousFisher Scientific
Inert Gas (Nitrogen or Argon)High PurityAirgas

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Tubular furnace or similar high-temperature reactor

  • Filtration apparatus (Büchner funnel, filter paper)

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Autocondensation of Cyclohexanone: In a round-bottom flask, cyclohexanone is heated under reflux in the presence of a suitable condensation catalyst (e.g., an alkaline catalyst as described in patent literature) to promote self-condensation.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Tricyclic Ketone Intermediate: Upon completion, the reaction mixture is cooled, and the tricyclic ketone intermediate is isolated. The specifics of the isolation will depend on the catalyst used but may involve neutralization, extraction, and solvent removal.

  • Dehydrogenation: The isolated tricyclic ketone is passed through a heated tube furnace containing a palladium on alumina catalyst at approximately 295°C.[1] An inert gas flow should be maintained throughout the process.

  • Work-up and Purification: The product exiting the reactor is cooled and collected. The crude 2,6-diphenylphenol is then purified by recrystallization from a suitable solvent such as n-decane.[3] The purified product is collected by filtration and dried under vacuum.

Part 2: Nitration of 2,6-Diphenylphenol to this compound

The nitration of 2,6-diphenylphenol is achieved through an electrophilic aromatic substitution reaction using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The bulky phenyl groups at the ortho positions direct the incoming nitro group to the para position.

Reaction Scheme:

G 2,6-Diphenylphenol 2,6-Diphenylphenol This compound This compound 2,6-Diphenylphenol->this compound HNO₃, H₂SO₄

Caption: Nitration of 2,6-Diphenylphenol.

Experimental Protocol for this compound Synthesis:

Materials and Reagents:

Reagent/MaterialGradeConcentrationSupplier
2,6-Diphenylphenol98%-Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent95-98%Fisher Scientific
Nitric Acid (HNO₃)ACS Reagent70%VWR
Dichloromethane (CH₂Cl₂)HPLC Grade-EMD Millipore
Sodium Bicarbonate (NaHCO₃)Saturated Solution--
Sodium Sulfate (Na₂SO₄)Anhydrous--
Deionized Water---
Ice---

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diphenylphenol (1.0 eq) in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. Caution: This is a highly exothermic process and should be done slowly with constant stirring.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2,6-diphenylphenol via the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Characterization of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₃NO₃[4]
Molecular Weight 291.30 g/mol
Appearance Light orange to yellow to green powder/crystal[5]
Melting Point 137-139 °C[5]
¹H NMR (Predicted) Signals corresponding to the aromatic protons of the diphenyl groups and the protons on the nitrated phenol ring.Based on analogous structures[6][7]
¹³C NMR (Predicted) Signals for the carbon atoms of the aromatic rings, with shifts influenced by the hydroxyl and nitro substituents.Based on analogous structures[8][9]

Safety Precautions

Personal Protective Equipment (PPE):

  • Safety goggles, a face shield, and chemical-resistant gloves are mandatory when handling nitric acid and sulfuric acid.

  • A lab coat should be worn at all times.

  • Work should be conducted in a well-ventilated fume hood.

Specific Hazards:

  • Nitric Acid and Sulfuric Acid: Both are highly corrosive and can cause severe burns. Handle with extreme care.[10]

  • Nitration Reactions: These reactions are highly exothermic and can be explosive if not properly controlled. Maintain the recommended temperature and add reagents slowly.

  • 2,6-Diphenylphenol: May cause skin and eye irritation, and respiratory irritation.[11]

  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

References

  • US3972951A, Process for the formation of 2,6-diphenyl-phenol, Google P
  • CN102452906B, Preparation method of 2,6-diphenyl phenol, Google P
  • JP2009269868A, Method for producing 2,6-diphenylphenol or derivative thereof, Google P
  • US3679766A, Crystallization of 2,6-diphenylphenol, Google P
  • Synthesis of o-phenylphenol from cyclohexanone (Journal Article) | ETDEWEB, OSTI.GOV, [Link]

  • Synthesis of 2,6-dimethyl-cyclohexanone, PrepChem.com, [Link]

  • The Role of 2,6-Diphenylphenol in High-Temperature Material Development, [Link]

  • Supporting information for - The Royal Society of Chemistry, [Link]

  • 2,6-Diphenylphenol | C18H14O | CID 75512, PubChem, [Link]

  • SAFETY DATA SHEET - Titanium Industries, [Link]

  • Safety Data Sheet - Angene Chemical, [Link]

  • This compound | C18H13NO3 | CID 625985, PubChem, [Link]

  • 1 H-NMR spectrum of 4-nitrophenol. | Download Scientific Diagram, ResearchGate, [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ..., Doc Brown's Chemistry, [Link]

  • Safety Data Sheet | Univar Solutions, [Link]

  • SAFETY DATA SHEET - Fisher Scientific, [Link]

  • 2,6-Diiodo-4-nitrophenol - Optional[1H NMR] - Chemical Shifts - SpectraBase, [Link]

  • 2,6-Diiodo-4-nitrophenol | C6H3I2NO3 | CID 9370, PubChem, [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments, Chemistry Stack Exchange, [Link]

  • 4-Nitrophenol - Wikipedia, [Link]

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Application Notes and Protocols for the Purification of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-Nitro-2,6-diphenylphenol, a key intermediate in pharmaceutical synthesis and materials science. Addressing the challenges inherent in isolating this sterically hindered and polar compound, this document outlines systematic methodologies for achieving high purity levels requisite for downstream applications. Primary purification strategies discussed include optimized recrystallization techniques and column chromatography. Furthermore, this guide details analytical workflows for the precise assessment of purity, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the purification principles.

Introduction: The Purification Imperative for this compound

This compound is a valuable molecular building block characterized by a sterically crowded phenolic core. Its utility in the development of novel therapeutics and advanced materials is critically dependent on its isomeric and chemical purity. The synthesis of this compound, typically proceeding via the nitration of 2,6-diphenylphenol, often yields a mixture of impurities that can impede or invalidate subsequent research and development efforts.

Common Impurities:

The primary impurities encountered during the synthesis of this compound arise from several sources:

  • Isomeric Byproducts: Incomplete regioselectivity during nitration can lead to the formation of other nitrated isomers.

  • Over-nitration Products: The presence of powerful nitrating agents can result in the formation of dinitro- or trinitro- derivatives of 2,6-diphenylphenol.[1]

  • Unreacted Starting Material: Incomplete reaction will leave residual 2,6-diphenylphenol.

  • Reagent Residues: Residual acids and other reagents from the synthesis and workup process can contaminate the crude product.

The structural similarity between this compound and its potential impurities necessitates robust and well-designed purification strategies. This guide provides the technical foundation for achieving the high purity standards demanded by the scientific community.

Purification Strategies: From Crude Product to High-Purity Compound

The selection of an appropriate purification strategy is contingent on the scale of the purification and the nature of the impurities present. Here, we present two primary, validated methods: Recrystallization and Column Chromatography.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful technique for the removal of small amounts of impurities from a solid sample. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Causality of Solvent Selection: The ideal recrystallization solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. Conversely, impurities should either be sparingly soluble at high temperatures or highly soluble at low temperatures. Given the presence of two nonpolar phenyl groups and a polar nitrophenol core, a mixed solvent system is often optimal. A patent for the structurally related 2,6-diphenylphenol suggests a mixture of an aliphatic and an aromatic solvent for effective crystallization.[2]

Protocol 1: Two-Solvent Recrystallization of this compound

This protocol employs a binary solvent system of isopropanol and toluene, which provides a balance of polarity to effectively solubilize the target compound at elevated temperatures while allowing for selective crystallization upon cooling.

Materials:

  • Crude this compound

  • Isopropanol (ACS Grade)

  • Toluene (ACS Grade)

  • Erlenmeyer Flasks

  • Heating Mantle with Magnetic Stirring

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. To this, add a minimal volume of hot toluene to create a slurry.

  • Solubilization: While stirring and gently heating, add hot isopropanol portion-wise until the solid completely dissolves. The target is to use the minimum amount of hot solvent to achieve full dissolution. A suggested starting ratio is approximately 85:15 to 90:10 (v/v) isopropanol to toluene.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterRecommended ValueRationale
Solvent SystemIsopropanol:TolueneBalances polarity for effective dissolution and selective crystallization.
Initial Solvent Ratio (v/v)85:15 to 90:10Optimizes solubility at high temperatures.[2]
Cooling ProtocolSlow cooling to RT, then ice bathPromotes formation of larger, purer crystals.
Column Chromatography: For High-Purity Isolation and Separation of Complex Mixtures

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3] This method is particularly useful for separating isomeric impurities and for obtaining highly pure material on a smaller scale.

Causality of Phase Selection: For the separation of nitrophenols, a polar stationary phase like silica gel is typically employed.[1][3] The mobile phase (eluent) is a less polar solvent or a mixture of solvents. Less polar compounds will travel through the column more quickly, while more polar compounds will be retained on the stationary phase for longer.[1][3] Given the structure of this compound, a mobile phase of intermediate polarity will be required for effective elution.

Protocol 2: Silica Gel Column Chromatography of this compound

This protocol details the separation of this compound from less polar impurities (e.g., unreacted 2,6-diphenylphenol) and more polar impurities (e.g., dinitrated byproducts).

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexanes (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Chromatography Column

  • Fraction Collector or Test Tubes

  • Thin-Layer Chromatography (TLC) supplies (see Section 3.1)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexanes and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase, such as 95:5 (v/v) hexanes:ethyl acetate. This will elute any non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 95:5 to 80:20 (v/v) hexanes:ethyl acetate. The this compound will begin to elute as the polarity increases.

  • Fraction Collection: Collect the eluent in small fractions.

  • Purity Analysis: Analyze the collected fractions by TLC (see Protocol 3) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation:

StageMobile Phase (Hexanes:Ethyl Acetate, v/v)Expected Eluted Compounds
1. Initial Elution95:5Non-polar impurities (e.g., residual starting material)
2. Product Elution90:10 to 80:20This compound
3. Final Wash70:30 or greater ethyl acetateHighly polar impurities (e.g., dinitrated byproducts)

Visualization of Purification Workflow:

PurificationWorkflow Crude Crude 4-Nitro-2,6- diphenylphenol Recrystallization Recrystallization (Isopropanol/Toluene) Crude->Recrystallization Bulk Purification ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->ColumnChromatography High-Purity Isolation PureProduct High-Purity Product Recrystallization->PureProduct Waste1 Impurities in Mother Liquor Recrystallization->Waste1 ColumnChromatography->PureProduct Waste2 Separated Impurities ColumnChromatography->Waste2

Caption: General purification workflow for this compound.

Purity Assessment: Validating the Success of Purification

Rigorous analytical testing is essential to confirm the purity of the final product. TLC provides a rapid, qualitative assessment, while HPLC offers quantitative purity determination.

Thin-Layer Chromatography (TLC): Rapid Reaction and Fraction Monitoring

TLC is an indispensable tool for monitoring the progress of a reaction and for quickly assessing the composition of column chromatography fractions.

Protocol 3: TLC Analysis of this compound

Materials:

  • TLC Plates (Silica Gel 60 F254)

  • TLC Developing Chamber

  • Hexanes (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • UV Lamp (254 nm)

  • Capillary Spotters

Procedure:

  • Spotting: Using a capillary spotter, apply a small spot of the dissolved sample to the baseline of the TLC plate. It is advisable to spot the crude material, the purified material, and any relevant fractions on the same plate for direct comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting mobile phase is a 85:15 (v/v) mixture of hexanes and ethyl acetate. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Pure compounds should ideally show a single spot. The Rf value for p-nitrophenol is typically lower than that of o-nitrophenol due to its higher polarity.[1]

Data Presentation:

CompoundExpected Relative RfRationale
2,6-diphenylphenolHighLeast polar
This compoundIntermediateIntermediate polarity
Dinitro-byproductsLowMost polar
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination

HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound. A reverse-phase HPLC method is generally suitable for nitrophenols.[4][5]

Protocol 4: Reverse-Phase HPLC Analysis of this compound

Materials:

  • HPLC System with UV Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Sample Vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase. A typical concentration is around 1 mg/mL.

  • Mobile Phase Preparation: A suitable mobile phase for the analysis of nitrophenols is a mixture of acetonitrile and water, with a small amount of acid to ensure the phenol is protonated. A good starting point is a 80:20 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 290 nm[5]

    • Column Temperature: Ambient or controlled at 25 °C

  • Analysis: Inject the sample and record the chromatogram. The purity of the sample can be determined by integrating the peak areas. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

Data Presentation:

ParameterRecommended ConditionRationale
ColumnC18 Reverse-PhaseGood retention and separation of phenolic compounds.[5]
Mobile PhaseAcetonitrile:Water (80:20) with 0.1% Phosphoric AcidProvides good resolution for nitrophenols.[4]
DetectionUV at 290 nmWavelength of strong absorbance for nitrophenols.[5]

Visualization of Analytical Workflow:

AnalyticalWorkflow PurifiedSample Purified Sample TLC TLC Analysis (Qualitative) PurifiedSample->TLC Rapid Screening HPLC HPLC Analysis (Quantitative) PurifiedSample->HPLC Precise Measurement PurityCheck Purity Confirmed? TLC->PurityCheck HPLC->PurityCheck FinalProduct Final High-Purity Product PurityCheck->FinalProduct Yes Repurify Repurify PurityCheck->Repurify No

Caption: Analytical workflow for purity assessment.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful purification of this compound. By understanding the principles behind each technique—from the nuanced solvent selection in recrystallization to the systematic approach of column chromatography and the precision of HPLC analysis—researchers can confidently achieve the high levels of purity necessary for their work. The self-validating nature of these protocols, which couple purification with rigorous analytical assessment, ensures the integrity and reliability of the final product.

References

  • Hussain, S., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42. [Link]

  • Preparation of 4-nitrophenol derivatives. (1997).
  • ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Kippax, D. L., & Murphy, K. E. (1972). Crystallization of 2,6-diphenylphenol. U.S. Patent No. 3,679,766. Washington, DC: U.S.
  • G. L. C. (2010). The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]

  • P. L. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]

  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • K. M. (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • A. R. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. [Link]

Sources

Recrystallization of 4-Nitro-2,6-diphenylphenol methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 4-Nitro-2,6-diphenylphenol (CAS: 2423-73-6) , a critical intermediate in the synthesis of solvatochromic dyes (e.g., Reichardt’s Dye). Achieving high purity (>99%) is essential, as isomeric impurities or retained salts drastically affect the charge-transfer sensitivity of the final dye.

This document moves beyond generic "dissolve and cool" instructions. It analyzes the thermodynamic solubility profile of the compound, provides two distinct protocols (Standard vs. High-Purity), and details a self-validating Quality Control (QC) workflow.

Chemical Context & Solubility Logic

This compound presents a unique purification challenge due to its hybrid polarity:

  • Non-Polar Domain: Two bulky phenyl rings at the 2,6-positions create significant steric hindrance and lipophilicity.

  • Polar Domain: The 4-nitro group and the phenolic hydroxyl provide hydrogen bonding sites and dipole moments.

Solvent Selection Strategy:

  • Water: Insoluble.[1] The hydrophobic bulk overrides the polar functionality.

  • Ethanol (EtOH): Ideal Primary Solvent. The hydroxyl group of EtOH interacts with the phenol/nitro groups, while the ethyl chain accommodates the phenyl rings. It offers a steep solubility curve (low solubility at 0°C, high at 78°C).

  • Acetic Acid (AcOH): High-Purity Alternative. Excellent for removing inorganic salts retained from nitration and separating lower-melting isomers.

Protocol A: Standard Ethanolic Recrystallization

Best for: Routine purification of crude material (purity ~95%) to reagent grade (>98%).

Materials
  • Crude this compound[2]

  • Solvent: Absolute Ethanol (99.5%+)

  • Equipment: Reflux condenser, magnetic stirrer, hot plate, pre-warmed glass funnel.

Step-by-Step Methodology
  • Saturation (The "Minimum Boiling" Rule):

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 50 mL of Ethanol (initial ratio 5:1 v/w).

    • Heat to reflux (approx. 78°C) with stirring.

    • Observation: If solids remain, add hot ethanol in 5 mL increments until dissolved.

    • Critical Note: If the solution is dark orange/brown but clear, proceed. If black specks remain, these are likely inorganic salts or carbonized material requiring filtration.

  • Hot Filtration (Isomer & Particulate Removal):

    • While maintaining boiling temperature, filter the solution through a pre-warmed fluted filter paper or a sintered glass funnel.

    • Why Pre-warm? The compound has a high melting point (~137°C). Contact with cold glass will cause immediate precipitation ("crashing out"), clogging the filter.

  • Nucleation & Growth:

    • Remove filtrate from heat. Cover the flask with a watch glass (do not seal tightly).

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Mechanism:[3][4][5][6] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable crystal form (yellow needles/prisms) to exclude impurities.

  • Cryogenic Completion:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with 2 x 10 mL of ice-cold ethanol.

    • Warning: Warm ethanol wash will re-dissolve your product.

  • Drying:

    • Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Glacial Acetic Acid (High-Purity)

Best for: Removing stubborn isomers or when the Ethanol method yields "oily" products.

Rationale: Acetic acid has a higher boiling point (118°C) and different solvation parameters, often breaking azeotropic impurity traps that occur in ethanol.

  • Dissolution: Dissolve crude solid in Glacial Acetic Acid at 90-100°C. (Use a fume hood; vapors are corrosive).

  • Water Titration (The "Cloud Point" Method):

    • Once dissolved, remove from heat.

    • Add hot distilled water dropwise until a faint permanent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Acetic Acid to clear the solution.

  • Crystallization: Allow to cool very slowly to room temperature.

  • Wash: Filter and wash strictly with 50% aqueous acetic acid , followed by copious water to remove acid traces.

  • Drying: Requires higher vacuum/temperature to remove acetic acid residues.

Visualization: Recrystallization Workflow

The following diagram illustrates the critical decision points and impurity fate during the process.

RecrystallizationWorkflow Start Crude this compound (Contains: Isomers, Salts, Tar) SolventAdd Add Min. Boiling Solvent (Ethanol or AcOH) Start->SolventAdd Heat Heat to Reflux SolventAdd->Heat CheckDissolve Complete Dissolution? Heat->CheckDissolve CheckDissolve->SolventAdd No (Add more solvent) HotFilter Hot Filtration (Pre-warmed Funnel) CheckDissolve->HotFilter Yes Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Filtrate WasteSolid Insoluble Impurities (Salts, Dust) HotFilter->WasteSolid Retained Solids Filter Vacuum Filtration Cooling->Filter Wash Wash (Ice-Cold Solvent) Filter->Wash Crystals MotherLiquor Mother Liquor (Contains: Soluble Isomers, Tars) Filter->MotherLiquor Filtrate Dry Dry (Vacuum Oven) Wash->Dry Final Pure Crystals (MP: 137-139°C) Dry->Final

Figure 1: Decision logic for the recrystallization of this compound, highlighting impurity separation points.

Quality Control (QC) & Troubleshooting

Data Summary Table
ParameterSpecificationMethodNote
Appearance Yellow needles or prismsVisualOrange/Red indicates oxidation or pH issues.
Melting Point 137 - 139 °C CapillarySharp range (<1°C) indicates high purity.
TLC (Rf) Single SpotSilica/DCMImpurities usually trail or stay at baseline.
Solubility Clear in AcetoneVisualCloudiness implies inorganic salt contamination.
Troubleshooting "Oiling Out"

Symptom: The compound separates as a liquid oil droplet at the bottom rather than crystals. Cause: The solution temperature is between the solvent boiling point and the compound's melting point, or the solution is too concentrated. Fix:

  • Re-heat to dissolve the oil.[7]

  • Add slightly more solvent (dilute the mixture).

  • Seed the solution with a tiny crystal of pure product during cooling to provide a nucleation surface.

References

  • Dimroth, K., et al. (1963). Pyridinium N-Phenol Betaines and Their Use as Solvatochromic Indicators. Justus Liebigs Annalen der Chemie. (Foundational synthesis of Reichardt's Dye precursors).

  • Sigma-Aldrich. (2024).[8] Product Specification: this compound (CAS 2423-73-6).[2][8][9] (Melting point verification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrophenol recrystallization).

  • PubChem. (2024).[8] Compound Summary: this compound.[2][8][9] National Library of Medicine.

Sources

Using 4-Nitro-2,6-diphenylphenol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitro-2,6-diphenylphenol as a High-Fidelity Chemical Intermediate and Solvatochromic Probe

Abstract

This compound (CAS: 2423-73-6) is a sterically hindered phenol serving two critical roles in modern chemical research: as a synthetic intermediate for the production of solvatochromic betaine dyes (including the industry-standard Reichardt’s Dye), and as a standalone solvatochromic probe for characterizing the micropolarity of pharmaceutical formulations.[1][2] This guide provides validated protocols for its synthesis, purification, and application in measuring solvent polarity in drug delivery systems.

Chemical Profile & Physicochemical Properties

Before initiating synthesis or application workflows, verify the material properties. The steric hindrance provided by the ortho-phenyl groups is the defining feature of this molecule, preventing radical dimerization and stabilizing the corresponding phenolate anion.

PropertySpecification
IUPAC Name This compound
CAS Number 2423-73-6
Molecular Formula

Molecular Weight 291.30 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 137–139 °C
Solubility Soluble in acetone, DCM, ethanol; Insoluble in water
pKa ~7.1 (Predicted); Acidity is enhanced by the p-nitro group

Protocol A: Synthesis of this compound

Objective: Selective nitration of 2,6-diphenylphenol at the para-position.[1] Mechanism: Electrophilic Aromatic Substitution (


).[1][2] The bulky phenyl groups at positions 2 and 6 block ortho-substitution, directing the nitro group almost exclusively to the 4-position.[1]
Reagents & Equipment
  • Starting Material: 2,6-Diphenylphenol (99% purity).[1][2]

  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3]

  • Reagent: Nitric Acid (

    
    , d=1.42).[1]
    
  • Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice bath.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (40.6 mmol) of 2,6-diphenylphenol in 80 mL of glacial acetic acid in the 3-neck flask. Heat gently (30–40 °C) if necessary to ensure complete dissolution, then cool to room temperature.

  • Controlled Nitration:

    • Place the flask in a water bath to maintain temperature between 20–25 °C.

    • Prepare a solution of 3.0 mL conc.

      
       in 10 mL glacial acetic acid.
      
    • Critical Step: Add the acid mixture dropwise over 30 minutes. Monitor temperature; do not exceed 30 °C to prevent over-nitration or oxidation of the phenyl rings.

  • Reaction Monitoring: Stir for 1 hour. The solution will darken (deep orange/red). Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1][2] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quenching & Precipitation: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification:

    • Filter the crude solid using a Buchner funnel.[4]

    • Wash with cold water (

      
       mL) to remove residual acid.[1]
      
    • Recrystallization: Recrystallize from hot ethanol or an ethanol/benzene mixture.[1]

    • Yield Target: 85–90%.[1][2]

SynthesisWorkflow start 2,6-Diphenylphenol step1 Dissolution (Glacial AcOH) start->step1 step2 Nitration (HNO3, <30°C) step1->step2  Electrophilic Attack   step3 Quench (Ice Water) step2->step3  Precipitation   step4 Recrystallization (Ethanol) step3->step4 product This compound (Yellow Crystals) step4->product  >99% Purity  

Figure 1: Synthetic workflow for the production of this compound ensuring regioselectivity.

Protocol B: Application as a Solvatochromic Probe

Scientific Context: While Reichardt’s Dye (Betaine 30) is the standard for measuring solvent polarity (


 scale), it is often too insoluble for lipophilic environments. The anionic form  of this compound serves as a robust alternative probe.[1][2] It exhibits negative solvatochromism : as solvent polarity increases, the absorption maximum (

) shifts to shorter wavelengths (Blue Shift).

Mechanism: The ground state of the phenolate anion is highly polar and is stabilized by hydrogen-bonding solvents (water, methanol). The excited state is less polar (charge is dispersed). Therefore, polar solvents lower the ground state energy more than the excited state, increasing the energy gap (


) and shifting absorption to the blue.
Experimental Protocol
  • Stock Preparation: Prepare a

    
     M stock solution of this compound in acetone.
    
  • Sample Preparation (Deprotonation):

    • Aliquot 50 µL of stock into a cuvette.

    • Evaporate the acetone under a nitrogen stream.

    • Add 2.0 mL of the target solvent (e.g., Toluene, DCM, Methanol, or a liposome suspension).

    • Activation: Add 5 µL of Tetrabutylammonium Hydroxide (TBAOH, 1M in methanol) to generate the phenolate anion .

    • Note: The solution should turn distinctively colored (Purple in non-polar, Yellow in polar).

  • Measurement:

    • Record UV-Vis spectrum (300–800 nm).[1][2]

    • Identify

      
       of the longest wavelength band (Charge Transfer band).[5]
      
Data Analysis

Calculate the Molar Transition Energy (


) using Equation 1:

[1]

Interpretation Table: | Solvent Environment | Observed Color |


 (approx) | Polarity Interpretation |
| :--- | :--- | :--- | :--- |
| Toluene  | Purple/Blue | ~600 nm | Non-polar / Hydrophobic Core |
| Acetone  | Red | ~500 nm | Intermediate Polarity |
| Ethanol  | Orange | ~450 nm | Protic / Polar |
| Water  | Yellow | ~400 nm | Highly Polar / H-Bonding |[1][2]

Solvatochromism cluster_0 Non-Polar Solvent cluster_1 Polar Solvent (H-Bonding) GS1 Ground State (Anion) ES1 Excited State GS1->ES1 Small ΔE (Red Shift) GS2 Ground State (Stabilized) ES2 Excited State GS2->ES2 Large ΔE (Blue Shift) Interaction Solvent stabilizes Ground State more than Excited State Interaction->GS2

Figure 2: Energy diagram illustrating Negative Solvatochromism. Polar solvents stabilize the anionic ground state, increasing the excitation energy requirement.

Protocol C: Downstream Synthesis (Reichardt’s Dye Precursor)

For researchers using this intermediate to synthesize the full Reichardt’s Dye (Betaine 30):

  • Reduction: The this compound is reduced to 4-amino-2,6-diphenylphenol using Sodium Dithionite (

    
    ) in aqueous NaOH/Ethanol.[1][2]
    
  • Condensation: The amine is then condensed with 2,4,6-triphenylpyrylium perchlorate (or tetrafluoroborate) to form the pyridinium salt.

  • Deprotonation: Treatment with base yields the zwitterionic Reichardt’s Dye.

Note: The 4-nitro intermediate must be free of isomers (ortho-nitro) to ensure the high purity required for spectroscopic standards.[1]

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1]

  • Dimroth, K., & Reichardt, C. (1963).[1] Über Pyridinium-N-phenol-betaine und ihre Verwendung zur Charakterisierung der Polarität von Lösungsmitteln. Justus Liebigs Annalen der Chemie, 661(1), 1–37.[1]

  • Machado, V. G., Stock, R. I., & Reichardt, C. (2014).[1][6] Pyridinium N-Phenolate Betaine Dyes. Chemical Reviews, 114(20), 10429–10475.[1][6]

  • Sigma-Aldrich. (n.d.).[1][2] this compound Product Specification.

Sources

The Strategic Utility of 4-Nitro-2,6-diphenylphenol in Modern Organic Synthesis: A Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 7, 2026 – In the intricate landscape of organic synthesis, the judicious selection of reagents and building blocks is paramount to achieving desired molecular architectures and functionalities. This application note delves into the multifaceted roles of 4-Nitro-2,6-diphenylphenol, a sterically hindered nitrophenol, in advanced organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this guide elucidates the synthesis, key reactions, and potential applications of this versatile, yet underutilized, molecule. Through a detailed exploration of its chemical behavior, supported by established protocols and mechanistic insights, we aim to unlock its potential for innovation in fine chemical and pharmaceutical synthesis.

Introduction: The Unique Profile of a Sterically Encumbered Phenol

This compound is a crystalline solid characterized by a phenol core flanked by two bulky phenyl groups at the ortho positions and an electron-withdrawing nitro group at the para position. This specific substitution pattern imparts a unique combination of steric and electronic properties that dictate its reactivity and potential applications. The steric hindrance provided by the ortho-phenyl groups can influence reaction selectivity, while the acidic phenolic proton and the electron-deficient aromatic ring, due to the nitro group, offer multiple avenues for chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 2423-73-6
Molecular Formula C₁₈H₁₃NO₃
Molecular Weight 291.30 g/mol
Appearance Light orange to yellow to green powder/crystal
Melting Point 137-139 °C
pKa (Predicted) 7.10 ± 0.44
Solubility Insoluble in water

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is logically approached via the synthesis of its precursor, 2,6-diphenylphenol, followed by selective nitration at the para-position.

Protocol for the Synthesis of 2,6-Diphenylphenol

The synthesis of the precursor, 2,6-diphenylphenol, can be achieved through the autocondensation of cyclohexanone followed by dehydrogenation.[3] This method provides a commercially viable route to this sterically hindered phenol.

Experimental Protocol:

  • Autocondensation of Cyclohexanone: Cyclohexanone is subjected to self-condensation in the presence of an alkaline catalyst to yield a mixture of tricyclic ketones.[3][4]

  • Dehydrogenation: The resulting tricyclic ketone fraction is then dehydrogenated to form 2,6-diphenylphenol.[3][4] This step is typically carried out at elevated temperatures in the presence of a suitable dehydrogenation catalyst.

  • Purification: The crude 2,6-diphenylphenol can be purified by recrystallization to yield a product suitable for subsequent reactions.

Proposed Protocol for the Nitration of 2,6-Diphenylphenol

Core Directive: The hydroxyl group of the phenol is a strongly activating, ortho-para directing group.[5][6][7] The steric bulk of the two ortho-phenyl substituents is expected to significantly disfavor electrophilic attack at the ortho-positions, thereby favoring substitution at the less hindered para-position.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 2,6-diphenylphenol in a suitable solvent. Glacial acetic acid is often a good choice for nitration reactions of phenols.

  • Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C. This is crucial to control the reaction rate and minimize side reactions.

  • Nitrating Agent Addition: Slowly add a mild nitrating agent. A mixture of nitric acid and sulfuric acid might be too harsh for this substrate. A more controlled approach would be the dropwise addition of dilute nitric acid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Applications in Organic Synthesis

The unique structural features of this compound open up several potential applications in organic synthesis, ranging from its use as a sterically demanding building block to a potential catalyst.

Reaction with Nitrogen Dioxide: Formation of Dinitrocyclohexenones

A documented reaction of this compound is its transformation upon treatment with nitrogen dioxide in a benzene solution. This reaction leads to the formation of C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones.[2] This transformation highlights the reactivity of the phenol ring to further nitration and oxidation under specific conditions.

Reaction Scheme:

G A This compound B C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones A->B  NO2, Benzene

Caption: Reaction of this compound with Nitrogen Dioxide.

Potential as a Bulky Brønsted Acid Catalyst

The phenolic proton of this compound is acidic, and the presence of the bulky ortho-phenyl groups could allow it to function as a sterically demanding Brønsted acid catalyst. Such catalysts are valuable in reactions where selectivity is controlled by the steric environment around the catalytic site. While specific applications of this compound as a Brønsted acid catalyst are not yet widely reported, its structural analogy to other hindered phenols suggests potential in reactions such as:

  • Asymmetric Protonation: The chiral environment created by the bulky substituents could be exploited in enantioselective protonation reactions.

  • Selective Acetalization/Ketalization: Catalyzing the formation of acetals or ketals where the steric bulk of the catalyst influences the approach of the alcohol to the carbonyl group.

Intermediate in the Synthesis of Advanced Materials

The precursor, 2,6-diphenylphenol, is recognized as a building block for high-temperature resistant plastics and other advanced materials.[3] The introduction of a nitro group in this compound provides a handle for further functionalization. The nitro group can be reduced to an amine, which can then be used as a monomer in polymerization reactions to create novel polymers with potentially enhanced thermal stability and specific electronic properties.

Workflow for Potential Polymer Synthesis:

G A This compound B 4-Amino-2,6-diphenylphenol A->B      Reduction (e.g., H2/Pd-C) C Polymerization B->C  Monomer for D Novel High-Performance Polymer C->D  

Caption: Potential route to novel polymers from this compound.

Precursor for Sterically Hindered Ligands

The reduction of the nitro group to an amine would yield 4-Amino-2,6-diphenylphenol. This molecule, with its amino and hydroxyl functionalities and significant steric bulk, could serve as a precursor for the synthesis of novel, sterically demanding ligands for transition metal catalysis. The steric hindrance can influence the coordination geometry and reactivity of the metal center, potentially leading to enhanced selectivity in catalytic transformations. 2,6-disubstituted phenols, in general, are known to be valuable ligands in coordination chemistry.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

While this compound is not as commonly employed as some other nitrophenols, its unique combination of steric hindrance and electronic properties presents a compelling case for its further exploration in organic synthesis. From its specific reactivity with nitrogen dioxide to its potential as a bulky Brønsted acid catalyst and a precursor for advanced materials and ligands, this molecule offers a range of possibilities for the development of novel synthetic methodologies and functional molecules. The protocols and potential applications outlined in this guide are intended to serve as a foundation for further research and innovation in this promising area of organic chemistry.

References

  • Current time information in JP. (n.d.).
  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Process for the formation of 2,6-diphenyl-phenol. (1976). Google Patents.
  • An Improved Process For Preparing 2, 6 Diisopropyl Phenol. (n.d.). Quick Company. Retrieved February 7, 2026, from [Link]

  • 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved February 7, 2026, from [Link]

  • Preparation method of 2,6-diphenyl phenol. (2013). Google Patents.
  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • 17.10: Reactions of Phenols. (2024). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Ortho effect. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). PMC. Retrieved February 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Phenols / Acidic Strength / factors affecting acidic strength / detailed explanation / class 12. (2025). YouTube. Retrieved February 7, 2026, from [Link]

  • Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. (2020). MDPI. Retrieved February 7, 2026, from [Link]

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol. (n.d.). SlideShare. Retrieved February 7, 2026, from [Link]

  • Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. (2025). J-STAGE. Retrieved February 7, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (1998). Google Patents.

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Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the derivatization of 4-Nitro-2,6-diphenylphenol, a sterically hindered phenolic compound, to facilitate its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Direct analysis of this compound is often hampered by its low volatility, high polarity, and potential for thermal degradation, leading to poor chromatographic performance.[1] We present detailed protocols for silylation and acylation, explaining the underlying chemical principles and rationale for procedural steps. This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the characterization and quantification of this and structurally related molecules.

Introduction: The Analytical Challenge of this compound

This compound is a complex organic molecule characterized by a polar phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and two bulky phenyl substituents flanking the hydroxyl group.[2] This unique structure presents several analytical challenges:

  • Low Volatility: The high molecular weight (291.3 g/mol ) and polar nature of the molecule result in a high boiling point, making it unsuitable for direct GC analysis without derivatization.[2][3]

  • Poor Peak Shape in GC: The active hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity.[1]

  • Thermal Instability: At the high temperatures required for volatilization, the molecule may be susceptible to degradation.

  • Limited Retention in Reversed-Phase HPLC: While amenable to HPLC, its polarity might lead to insufficient retention on standard C18 columns, requiring specific mobile phase conditions for optimal separation.[4]

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[5] For this compound, the primary goal of derivatization is to mask the polar hydroxyl group, thereby increasing volatility and thermal stability for GC-MS analysis, or to introduce a chromophore for enhanced UV detection in HPLC.[6][7]

Strategic Selection of a Derivatization Approach

The choice of derivatization strategy is dictated by the analytical technique to be employed (GC-MS or HPLC) and the specific chemical properties of the analyte. The steric hindrance around the hydroxyl group in this compound, due to the two ortho-positioned phenyl groups, is a critical consideration in reagent selection.

Caption: Decision workflow for selecting a derivatization strategy.

For GC-MS Analysis: Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[8][9] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the parent phenol.[6]

Given the steric hindrance of this compound, a powerful silylating reagent is required. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) is recommended. BSTFA is a strong silyl donor, and TMCS facilitates the derivatization of hindered hydroxyl groups.[10]

For HPLC Analysis: Acylation

For HPLC-UV analysis, derivatization can be employed to introduce a chromophore that absorbs strongly at a wavelength where the parent compound has low absorbance, thereby increasing sensitivity. Acylation with a reagent like 4-Nitrobenzoyl chloride can be effective.[11] However, as this compound already contains a nitro group and phenyl rings, it likely possesses sufficient UV absorbance for direct HPLC analysis. Therefore, derivatization for HPLC is presented here as an alternative or for specific applications requiring wavelength shifting.

Detailed Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol details the formation of the trimethylsilyl (TMS) derivative of this compound.

GCMS_Workflow start Start: Sample Preparation dissolve Dissolve Sample in Pyridine start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Incubate at 70°C for 60 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for silylation of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If working with a sample extract, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Dissolution: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and a catalyst by scavenging the HCl produced when using TMCS.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be capped immediately to prevent exposure to moisture.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes. The elevated temperature is necessary to overcome the steric hindrance.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Expected Outcome:

The reaction replaces the active proton of the hydroxyl group with a TMS group, increasing the molecular weight by 72 amu.

AnalyteMolecular Weight ( g/mol )DerivativeMolecular Weight ( g/mol )
This compound291.30This compound-TMS363.46
Protocol 2: Acylation for HPLC-UV/MS Analysis

This protocol describes the formation of an ester derivative for potential enhancement of HPLC analysis.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Pyridine (anhydrous) or another basic catalyst like picoline[12]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare the sample as described in the silylation protocol.

  • Reagent Solution: Dissolve the dried sample in 200 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine. Pyridine acts as a catalyst.[12]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and pyridine under a stream of nitrogen. This step is crucial to avoid interference in the chromatography.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.

  • Analysis: The derivatized sample is ready for HPLC analysis.

Analytical Method Validation and Data Interpretation

A validated analytical method is crucial for obtaining reliable and reproducible results.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of the derivative.
Linearity Proportionality of the response to the analyte concentration.Correlation coefficient (r²) > 0.99.
Accuracy Closeness of the measured value to the true value.Recovery of 80-120%.
Precision Agreement among individual test results.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.

Data Interpretation:

  • GC-MS: The identity of the derivatized this compound can be confirmed by its characteristic mass spectrum. The mass spectrum of the TMS derivative should show a molecular ion peak (M+) at m/z 363 and other characteristic fragment ions.

  • HPLC-UV/MS: The derivatized product will have a different retention time compared to the underivatized compound. An MS detector can be used to confirm the mass of the derivatized molecule.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Incomplete reaction due to steric hindrance or inactive reagent.Increase reaction time and/or temperature. Use a fresh bottle of derivatizing reagent. Ensure anhydrous conditions.
Peak Tailing in GC-MS Incomplete derivatization or active sites in the GC system.Optimize derivatization conditions. Use a deactivated inlet liner and column.
Multiple Derivative Peaks Presence of impurities or side reactions.Purify the sample before derivatization. Optimize reaction conditions to minimize side products.
No Peak Detected Analyte degradation or loss during sample preparation.Check for thermal stability. Minimize sample handling steps.

Conclusion

The derivatization of this compound is a critical step for its reliable quantification by GC-MS and can be a useful tool for HPLC analysis. The choice of silylation for GC-MS is driven by the need to increase volatility and improve peak shape, with BSTFA and a TMCS catalyst being effective for this sterically hindered molecule. While direct HPLC analysis is often feasible, acylation offers an alternative for specific applications. The protocols and validation guidance provided in this note serve as a comprehensive resource for researchers and analysts working with this and similar challenging compounds.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Pawar, R. P., et al. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 546-563.
  • Imran, M., et al. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 26(16), 4963.
  • Karlsson, A., & Michelot, F. (2018). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology, 42(8), 556-562.
  • Rojas-Cervantes, M. L., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. International Journal of Molecular Sciences, 24(13), 10763.
  • Gautam, N., & Trivedi, P. (2013). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Padrón, C., et al. (2001). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Agricultural and Food Chemistry, 49(12), 5787-5790.
  • Dadfarnia, S., & Haji Shabani, A. M. (2012). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 14(1), 10-17.
  • Kumar, A., & Singh, R. (2017). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology, 4(5), 2395-0056.
  • Kim, K., & Kim, K. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 14(5), 524-528.
  • Jo, E., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • The Pharma Guide. (2023, July 29). Derivatization in Gas Chromatography (Part I). YouTube. Retrieved from [Link]

  • Muchlisyam, et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 10(1), 10-17.
  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Bauza, R., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Reddy, A. V. B., et al. (2014). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of Pharmaceutical and Biomedical Analysis, 98, 24-31.
  • Wang, L., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 1007-1015.
  • Mitra, S., & Nanda, P. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Pharmaceutical Sciences and Research, 5(12), 5143-5154.
  • Dasgupta, A., & Blackwell, W. (1995). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 40(3), 487-490.
  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Khalili, M. S., et al. (2009). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions.
  • Karimi, B., & Zareyee, D. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(11), 1856-1859.
  • Al-Omair, M. A., et al. (2022). Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl)Phenol. Crystals, 12(11), 1599.
  • Chen, J., et al. (2022). UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. Foods, 11(15), 2269.
  • National Center for Biotechnology Information. (n.d.). 2,6-Diphenylphenol. PubChem. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. Current Organic Synthesis, 19(6), 643-653.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Retrieved from [Link]

  • Rocío-Bautista, P., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(19), 5909.
  • Al-Aani, S., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(11), 329.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 154.

Sources

Analytical Profiling & Detection of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the detection, quantification, and characterization of 4-Nitro-2,6-diphenylphenol (CAS: 2423-73-6).[1] This compound is a critical solvatochromic probe and intermediate in the synthesis of betaine dyes (e.g., Reichardt’s Dye).

Introduction & Chemical Scope

This compound is a sterically hindered phenol derivative characterized by a p-nitro group (electron acceptor) and two phenyl rings at the ortho positions.[1] This structure imparts unique solvatochromic properties, making it a valuable probe for determining solvent polarity and hydrogen-bond donor (HBD) acidity.[1]

Unlike simple nitrophenols, the bulky phenyl groups at the 2,6-positions prevent self-association (aggregation) via hydrogen bonding, ensuring that spectral shifts are purely a result of solute-solvent interactions.

Physicochemical Profile
PropertyValue / Characteristic
CAS Number 2423-73-6
Molecular Formula

Molecular Weight 291.30 g/mol
Appearance Yellow to Orange crystalline powder
Solubility Soluble in Acetone, DMSO, MeOH, DCM; Insoluble in Water
pKa (Predicted) ~7.10 (Acidic due to

resonance stabilization)

Solvent dependent (Solvatochromic); typically 320–400 nm (neutral)

Sample Preparation & Handling

Safety Precaution: This compound is a Skin/Eye Irritant (H315, H319).[1] Handle in a fume hood.

Standard Stock Solution (1 mg/mL)[1]
  • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in HPLC-grade Acetonitrile (ACN) or Methanol (MeOH) . Sonicate for 5 minutes to ensure complete dissolution.

  • Store at 4°C in an amber vial. Stable for 1 month.

Working Standards

Dilute the stock solution with the initial mobile phase (for HPLC) or the specific solvent of interest (for UV-Vis) to reach a concentration range of 1 – 50 µg/mL .[1]

Method 1: UV-Vis Solvatochromic Profiling

This method is used to characterize the solvent polarity of a medium or to determine the pKa of the analyte.

Principle

The analyte exists in equilibrium between its neutral phenolic form (Yellow) and its anionic phenolate form (Orange/Red).[1] The absorption maximum (


) shifts bathochromically (red shift) upon deprotonation or in solvents with high proton-accepting capability.[1]
Protocol
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Scan Range: 250 nm – 600 nm.

  • Solvent Panel: Prepare 10 µM solutions in:

    • Non-polar: Toluene (

      
       ~330 nm)[1]
      
    • Polar Aprotic: DMSO (

      
       shift expected)
      
    • Polar Protic: Methanol[1][2]

  • pKa Determination (Titration):

    • Prepare a 20 µM solution in 1:1 MeOH:Water.[1]

    • Adjust pH from 3.0 to 10.0 using dilute HCl and NaOH.[1]

    • Record spectra at each pH step (0.5 unit increments).

    • Plot Absorbance at

      
       (approx. 400-450 nm) vs. pH to determine the inflection point (pKa).[1]
      
Data Visualization: Solvatochromic Shift

Solvatochromism cluster_0 Neutral Form (Phenol) cluster_1 Anionic Form (Phenolate) Node1 This compound (Yellow) Protonated Node2 Phenolate Anion (Orange/Red) Deprotonated Node1->Node2  + Base (OH-)    High Solvent Polarity   Node2->Node1  + Acid (H+)   caption Fig 1. Solvatochromic and pH-dependent equilibrium shifts.

Method 2: HPLC-UV Quantification

Since no pharmacopeial method exists specifically for this analyte, the following "Universal Phenol" protocol is designed based on its hydrophobicity (LogP ~4.[1]5) and acidity.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 or 5 µmStandard hydrophobic retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]7) suppresses ionization, keeping the phenol neutral for sharper peaks.[1]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides stronger elution for the hydrophobic diphenyl groups.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Injection Vol 10 µL
Detection UV @ 325 nm (Primary), 280 nm (Secondary)325 nm is specific to the nitro-conjugated system; 280 nm is generic aromatic.[1]
Temperature 30°CImproves reproducibility.[1]
Gradient Program
  • 0.0 min: 50% B (Isocratic hold for 1 min to stabilize)

  • 1.0 - 10.0 min: 50%

    
     95% B (Linear Gradient)[1]
    
  • 10.0 - 13.0 min: 95% B (Wash)[1]

  • 13.1 min: 50% B (Re-equilibration)

Note: The analyte is significantly more hydrophobic than simple nitrophenol due to the two phenyl rings.[1] Expect elution late in the gradient (approx. 8-10 min).

Workflow Diagram

HPLC_Workflow Start Sample Preparation (Dissolve in ACN) Filter Filtration (0.22 µm PTFE) Start->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation C18 Separation (Acidic Mobile Phase) Inject->Separation Detect UV Detection (325 nm) Separation->Detect Data Integration & Quantitation Detect->Data caption Fig 2. HPLC-UV Quantification Workflow for this compound.

Method 3: Structural Confirmation (NMR/IR)

For purity verification during synthesis or procurement.[1]

  • IR Spectroscopy (ATR):

    • ~3400-3300 cm⁻¹: O-H stretch (often broad, but sharper here due to steric hindrance reducing H-bonding).[1]

    • 1520 & 1340 cm⁻¹: N-O stretch (

      
       group, asymmetric and symmetric).[1]
      
    • 1600 cm⁻¹: C=C Aromatic ring stretch.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~8.0-8.2 ppm (s, 2H):  Protons on the central phenol ring (meta to OH, ortho to 
      
      
      
      ).
    • 
       ~7.3-7.6 ppm (m, 10H):  Protons on the two phenyl substituent rings.[1]
      
    • 
       ~9.5-10.0 ppm (s, 1H):  Phenolic -OH (exchangeable with 
      
      
      
      ).[1]

Quality Control & Validation Criteria

To ensure the method is "Trustworthy" and self-validating:

  • System Suitability:

    • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer strength or check column age.[1]

    • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

  • Linearity:

    • Demonstrate

      
       over the range of 1 – 100 µg/mL.[1]
      
  • LOD/LOQ:

    • Estimated LOD: 0.05 µg/mL (Signal-to-Noise 3:1).[1]

    • Estimated LOQ: 0.15 µg/mL (Signal-to-Noise 10:1).[1]

References

  • ChemicalBook. (2023).[1] this compound Properties and Safety. Link

  • PubChem. (2023).[1] Compound Summary: this compound.[1][3][4][5] National Center for Biotechnology Information.[1] Link

  • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1] (Foundational text on solvatochromism of phenolic dyes). Link[1]

  • Sigma-Aldrich. (2023).[1][6] Safety Data Sheet: this compound. Link[1]

Sources

HPLC analysis of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Analysis of 4-Nitro-2,6-diphenylphenol

Executive Summary

This compound (CAS: 2423-73-6) is a highly lipophilic, acidic chromophore primarily utilized as a synthetic intermediate for solvatochromic probes, most notably Reichardt’s Dye (Betaine 30).[1] Its analysis presents two distinct chromatographic challenges:

  • High Lipophilicity (LogP ~4.6): The two phenyl rings and the nitro group create a hydrophobic core that retains strongly on standard alkyl-bonded phases.[1]

  • pH Sensitivity (pKa ~6.8 - 7.1): The phenolic proton is acidic.[1] In neutral or basic mobile phases, the molecule deprotonates to its phenolate anion, causing severe peak tailing, retention time shifts, and solvatochromic color changes (Yellow

    
     Blue/Violet).[1]
    

This guide provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed to suppress ionization and ensure sharp, reproducible peak shapes.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 291.30 g/mol Suitable for UV and standard LC-MS (ESI-).[1]
LogP (Octanol/Water) ~4.6High Retention. Requires high organic strength mobile phases.[1] Start gradients >40% Organic.
pKa ~6.8 – 7.1Ionizable. Mobile phase pH must be maintained < 4.0 to keep the analyte neutral (protonated).
Solubility Insol. Water; Sol.[1][2] ACN, THFSample Prep Critical. Do not use water as a diluent; analyte will precipitate.[1]
UV Max (

)
~330–350 nm (Neutral)Distinct from simple phenols.[1] Use DAD to confirm purity.
Method Development Logic (Graphviz Flowchart)

MethodLogic Start Analyte: this compound Prop1 Property: Acidic (pKa ~7) Start->Prop1 Prop2 Property: Lipophilic (LogP ~4.6) Start->Prop2 Decision1 Mobile Phase pH Strategy Prop1->Decision1 Decision2 Column Selection Prop2->Decision2 Action1 Add 0.1% Formic Acid or TFA (Target pH < 3.0) Decision1->Action1 Suppress Ionization Action2 Use C18 or Phenyl-Hexyl High Organic Start (>40% B) Decision2->Action2 Manage Retention Result Result: Neutral Form (Protonated) Sharp Peak, Stable Retention Action1->Result Action2->Result

Figure 1: Strategic decision tree for method parameters based on molecular properties.

Experimental Protocols

Protocol A: Standard Purity Analysis (RP-HPLC-UV)

Recommended for purity checks, synthesis monitoring, and raw material qualification.[1]

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).[1]

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid (v/v).[1]

    • Note: Formic acid is preferred over TFA if LC-MS compatibility is required later.[1]

Instrument Settings:

ParameterSettingRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]Standard hydrophobicity.[1] "End-capped" reduces silanol tailing.[1]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.[1]
Temperature 35°C or 40°CElevated temp improves mass transfer for bulky molecules.[1]
Injection Vol. 5 - 10 µLKeep low to prevent solubility mismatch effects.[1]
Detection UV @ 340 nm (Primary); 254 nm (Secondary)340 nm is specific to the nitro-conjugated system; 254 nm detects general impurities.[1]

Gradient Table:

Time (min)% Solvent A (Water)% Solvent B (ACN)Phase
0.005050Equilibration (Start high to avoid precipitation)
10.00595Elution (Linear ramp)
12.00595Wash (Remove highly lipophilic dimers)
12.105050Re-equilibration
15.005050Ready
Protocol B: Sample Preparation Workflow

Critical Step: Improper dissolution is the #1 cause of low recovery for this analyte.

SamplePrep Step1 Weigh ~10 mg Standard Step2 Dissolve in 10 mL PURE ACN Step1->Step2 Avoid Water Step3 Sonicate (5 mins) Step2->Step3 Step4 Dilute with Mobile Phase (50:50) Step3->Step4 Prevent Shock Precip. Step5 Filter (0.2 µm PTFE) Step4->Step5 Step6 Inject Step5->Step6

Figure 2: Sample preparation workflow emphasizing solubility management.

Detailed Steps:

  • Stock Solution: Dissolve 10.0 mg of this compound in 10.0 mL of 100% Acetonitrile .

    • Why? The molecule is virtually insoluble in water.[1] Starting with a water-mix will result in a suspension, not a solution.[1]

  • Working Standard: Dilute the Stock Solution 1:10 using the initial mobile phase (50:50 Water:ACN with 0.1% Acid).[1]

    • Observation: If the solution turns cloudy, increase the ACN ratio to 60% or 70%.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use cellulose acetate (may bind lipophilic phenols).[1]

System Suitability & Troubleshooting

Acceptance Criteria
  • Retention Time (RT): ~6.0 - 8.0 min (in the gradient described above).[1]

  • Tailing Factor (

    
    ):  NMT 1.5. (If > 1.5, increase column temperature or acid concentration).[1]
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any synthesis precursors (e.g., 2,6-diphenylphenol).
    
Common Issues & Fixes
SymptomProbable CauseCorrective Action
Peak Splitting / Shoulder pH > pKa (Partial Ionization)Ensure Mobile Phase A has 0.1% Formic Acid or TFA.[1] pH must be < 4.[1][3]
Broad/Tailing Peak Silanol InteractionUse a high-quality "End-capped" column (e.g., Zorbax Eclipse Plus or Waters BEH).[1]
Retention Time Drift Temperature FluctuationsPhenols are sensitive to thermodynamics.[1] Use a column oven (35°C).
Ghost Peaks CarryoverThe molecule is "sticky."[1] Add a needle wash step with 100% ACN or MeOH.[1]
Color Change in Vial SolvatochromismIf solution turns yellow/orange to blue/violet, the pH is too high. Acidify immediately.

Advanced Topic: Impurity Profiling (Reichardt's Dye Synthesis)

When analyzing this compound as an intermediate in the synthesis of Reichardt's Dye, you may encounter specific impurities:

  • 2,6-Diphenylphenol (Starting Material): Less polar than the nitro-product? Actually, the nitro group adds polarity, but the starting material lacks the strong dipole. However, on RP-HPLC, the nitro group often reduces retention slightly compared to the parent hydrocarbon due to increased interaction with the mobile phase water.

    • Separation: The gradient provided (50-95% B) will separate the precursor (elutes later or close) from the nitro-product.[1]

  • Isomers (2-nitro vs 4-nitro): Steric hindrance at the ortho position (2,6-diphenyl) makes ortho-nitration (2-position) highly unlikely, favoring the 4-nitro product.[1] However, if 2-nitro forms, it will likely elute earlier due to intramolecular H-bonding (chelation) reducing its interaction with the stationary phase.[1]

References

  • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1]

  • PubChem. (n.d.).[1][4] this compound Compound Summary. National Library of Medicine.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: this compound. [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Elution of Lipophilic Weak Acids).

Sources

High-Fidelity GC-MS Characterization of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric Hindrance and Polarity in Solvatochromic Dye Precursors

Executive Summary

4-Nitro-2,6-diphenylphenol (CAS: 2423-73-6) is a critical intermediate in the synthesis of solvatochromic dyes (e.g., Reichardt’s Dye).[1][2] Its analysis is complicated by two opposing structural factors: the acidic phenolic hydroxyl group (causing peak tailing) and the bulky phenyl groups at the 2,6-positions (preventing standard derivatization).[1]

This protocol details a modified silylation workflow specifically designed to overcome the steric barrier of the 2,6-diphenyl motif.[1] Unlike standard phenol protocols, this method utilizes elevated temperatures and specific catalyst ratios to ensure quantitative conversion to the trimethylsilyl (TMS) derivative, enabling precise quantification and mass spectral identification.

Compound Profile & Analytical Challenges

The Molecule[3][4][5][6]
  • Formula:

    
    
    
  • MW: 291.30 g/mol [1][2][3]

  • Boiling Point: High (>300°C predicted); decomposes prior to atmospheric boiling.[2]

  • Structure: A central phenol ring flanked by two phenyl groups (ortho) and a nitro group (para).[1][2]

The Analytical "Trap"

Researchers often fail to analyze this compound correctly due to two pitfalls:

  • Direct Injection Failure: The free phenolic -OH group forms strong hydrogen bonds with silanols in the GC liner and column, resulting in severe peak tailing, adsorption losses, and non-linear calibration curves at low concentrations.[1]

  • Incomplete Derivatization: Standard silylation (e.g., BSTFA at room temperature) fails.[1][2] The two phenyl rings at the 2,6-positions create a "steric pocket," physically blocking the bulky trimethylsilyl group from attacking the oxygen.[1] Without thermal energy to drive the kinetics, the reaction remains incomplete, leading to split peaks (native vs. derivatized) and poor reproducibility.[1]

Reagents & Materials

ComponentSpecificationPurpose
Solvent Ethyl Acetate (Anhydrous, HPLC Grade)Carrier solvent; compatible with silylation.[1][2]
Reagent BSTFA + 1% TMCSBSTFA: Silylating agent.[2][4][5] TMCS: Catalyst (essential for hindered phenols).[2]
Internal Standard Phenanthrene-d10 or 2,4,6-TribromophenolPhenanthrene-d10: Non-reactive, distinct retention.Tribromophenol: Mimics phenolic extraction behavior.[1][2]
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS)30m

0.25mm

0.25µm.[1][2] Standard non-polar phase.
Liner Ultra-Inert Splitless Liner (with Glass Wool)Prevents adsorption of underivatized traces.[2]

Experimental Protocol: Sterically-Optimized Silylation

This workflow replaces standard room-temperature protocols with a Heat-Driven Catalytic Silylation method.[1][2]

Step 1: Sample Preparation[2]
  • Weigh 5–10 mg of this compound into a clean 20 mL scintillation vial.

  • Dissolve in 10 mL Ethyl Acetate .

  • Add Internal Standard (e.g., 50 µL of 1000 ppm Phenanthrene-d10).[1][2]

  • Transfer 100 µL of this solution to a 2 mL GC autosampler vial (with a glass insert).

Step 2: The "Hard" Derivatization

Critical Step: Do not skip the heating cycle.

  • Add 50 µL of BSTFA + 1% TMCS to the autosampler vial.

  • Cap tightly with a crimp cap (PTFE/Silicone septum).[1][2]

  • Vortex for 10 seconds.

  • Incubate at 70°C for 45 minutes.

    • Note: The 2,6-diphenyl steric bulk requires this thermal energy to allow the TMS group to penetrate the steric shield.[1]

  • Allow to cool to room temperature.

  • Inject immediately or store in a desiccator (stable for 24 hours).

Workflow Visualization

G Sample Sample Dissolution (EtOAc) Reagent Add Reagent (BSTFA + 1% TMCS) Sample->Reagent  Mix   Heat Thermal Drive (70°C, 45 min) Reagent->Heat  Overcome Sterics   GC GC-MS Injection (Splitless) Heat->GC  Quantitative TMS-Ether  

Caption: Optimized workflow ensuring complete derivatization of the hindered hydroxyl group.

GC-MS Instrument Parameters

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity; purge vents excess reagent.[1][2]
Inlet Temp 280°CEnsures rapid volatilization of the heavy derivative (MW 363).
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.[2]
Oven Program Start: 100°C (hold 1 min)Ramp: 20°C/min to 300°CHold: 300°C (10 min)Fast ramp prevents broadening; high final temp elutes the heavy triphenyl core.
Transfer Line 300°CPrevents condensation between GC and MS.[2]
Ion Source 230°C (EI, 70eV)Standard EI ionization.[2]
Scan Range m/z 50 – 550Captures molecular ion (363) and fragments; avoids low-mass solvent noise.[1][2]

Data Analysis & Interpretation

Fragmentation Logic

The derivatization adds a Trimethylsilyl (TMS) group (


, mass 73) replacing the proton (H, mass 1).
  • Native MW: 291[1][2][3]

  • Derivatized MW:

    
    [1]
    
Key Diagnostic Ions (TMS Derivative)
m/zIdentityMechanism
363

Molecular Ion. Strong, stable due to aromatic resonance.[1][2]
348

Loss of Methyl. Loss of

from the TMS group. Very common base peak for TMS-phenols.
317

Loss of Nitro. Loss of

group from the aromatic ring.[1][2]
73

TMS Fragment. Characteristic low-mass indicator of silylation.[1][2]
Troubleshooting & Validation[2]
  • Incomplete Reaction Check: Monitor m/z 291 (Native parent). If observed, the heating step was insufficient or the reagents are wet.

  • Linearity: The method should be linear from 1 µg/mL to 100 µg/mL (

    
    ).
    
  • Carryover: Due to the high boiling point, run a solvent blank after high-concentration samples.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Phenol, 2,6-dibromo-4-nitro- (Analogous fragmentation patterns).[1][2] National Institute of Standards and Technology.[2] [Link][1]

  • Reichardt, C. (2003).[1][2] Solvatochromic Dyes as Solvent Polarity Indicators.[1][2] Chemical Reviews, 94(8), 2319–2358.[1][2] (Context on synthesis and structure).

  • Blau, K., & Halket, J. (1993).[1][2] Handbook of Derivatives for Chromatography.[2] Wiley.[1][2] (Authoritative text on steric hindrance in silylation).

Sources

The Versatile Scaffolding of 4-Nitro-2,6-diphenylphenol: A Gateway to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of synthetic chemistry and drug discovery, the identification of versatile building blocks is paramount to the efficient construction of novel molecular architectures. 4-Nitro-2,6-diphenylphenol emerges as a key intermediate, offering a trifecta of reactive sites—a phenolic hydroxyl group, an electron-withdrawing nitro group, and a sterically hindered aromatic core—that can be strategically manipulated to generate a diverse library of compounds with potential applications in medicinal chemistry and materials science. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this valuable scaffold, complete with detailed protocols and mechanistic insights.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound is a substituted aromatic compound characterized by a central phenol ring flanked by two phenyl groups at the 2 and 6 positions and a nitro group at the 4 position. This unique arrangement of functional groups provides a powerful platform for synthetic diversification. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton, facilitating reactions at the hydroxyl group. The nitro group itself is a versatile handle for further transformations, most notably its reduction to a primary amine, which opens up a vast array of subsequent derivatization possibilities. The bulky phenyl substituents provide a specific steric environment that can influence the regioselectivity of reactions and the conformational properties of the final products, a crucial aspect in the design of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₃NO₃PubChem[1]
Molecular Weight 291.30 g/mol PubChem[1]
Appearance Solid-
Melting Point 137-139 °C-
CAS Number 2423-73-6PubChem[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process commencing with the preparation of the precursor, 2,6-diphenylphenol.

Step 1: Synthesis of 2,6-Diphenylphenol

The synthesis of 2,6-diphenylphenol can be achieved through the self-condensation of cyclohexanone to form a trimeric ketone, followed by dehydrogenation in a fixed-bed reactor.

Protocol:

  • Cyclohexanone Self-Condensation: In a three-necked flask equipped with a reflux condenser, add cyclohexanone and toluene. Heat the mixture to 150 °C.

  • Catalysis: Introduce a catalytic amount of potassium hydroxide. Maintain the reaction at 150 °C under reflux for 2.5 hours.

  • Neutralization and Extraction: After the reaction, cool the mixture and neutralize it with a 10% hydrochloric acid solution. Separate the aqueous layer.

  • Purification: Dry the organic layer and perform vacuum distillation to collect the trimeric ketone intermediate.

  • Dehydrogenation: The trimeric ketone is then passed through a tubular fixed-bed reactor containing a suitable catalyst at a temperature of 250-300 °C under an inert atmosphere (e.g., nitrogen).

  • Isolation and Recrystallization: The reaction product is collected, recrystallized from a suitable solvent (e.g., n-hexane), and dried under vacuum to yield 2,6-diphenylphenol as a white crystalline solid.

Step 2: Selective para-Nitration of 2,6-Diphenylphenol

The selective nitration at the para-position of the sterically hindered 2,6-diphenylphenol requires controlled conditions to avoid the formation of ortho-isomers or degradation of the starting material. A method adapted from the selective nitration of similar 2,6-disubstituted phenols can be employed[2].

Protocol:

  • Dissolution: In a reaction vessel, dissolve 2,6-diphenylphenol in a suitable non-polar solvent such as isooctane.

  • Cooling: Cool the solution to below 30 °C in an ice bath to control the exothermicity of the reaction.

  • Nitration: Slowly add a 50% nitric acid solution dropwise to the stirred solution while maintaining the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to collect the solid product.

  • Purification: Wash the solid thoroughly with water to remove any residual acid and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent like isooctane to obtain the final product as crystalline needles.

Synthesis_Workflow Cyclohexanone Cyclohexanone TrimericKetone Trimeric Ketone Intermediate Cyclohexanone->TrimericKetone Self-condensation (KOH, Toluene, 150°C) Diphenylphenol 2,6-Diphenylphenol TrimericKetone->Diphenylphenol Dehydrogenation (Catalyst, 250-300°C) NitroDiphenylphenol This compound Diphenylphenol->NitroDiphenylphenol para-Nitration (50% HNO₃, Isooctane, <30°C)

Caption: Synthetic workflow for this compound.

Application Notes: Derivatization of this compound

The strategic positioning of functional groups on the this compound scaffold allows for a variety of subsequent transformations, paving the way for the synthesis of diverse compound libraries.

Reduction of the Nitro Group: Synthesis of 4-Amino-2,6-diphenylphenol

The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding 4-amino-2,6-diphenylphenol, a versatile precursor for a wide range of derivatives, including amides, sulfonamides, and heterocyclic compounds. Catalytic hydrogenation is a clean and efficient method for this conversion.

Protocol: Catalytic Hydrogenation

  • Catalyst Slurry: In a hydrogenation vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in a suitable solvent such as methanol or ethanol.

  • Substrate Addition: Add this compound to the catalyst slurry.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-diphenylphenol. The product can be further purified by recrystallization if necessary.

Reduction_Reaction Start This compound Product 4-Amino-2,6-diphenylphenol Start->Product H₂, 10% Pd/C Methanol

Caption: Reduction of this compound.

O-Alkylation of the Phenolic Hydroxyl Group: Synthesis of Alkoxy Derivatives

The phenolic hydroxyl group can be readily alkylated to form a variety of ether derivatives. The Williamson ether synthesis is a classic and reliable method for this transformation[3][4].

Protocol: Williamson Ether Synthesis

  • Deprotonation: In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature until deprotonation is complete.

  • Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: O-Alkylation via Williamson Ether Synthesis.

Applications in Drug Discovery and Development

The derivatized scaffolds of this compound, particularly the 4-amino-2,6-diphenylphenol core, are of significant interest in drug discovery. The presence of the amino and hydroxyl groups provides opportunities for the synthesis of compounds with a wide range of potential pharmacological activities.

  • Antimicrobial Agents: Aminophenol derivatives have been shown to exhibit promising antibacterial and antifungal activities[5][6]. The synthesized derivatives can be screened against a panel of pathogenic bacteria and fungi to identify lead compounds.

  • Anticancer Agents: The aminophenol scaffold can be incorporated into various heterocyclic systems known to possess anticancer properties[7]. The steric bulk of the diphenyl groups may contribute to selective binding to target proteins.

  • Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. Derivatives of 4-amino-2,6-diphenylphenol can be evaluated for their ability to modulate inflammatory pathways.

The synthesis of diverse libraries of compounds based on the this compound scaffold, followed by high-throughput screening, can accelerate the identification of new drug candidates.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features and the reactivity of its functional groups provide a robust platform for the generation of a wide array of novel compounds. The detailed protocols provided in this application note offer a practical guide for researchers to synthesize and derivatize this important intermediate, paving the way for the discovery of new molecules with potential applications in medicinal chemistry and beyond.

References

[2] Selective nitration process. US2868844A. [8] Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. DE19723214A1. [9] Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(2), 125-136. [10] Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. (2025). ResearchGate. [5] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). ResearchGate. [3] Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link] [11] 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link] Pharmacological Activities of Aminophenoxazinones. (2021). National Center for Biotechnology Information. [Link] [12] Selective nitration of phenol derivatives. US5847231A. [1] this compound. PubChem. [Link] [13] Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. (2023). MDPI. [Link] [14] Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link] [15] Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1. [16] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. [Link] [17] Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. (n.d.). National Center for Biotechnology Information. [Link] [18] Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Bentham Science. [19] Williamson Ether Synthesis: The Art of Ether Creation. (2026, January 8). Oreate AI Blog. [Link] [20] NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. (n.d.). SID. [Link] [21] Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Royal Society of Chemistry. [Link] [22] Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). National Center for Biotechnology Information. [Link] [23] Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [24] Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. [Link] [25] Williamson Ether Synthesis. (2018, August 29). YouTube. [Link] [26] Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. (n.d.). ChemRxiv. [27] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI. [Link] [28] Synthesis and biological evaluation of some substituted amino thiazole derivatives. (2025). [4] Williamson Ether Synthesis. (n.d.). Bartleby.com. [Link] [6] Efficient selective 4-aminophenol sensing and antibacterial activity of ternary Ag2O3·SnO2·Cr2O3 nanoparticles. (n.d.). Royal Society of Chemistry. [Link] [7] Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. [Link] [29] ChemInform Abstract: Regioselective Nitration of Phenols and Phenyl Ethers Using Aluminium Nitrate on Silica as a Nitrating System. (2025). ResearchGate. [30] Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). National Center for Biotechnology Information. [Link] [31] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). Royal Society of Chemistry. [Link] [32] Efficient selective 4-aminophenol sensing and antibacterial activity of ternary Ag2O3·SnO2·Cr2O3 nanoparticles. (n.d.). ResearchGate. [33] Preparation of 4-nitrophenol. (n.d.). [Link]

Sources

Application Note: Antimicrobial Screening of 4-Nitro-2,6-diphenylphenol Derivatives

[1]

Executive Summary & Chemical Rationale

This guide outlines the technical framework for evaluating the antimicrobial efficacy of 4-Nitro-2,6-diphenylphenol and its structural derivatives. Unlike standard water-soluble antibiotics, this scaffold presents unique physicochemical challenges—specifically high lipophilicity, intrinsic color (yellow/orange), and acidity (pKa modulation).

The Pharmacophore Strategy: The this compound scaffold utilizes a dual-mechanism approach:

  • The "Warhead" (4-Nitro-Phenol): The nitro group at the para position is a strong electron-withdrawing group (EWG). This increases the acidity of the phenolic hydroxyl, enhancing its ability to act as a protonophore (uncoupler of oxidative phosphorylation) by shuttling protons across the bacterial membrane.

  • The "Delivery System" (2,6-Diphenyl): The bulky phenyl groups at the ortho positions provide significant lipophilicity (LogP > 4.0), facilitating insertion into the bacterial phospholipid bilayer and providing steric protection against metabolic degradation.

Scope of Application: This protocol is optimized for screening against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) - Highly susceptible due to the lack of an outer membrane.

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) - Requires permeabilization strategies.

  • Fungal pathogens (e.g., Candida albicans).[1]

Experimental Workflow Overview

The screening cascade is designed to filter compounds rapidly based on potency (MIC) while eliminating false positives due to precipitation or color interference.

ScreeningWorkflowStartCompound Library(this compound Derivatives)SolubilitySolubility Check(DMSO Tolerance & Precipitation)Start->SolubilityPrimaryPrimary Screen: MIC(Resazurin Assay)Solubility->PrimaryPassSecondarySecondary Screen: MBC(Agar Plating)Primary->SecondaryMIC < 64 µg/mLMoAMechanism of Action(Membrane Integrity/Time-Kill)Secondary->MoABactericidalToxSelectivity Profiling(Hemolysis/Cytotoxicity)Secondary->ToxSelectivity Index > 10

Figure 1: The screening cascade prioritizes solubility verification before biological testing to prevent false-negative results caused by compound precipitation in aqueous media.

Pre-Screening Preparation: Handling Hydrophobic Phenols

Critical Challenge: this compound derivatives are highly hydrophobic. In standard Mueller-Hinton Broth (MHB), they may precipitate or form micelles, leading to inaccurate MIC values.

Protocol A: Stock Solution Preparation
  • Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide).

    • Target Stock Concentration: 10 mg/mL or 25.6 mg/mL (allows for easy bit-wise dilution).

  • Visual Inspection: Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Sterility: Do not filter sterilize aqueous dilutions of these compounds; the hydrophobic phenol will bind to the filter membrane (nylon/PES), reducing the effective concentration. Sterilize the neat DMSO stock using a chemically compatible PTFE filter if necessary, or rely on the intrinsic sterility of 100% DMSO.

Protocol B: Media Compatibility Check

Before adding bacteria, perform a "blank" dilution:

  • Dilute the stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the highest test concentration (e.g., 256 µg/mL).

  • Incubate at 37°C for 2 hours.

  • Check for Precipitation: Inspect for crystals or oil droplets. If precipitation occurs, the effective soluble concentration is lower than calculated.

    • Correction: Add 0.02% Tween-80 to the broth to stabilize the dispersion.

Primary Screening: MIC Determination (Modified Resazurin Assay)

Why this method? Standard turbidity (Optical Density) measurements fail for nitro-phenols because:

  • Intrinsic Color: The nitro group imparts a yellow/orange color that absorbs at 600nm (OD600).

  • Solubility: Micro-precipitates scatter light, mimicking bacterial growth.

The Solution: The Resazurin (Alamar Blue) assay relies on metabolic reduction (Blue

Step-by-Step Protocol

Reference Standard: CLSI M07-A10 [2].

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard of the test organism (approx.

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (96-well flat bottom):

    • Columns 1-10: Serial 2-fold dilutions of the test compound (e.g., 128 µg/mL to 0.25 µg/mL). Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Column 11 (Growth Control): Bacteria + Media + DMSO (vehicle).

    • Column 12 (Sterility Control): Media + Compound (highest concentration) only. Crucial for background color correction.

  • Incubation:

    • Incubate plates at 35°C

      
       2°C for 16–20 hours (24h for fungi).
      
  • Resazurin Addition:

    • Add 30 µL of 0.015% Resazurin solution to each well.

    • Re-incubate for 1–4 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.[2]

    • Fluorescence (Preferred): Ex 530 nm / Em 590 nm.

    • Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.[3]

Data Interpretation Table:

Observation (Well Color)Fluorescence (RFU)Interpretation
Blue Low (< 200)No Growth (Inhibited)
Pink High (> 1000)Growth (Resistant)
Purple/Mixed Medium (200-1000)Partial Inhibition (Re-test)
Yellow (Immediate) N/ACompound Interference (Too acidic/High conc.)

Secondary Screening: Minimum Bactericidal Concentration (MBC)

Phenols can be bacteriostatic (inhibiting growth) or bactericidal (killing). This assay distinguishes the two.

  • Identify the MIC wells from the Resazurin assay before adding the dye (or set up a duplicate plate).

  • Sample 10 µL from the MIC well, MIC

    
     2, and MIC 
    
    
    4.
  • Spot onto non-selective agar (e.g., Tryptic Soy Agar).

  • Incubate for 24 hours.

  • Definition: MBC is the concentration killing

    
     of the initial inoculum (fewer than 5 colonies on the spot).
    

Mechanism of Action: Membrane Permeabilization

Since 2,6-diphenylphenols are lipophilic, the primary hypothesis is membrane disruption. This is validated using a Propidium Iodide (PI) Uptake Assay . PI is membrane-impermeable and only fluoresces when it enters a compromised cell and binds to DNA [3].

MoA_PathwayCompoundThis compoundMembraneBacterial Membrane(Lipid Bilayer)Compound->MembraneHydrophobic InteractionInsertionInsertion & AccumulationMembrane->InsertionDisruptionLoss of Integrity(Pore Formation)Insertion->DisruptionCritical ConcentrationLeakageLeakage of K+ / ATPDisruption->LeakageDeathCell Death(Bactericidal)Leakage->Death

Figure 2: Proposed mechanism of action. The lipophilic diphenyl moiety facilitates membrane insertion, while the phenolic hydroxyl disrupts the proton motive force.

Protocol
  • Grow bacteria to mid-log phase (

    
    ).
    
  • Wash cells in PBS to remove media salts.

  • Treat cells with the test compound at

    
     MIC.
    
  • Add Propidium Iodide (final conc. 10 µM).

  • Measure fluorescence kinetics (Ex 535 nm / Em 617 nm) over 60 minutes.

  • Control: Use Cetyltrimethylammonium bromide (CTAB) or Nisin as a positive control for membrane lysis.

Safety & Toxicology (Selectivity)

Phenols are often cytotoxic to mammalian cells. A Hemolysis Assay is mandatory to determine the Selectivity Index (SI).

  • Wash fresh sheep erythrocytes (RBCs) in PBS.

  • Incubate RBCs (2% suspension) with the compound for 1 hour at 37°C.

  • Centrifuge and measure the OD of the supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    (Positive control = 1% Triton X-100).
    
  • Target:

    
     hemolysis at the MIC.
    

References

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Clinical and Laboratory Standards Institute (CLSI).[4][5] (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[6] CLSI.[4][5][7]

  • Wu, Y., et al. (2016). Antimicrobial Activity and Mechanism of Action of Natural Phenolic Compounds.[8] Frontiers in Microbiology.

  • Ultee, A., et al. (2002). The phenolic hydroxyl group of carvacrol is essential for action against the food-borne pathogen Bacillus cereus. Applied and Environmental Microbiology, 68(4), 1561-1568.

Application Note: Precision Cytotoxicity Profiling of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitrophenols (e.g., 2,4-dinitrophenol, 4-nitrophenol) represent a unique challenge in toxicological screening. Their dual identity as environmental pollutants and pharmaceutical intermediates requires rigorous safety profiling. However, their physicochemical properties—specifically intense yellow-orange coloration (400–500 nm absorbance) and redox activity —render standard colorimetric assays like MTT prone to severe false negatives (underestimation of toxicity).

Furthermore, the primary mechanism of action for many nitrophenols is mitochondrial uncoupling , not immediate lysis. This guide outlines a scientifically validated workflow to accurately assess nitrophenol cytotoxicity, prioritizing ATP luminescence and fluorescent membrane integrity assays over traditional tetrazolium reduction methods.

Mechanistic Basis: The "Protonophore Trap"

To select the correct assay, one must understand the cellular pathology. Substituted nitrophenols often act as protonophores . They shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase.

  • The Artifact: Cells may appear "viable" in membrane integrity assays (like Trypan Blue) despite being metabolically dead due to ATP depletion.

  • The Interference: Nitrophenols can chemically reduce tetrazolium salts (MTT/MTS) in the absence of cells, generating formazan and creating a "false viability" signal.

Diagram 1: Mechanism of Nitrophenol Toxicity & Assay Targets

NitrophenolMechanism NP Substituted Nitrophenol Mito Mitochondria (Inner Membrane) NP->Mito Accumulates Assay_MTT FALSE SIGNAL: MTT Reduction NP->Assay_MTT Chemical Reduction Uncoupling Protonophore Effect (H+ Leak) Mito->Uncoupling Disrupts Gradient ROS ROS Generation Mito->ROS Oxidative Stress ATP_Drop ATP Depletion Uncoupling->ATP_Drop Primary Toxicity Lysis Membrane Lysis (Secondary Event) ATP_Drop->Lysis Late Stage Assay_ATP DETECTABLE BY: ATP Luminescence ATP_Drop->Assay_ATP Assay_LDH DETECTABLE BY: LDH Release Lysis->Assay_LDH

Caption: Nitrophenols uncouple oxidative phosphorylation, causing rapid ATP drop (primary signal) before membrane lysis. They also chemically reduce MTT, causing false viability signals.

Assay Selection Matrix

Do not use standard MTT protocols for this chemical class. Use this matrix to select the appropriate method.

FeatureMTT / MTS Fluorescent LDH ATP Luminescence
Readout Absorbance (570 nm)Fluorescence (Ex/Em 560/590)Luminescence (Glow)
Nitrophenol Interference HIGH. Optical overlap & chemical reduction.LOW. Fluorescence bypasses color interference.NONE. No optical crosstalk.
Sensitivity ModerateHighUltra-High
What it measures Reductase activity (Error-prone here)Membrane Integrity (Necrosis)Metabolic Energy (Early Toxicity)
Recommendation FORBIDDEN RECOMMENDED (For necrosis)GOLD STANDARD

Protocol A: ATP Luminescence Assay (Metabolic Viability)

Rationale: Since nitrophenols uncouple mitochondria, ATP levels drop significantly earlier than membrane leakage occurs. This is the most sensitive indicator of nitrophenol toxicity.

Materials
  • Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).

  • Plate: White-walled, opaque bottom 96-well plates (essential to reflect light and prevent crosstalk).

  • Cells: HepG2 (liver model) or A549 (lung model), seeded at 10,000 cells/well.

Step-by-Step Methodology
  • Seeding: Plate cells in 100 µL culture medium. Incubate 24h for attachment.

  • Compound Preparation (Critical):

    • Dissolve Nitrophenol in DMSO.

    • Prepare 2X serial dilutions in culture medium.

    • Constraint: Final DMSO concentration must be ≤ 0.5% to prevent solvent-induced uncoupling.

  • Treatment: Add 100 µL of 2X compound to wells (Total vol = 200 µL).

    • Control 1 (Vehicle): Cells + 0.5% DMSO medium.

    • Control 2 (Positive): 10 µM Oligomycin (ATP synthase inhibitor) or FCCP.

    • Control 3 (Background): Medium only (no cells).[1]

  • Incubation: Treat for 6–24 hours. (Note: Uncouplers show effects as early as 2-4h).

  • Lysis/Detection:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL of ATP Reagent to each well.

    • Orbitally shake for 2 min (induces lysis).

    • Incubate 10 min at RT (stabilizes signal).

  • Measurement: Read Total Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis:



Protocol B: Fluorescent Membrane Integrity (LDH)

Rationale: To distinguish between metabolic arrest (cytostasis/uncoupling) and actual cell death (necrosis). We use a fluorescent coupled reaction (Resazurin-based LDH) to avoid the yellow absorbance interference of nitrophenols.

Materials
  • Reagent: CytoTox-ONE™ (Promega) or similar fluorescent LDH kit.

  • Plate: Black-walled, clear bottom 96-well plates.

The "Self-Validating" Workflow
  • Setup: Seed cells as in Protocol A.

  • Compound Addition: Add nitrophenol dilutions.

    • CRITICAL STEP: Compound-Only Control. Prepare 3 wells containing the highest concentration of Nitrophenol + Medium (NO CELLS). This checks if the chemical itself fluoresces or inhibits the enzyme.

  • Lysis Control: 45 minutes prior to reading, add Lysis Buffer (Triton X-100) to "Max Lysis" control wells.

  • Supernatant Transfer:

    • Do not read directly in the culture plate if the compound is highly colored.

    • Transfer 50 µL of supernatant to a fresh black plate.

  • Reaction: Add 50 µL of Fluorescent LDH Reagent. Incubate 10 min at RT (Protect from light).

  • Stop: Add 25 µL Stop Solution.

  • Read: Fluorescence (Ex: 560nm / Em: 590nm).

Experimental Logic & Troubleshooting

The following decision tree ensures data integrity when handling colored, redox-active compounds.

Diagram 2: Assay Validation Logic Flow

ValidationLogic Start Start: Nitrophenol Screening CheckColor Is Compound Yellow/Orange in Solution? Start->CheckColor MTT_Route Standard MTT/MTS CheckColor->MTT_Route Yes Alt_Route Select ATP Luminescence or Fluorescent LDH CheckColor->Alt_Route Yes (Avoid Absorbance) Stop STOP: High Risk of False Negatives MTT_Route->Stop CompControl Run Compound-Only Control (No Cells) Alt_Route->CompControl SignalCheck Does Compound Generate Signal? CompControl->SignalCheck Valid Assay Valid: Proceed to IC50 SignalCheck->Valid No Signal Interference Interference Detected: Subtract Background or Wash Cells (PBS) SignalCheck->Interference High Signal

Caption: Workflow to bypass optical interference. If the compound is colored, absorbance assays are rejected in favor of luminescence/fluorescence.

Troubleshooting Table
ObservationRoot CauseSolution
High background in "No Cell" wells Nitrophenol is reducing the substrate chemically.Switch to ATP Luminescence (chemical reduction of Luciferin is rare).
Viability drops at 4h but recovers at 24h Transient mitochondrial uncoupling.Measure ATP at multiple timepoints; confirm with membrane integrity assay.
Precipitate visible in wells Compound insolubility.Reduce concentration; check DMSO limit; Nitrophenols are hydrophobic.

References

  • Stockert, J. C., et al. (2018). Assays for Viability: A Review.Acta Histochemica . Provides the fundamental basis for tetrazolium reduction interference by polyphenolic compounds.

  • Kadenbach, B. (2003). Intrinsic and Extrinsic Uncoupling of Oxidative Phosphorylation.Biochimica et Biophysica Acta . Details the protonophore mechanism relevant to nitrophenols.

  • Riss, T. L., et al. (2016). Cell Viability Assays.[1][2][3][4][5][6]Assay Guidance Manual (NCBI) . The authoritative protocol for selecting ATP vs. LDH assays.

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.Toxicology Letters . Establishes the hierarchy of assay sensitivity.

Sources

Application Note: Precision Solvatochromic Characterization & Non-Aqueous Sensing using 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-2,6-diphenylphenol (CAS 2423-73-6) is a specialized phenolic probe distinguished by its unique combination of high acidity (


 approx. 6-7 in mixed media), significant steric hindrance, and lipophilicity. Unlike simple nitrophenols, the bulky phenyl groups at the 2,6-positions prevent aggregate formation and ensure solubility in non-polar organic matrices (polymers, oils, lipids).

This guide details the use of this compound as a solvatochromic probe for mapping the polarity of material interfaces and as a rugged indicator for non-aqueous titrations. Its primary utility lies in its ability to report the Hydrogen Bond Acceptor (HBA) basicity of a microenvironment without the interference of self-association common in less hindered phenols.

Part 1: Physicochemical Foundation & Mechanism

Structural Logic

The molecule functions as a "push-pull" chromophore. The phenolic hydroxyl group acts as the electron donor, while the nitro group at the para position acts as the acceptor.

  • Steric Shielding: The ortho-phenyl rings create a hydrophobic pocket around the hydroxyl group. This steric bulk inhibits non-specific hydrogen bonding and prevents the "stacking" of dye molecules, ensuring that the optical signal comes purely from solvent-solute interactions.

  • Lipophilicity: The diphenyl motif allows the probe to dissolve in hydrophobic matrices (e.g., polystyrene, lipid bilayers) where standard dyes like Reichardt’s Dye (Betaine 30) might be insoluble or unstable.

Optical Mechanism

The probe exists in an equilibrium between its neutral (protonated) and anionic (deprotonated) forms.

  • Neutral Form: Colorless to Pale Yellow (

    
     nm). Dominant in acidic or non-polar environments.
    
  • Anionic Form: Bright Yellow/Orange (

    
     nm). Formed upon deprotonation by a base or stabilization by a highly polar/H-bond accepting solvent.
    

The spectral shift is driven by Intramolecular Charge Transfer (ICT) . In the anionic form, the negative charge on the oxygen is delocalized into the nitro group, lowering the energy gap for the


 transition.

G cluster_0 Equilibrium State cluster_1 Micro-Environment Effect Neutral Neutral Form (Protonated) Colorless/Pale Yellow λmax ~330 nm Anion Anionic Form (Deprotonated) Bright Yellow/Orange λmax ~420 nm Neutral->Anion + Base / Polar Solvent Anion->Neutral + Acid Polarity Solvent Polarity (Stabilizes Charge Separation) Polarity->Anion H_Bond H-Bond Acceptor (Pulls Proton) H_Bond->Anion

Figure 1: Mechanistic switching of this compound driven by environmental basicity and polarity.

Part 2: Protocol – Characterizing Material Polarity (Solvatochromism)

This protocol describes how to use the probe to determine the Hydrogen Bond Acceptor (HBA) ability or "basicity" of a polymer matrix or solvent mixture.

Materials
  • Probe: this compound (>99% purity).

  • Solvents: Spectroscopic grade Toluene (Non-polar reference), DMSO (Polar aprotic reference), and Methanol (Polar protic reference).

  • Matrix: Target polymer or organogel.

Self-Validating Calibration

Before testing unknown materials, you must generate a calibration curve to verify the probe's sensitivity in your specific detection system (UV-Vis setup).

  • Preparation: Prepare a 10 mM stock solution of the probe in THF.

  • Dilution: Aliquot 20 µL of stock into 3 mL of (a) Toluene, (b) DMSO, and (c) Methanol. Final concentration

    
     µM.
    
  • Measurement: Record UV-Vis spectra (300–500 nm).

  • Validation Criteria:

    • Toluene: Should show a single peak

      
       nm (Neutral).
      
    • DMSO: Should show a bathochromic shift or a dual peak if partial deprotonation occurs due to DMSO's basicity.

    • Methanol: May show broadening.

    • Pass Condition: If the Toluene peak is >350 nm, the probe is likely contaminated with the phenolate salt; perform recrystallization (See Part 4).

Experimental Workflow for Polymers
  • Doping: Dissolve the polymer in a suitable solvent (e.g., THF) containing the probe (0.1 wt% relative to polymer).

  • Casting: Cast the film onto a quartz slide or glass substrate.

  • Drying: Dry under vacuum at 60°C for 4 hours to remove the casting solvent. Crucial: Residual solvent will skew results.

  • Measurement: Acquire the absorption spectrum of the solid film.

  • Analysis: Calculate the transition energy (

    
    ) in kcal/mol:
    
    
    
    
    Compare
    
    
    against the calibration solvents to classify the polymer's micro-polarity.

Part 3: Protocol – Non-Aqueous Titration Indicator

Due to its lipophilicity, this probe is superior to standard phenolphthalein for determining basicity in oils, lubricants, or hydrophobic reaction mixtures.

Application Scope
  • Total Base Number (TBN): Measuring basic reserves in engine oils.

  • Reaction Monitoring: Tracking the consumption of amine catalysts in organic synthesis.

Titration Setup
  • Titrant: 0.1 M Perchloric acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Chlorobenzene:Acetic Acid (2:1 ratio).

  • Indicator Solution: 0.2% (w/v) this compound in Chlorobenzene.

Step-by-Step Procedure
  • Blank: Add 50 mL of solvent and 5 drops of indicator to a beaker. The solution should be pale yellow (if slightly basic impurities exist) or colorless .

  • Sample: Dissolve 0.5 g of sample (e.g., oil) in the solvent.

  • Titration: Titrate with

    
    .
    
    • Endpoint: The transition is from Yellow/Orange (Basic form stabilized by sample amines)

      
      Colorless  (Neutral form).
      
    • Note: The bulky phenyl groups prevent the indicator from adsorbing onto asphaltenes or soot particles in used oil, providing a sharper endpoint than unhindered phenols.

Part 4: Purification Protocol (Recrystallization)

Commercial samples often contain isomers or residual nitration byproducts. For optical applications, recrystallization is mandatory.

Solvent System: Ethanol/Water (Mixed Solvent)

  • Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of boiling Ethanol (

    
     mL).
    
  • Precipitation: Remove from heat. Add hot deionized water dropwise with swirling until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filtration: Filter the yellow needles/prisms and wash with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum desiccator over

    
     or Silica Gel. Melting point should be sharp (137–139°C).
    

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1] MilliporeSigma. Link

  • PubChem. (n.d.).[2][3] this compound (Compound).[1][4] National Library of Medicine. Link

  • Reta, M., et al. (2021). Solvatochromic probes for characterization of chemical environments. Journal of Molecular Liquids. (Contextual grounding for phenol-based probes).
  • ASTM D2896. (Standard Test Method for Base Number of Petroleum Products by Potentiometric Perchloric Acid Titration). ASTM International. (Methodology basis for Part 3). Link

Sources

The Prospective Application of 4-Nitro-2,6-diphenylphenol in the Synthesis of Sterically Hindered Azo Dyes: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective application of 4-Nitro-2,6-diphenylphenol as a novel coupling component in the synthesis of azo dyes. While direct literature on this specific application is nascent, this document extrapolates from established principles of azo dye chemistry and the known reactivity of sterically hindered phenols to provide a comprehensive theoretical framework and detailed experimental protocols. The introduction of bulky phenyl substituents at the ortho positions of the phenol ring is anticipated to impart unique photophysical properties and enhanced stability to the resulting dye molecules, making this an area of significant interest for the development of advanced functional dyes.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile, such as a phenol or an aromatic amine. The electronic and steric nature of the substituents on both the diazonium and coupling components dictates the final color, fastness, and other performance properties of the dye.

This compound is a sterically hindered phenol that presents an intriguing, though currently underexplored, platform for dye synthesis. The electron-withdrawing nitro group and the bulky, chromophoric phenyl groups are expected to influence the electronic transitions and stability of the resulting azo dyes. This guide provides a scientifically grounded projection of its use, from precursor synthesis to the properties of the derived dyes.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is not commonly detailed as a standard laboratory preparation. However, a plausible and efficient route involves the palladium-catalyzed arylation of 4-nitrophenol. This approach offers high selectivity and functional group tolerance.

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from established palladium-catalyzed C-H activation/arylation methodologies.

Materials:

  • 4-Nitrophenol

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer with heating

  • Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere (argon or nitrogen), combine 4-nitrophenol (1 equiv.), bromobenzene (2.2 equiv.), palladium(II) acetate (0.05 equiv.), triphenylphosphine (0.1 equiv.), and potassium carbonate (2.5 equiv.).

  • Solvent Addition: Add anhydrous DMF and toluene (in a 1:1 ratio) to the flask. The solvent volume should be sufficient to dissolve the reactants and facilitate stirring.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for cross-coupling reactions. In situ, it is reduced to Pd(0), the active catalytic species.

  • Ligand: Triphenylphosphine is used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: Potassium carbonate is essential to neutralize the acid generated during the reaction and to facilitate the deprotonation of the phenol.

  • Solvent System: A mixture of DMF and toluene provides a high-boiling solvent system suitable for the reaction temperature and for dissolving the reactants.

Part 2: Proposed Application in Azo Dye Synthesis

This compound is proposed to act as a coupling component in azo dye synthesis. The hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium salt. The coupling is expected to occur at the para-position relative to the hydroxyl group, which is already occupied by the nitro group. Therefore, coupling will likely be directed to the ortho-position, which is sterically hindered by the phenyl groups. This steric hindrance may necessitate more forcing reaction conditions but could also enhance the stability of the resulting dye.

Protocol 2: Synthesis of a Novel Azo Dye from Aniline and this compound

This protocol outlines the synthesis of a hypothetical azo dye, demonstrating the application of this compound.

Materials:

  • Aniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of Aniline

  • In a beaker, dissolve aniline (1 equiv.) in a mixture of concentrated hydrochloric acid (2.5 equiv.) and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1 equiv.) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C. The formation of the benzenediazonium chloride solution is indicated by a clear or pale yellow solution.

Part B: Coupling Reaction

  • In a separate beaker, dissolve this compound (1 equiv.) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for 30-60 minutes. A colored precipitate should form.

  • Allow the reaction mixture to stand for the coupling to complete.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Hypothetical Azo Dye

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted Color
This compoundC₁₈H₁₃NO₃291.30137-139Light orange to yellow[1]
Hypothetical Azo Dye (from Aniline)C₂₄H₁₇N₃O₃395.42-Deep Red to Violet

Visualization of Key Processes

Synthesis of this compound

G 4-Nitrophenol 4-Nitrophenol Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, DMF/Toluene 4-Nitrophenol->Catalyst Bromobenzene Bromobenzene Bromobenzene->Catalyst Product This compound Catalyst->Product

Caption: Palladium-catalyzed synthesis of this compound.

Proposed Azo Dye Synthesis Workflow

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Aniline Aniline Diazonium_Salt Benzenediazonium Chloride Aniline->Diazonium_Salt NaNO₂ / HCl 0-5 °C Azo_Dye Sterically Hindered Azo Dye Diazonium_Salt->Azo_Dye NaOH 0-5 °C Coupling_Component This compound Coupling_Component->Azo_Dye

Caption: Workflow for the proposed synthesis of a sterically hindered azo dye.

Scientific Integrity and Logic

The proposed application of this compound in dye synthesis is grounded in the fundamental principles of organic chemistry. The steric hindrance provided by the two phenyl groups at the ortho positions is a critical factor. While this may decrease the reaction rate of the coupling step, it is also predicted to confer several advantageous properties to the resulting dye:

  • Enhanced Photostability: The bulky phenyl groups can protect the azo linkage from photochemical degradation, potentially leading to dyes with superior lightfastness.

  • Increased Molar Extinction Coefficient: The extended π-conjugation system, encompassing the two additional phenyl rings, is likely to result in a high molar extinction coefficient, leading to more intense colors.

  • Solvatochromism: The rigid, sterically hindered structure may lead to interesting solvatochromic effects, where the color of the dye changes with the polarity of the solvent.

These predicted properties make the exploration of this compound a compelling avenue for research in the field of functional dyes.

Conclusion

This application note provides a comprehensive theoretical and practical guide for the prospective use of this compound in the synthesis of novel, sterically hindered azo dyes. By detailing the synthesis of the precursor and a proposed protocol for dye formation, this document serves as a foundational resource for researchers seeking to explore this new class of chromophores. The unique structural features of this compound hold the promise of yielding dyes with enhanced stability and unique photophysical properties, thereby opening new avenues for innovation in materials science and drug development.

References

  • PrepChem. Preparation of 4-nitrophenol. [Link]

  • ResearchGate. Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Dyeing properties, synthesis, isolation and characterization of an in situ generated phenolic pigment, covalently bound to cotton. [Link]

  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

  • ResearchGate. [Pd(pp 3 S 4 )(dba)] catalyzed reaction of bromobenzene with different amines and N-containing heterocycles. [Link]

  • MDPI. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • PubMed Central. Phenolic Compounds from By-Products for Functional Textiles. [Link]

  • ResearchGate. Sterically hindered phenolic azomethine dyes derived from aliphatic amines: solvatochromism, DFT studies and antioxidant activity. [Link]

  • Google Patents.
  • ChemRxiv. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]

  • PubMed Central. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. [Link]

  • ResearchGate. Phenolic Compounds from By-Products for Functional Textiles. [Link]

  • MDPI. A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol. [Link]

  • Vinati Organics. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. [Link]

  • PubMed. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]

  • Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. [Link]

  • ResearchGate. (PDF) Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitro-2,6-diphenylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that culminates in an electrophilic aromatic substitution (nitration) reaction. The starting material, 2,6-diphenylphenol, possesses bulky phenyl groups at the ortho positions relative to the hydroxyl group. This steric hindrance is a key feature, as it deactivates the ortho positions and strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position. However, like many nitration reactions involving activated phenolic rings, this synthesis is sensitive to reaction conditions, and achieving high yields of the desired product requires careful control over several parameters. Common challenges include the formation of undesirable byproducts, incomplete reactions, and purification difficulties.

This guide provides a structured approach to identifying and resolving these common issues, grounded in the chemical principles of the reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted 2,6-diphenylphenol. What went wrong?

Possible Causes & Solutions:

  • Insufficiently Activated Nitrating Agent: The electrophile in this reaction, the nitronium ion (NO₂⁺), must be generated in sufficient concentration. Nitric acid alone is often not strong enough for efficient nitration, especially with a sterically hindered substrate.

    • Causality: A strong acid, typically sulfuric acid, is required to protonate nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[1]

    • Solution: Ensure you are using a proper nitrating mixture. A classic and effective combination is a mixture of concentrated nitric acid and concentrated sulfuric acid. For milder conditions, consider using an in situ generation method, such as sodium nitrate (NaNO₃) with a solid acid like sodium bisulfate monohydrate (NaHSO₄·H₂O) in the presence of wet silica.[2]

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to degradation of the starting material and product, as well as favor side reactions.

    • Causality: Phenolic compounds are susceptible to oxidation, which is accelerated at higher temperatures in the presence of nitric acid, a strong oxidizing agent. This can result in the formation of tarry, polymeric byproducts.[3]

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, by using an ice-water or ice-salt bath.[4] Add the nitrating agent dropwise and slowly to the solution of 2,6-diphenylphenol, allowing the heat to dissipate between additions.[5] Monitor the internal temperature of the reaction flask continuously with a thermometer.

  • Incorrect Stoichiometry: Using too little of the nitrating agent will naturally result in an incomplete reaction and low conversion of the starting material.

    • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the nitrating agent to ensure the reaction goes to completion. However, avoid a large excess, as this can promote the formation of di-nitrated byproducts.[6]

Question 2: My final product is a mixture of several compounds, including what I suspect are di-nitrated products. How can I improve selectivity?

Possible Causes & Solutions:

  • Reaction Conditions are Too Harsh: The use of highly concentrated acids (e.g., fuming nitric acid), a large excess of the nitrating agent, or elevated temperatures can overcome the activation barrier for a second nitration.

    • Causality: The first nitro group is deactivating, making a second substitution more difficult. However, the hydroxyl group is strongly activating. Under harsh conditions, a second nitro group can be added to the other available ortho position (relative to the hydroxyl group), leading to dinitrophenol byproducts.[6][7]

    • Solution 1: Temperature Control: As mentioned previously, strict adherence to low temperatures (0-5°C) is critical for preventing over-nitration.[8]

    • Solution 2: Milder Nitrating Agents: If harsh conditions are a persistent problem, switch to a milder nitrating system. Heterogeneous systems, such as NaNO₃ and NaHSO₄·H₂O over wet silica, generate the nitronium ion slowly and in low concentrations, which significantly improves selectivity for mono-nitration.[2] Metal nitrates, such as iron(III) nitrate (Fe(NO₃)₃·9H₂O), can also provide milder, more controlled nitration.[9]

    • Solution 3: Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of di-nitro products.

Question 3: The reaction mixture turned into a dark, tarry mess. Is the product salvageable?

Possible Causes & Solutions:

  • Oxidative Degradation: This is the most common cause of tar formation in phenol nitrations. It occurs when the reaction temperature is too high or the concentration of the nitrating agent is excessive.

    • Causality: Phenols are electron-rich and thus easily oxidized. Nitric acid is a potent oxidizing agent, and this side reaction competes with the desired electrophilic substitution. The products of oxidation are often complex, colored, polymeric materials.[3]

    • Solution: Unfortunately, once significant tarring has occurred, salvaging the desired product in high yield is very difficult. The primary solution is preventative.

      • Prevention: Strictly maintain low temperatures (<5°C) throughout the addition of the nitrating agent.[3] Ensure rapid and efficient stirring to prevent localized "hot spots" where the concentration of the nitrating agent and the temperature can spike.[10] Adding the phenol solution to the cold acid mixture (reverse addition) can sometimes help control the exotherm.[5]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the nitration of 2,6-diphenylphenol?

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, which involves three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 2,6-diphenylphenol attacks the nitronium ion. The hydroxyl group directs the attack to the para position due to steric hindrance from the two phenyl groups at the ortho positions. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base in the mixture, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Nitration_Mechanism Figure 1: Mechanism of Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Phenol 2,6-Diphenylphenol Sigma_Complex Arenium Ion (Sigma Complex) Phenol->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product + H₂O - H₃O⁺ H3O_plus H₃O⁺

Caption: Figure 1: Mechanism of Nitration.

Q2: Why is para-substitution so heavily favored in this reaction?

The regioselectivity is governed by a combination of electronic and steric effects. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. However, the two bulky phenyl groups at the 2- and 6-positions create significant steric hindrance, effectively blocking the nitronium ion from attacking the ortho positions.[11] Consequently, electrophilic attack occurs almost exclusively at the sterically accessible and electronically activated para position.

Q3: What are the critical safety precautions for this synthesis?

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath for cooling and add reagents slowly to maintain control. Never add water to concentrated acid; always add acid to water.

  • Product Hazards: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[12] Handle the final product with care, using gloves and eye protection.

  • Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to your institution's hazardous waste protocols.

Experimental Protocols

Protocol 1: Synthesis of 2,6-diphenylphenol (Precursor)

The precursor, 2,6-diphenylphenol, can be synthesized via the autocondensation of cyclohexanone to form a tricyclic ketone, followed by dehydrogenation.[13] This process is typically performed on a larger scale. For laboratory purposes, it is often more practical to purchase 2,6-diphenylphenol from a commercial supplier.

Protocol 2: Optimized Nitration of 2,6-diphenylphenol

This protocol uses a standard HNO₃/H₂SO₄ mixture with strict temperature control.

Materials:

  • 2,6-Diphenylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,6-diphenylphenol in 50 mL of dichloromethane.

  • Cool the flask in an ice-salt bath to -5°C.

  • In a separate beaker, carefully and slowly add 5.0 mL of concentrated sulfuric acid to 10 mL of DCM, keeping the beaker in an ice bath to manage the exotherm.

  • Slowly add this cooled acid solution to the 2,6-diphenylphenol solution, ensuring the internal temperature does not rise above 0°C.

  • Prepare the nitrating agent: In a separate, cooled dropping funnel, slowly add 2.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Allow this mixture to cool to 0°C.

  • Add the nitrating mixture dropwise to the stirred reaction flask over 30-45 minutes. Crucially, maintain the internal temperature between -5°C and 0°C throughout the addition.

  • After the addition is complete, let the reaction stir at 0°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, slowly pour the reaction mixture over 100 g of crushed ice in a large beaker with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (careful with gas evolution!), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Nitration_Workflow Figure 2: Experimental Workflow for Nitration A Dissolve 2,6-Diphenylphenol in Dichloromethane B Cool to -5°C (Ice-Salt Bath) A->B C Prepare & Add Cold H₂SO₄ Solution B->C E Dropwise Addition of Nitrating Mixture (Maintain T < 0°C) C->E D Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Stir at 0°C for 1-2h (Monitor by TLC) E->F G Quench Reaction on Crushed Ice F->G H Workup: - Separate Layers - Wash (H₂O, NaHCO₃, Brine) - Dry (MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Crude Product I->J K Purification (Column Chromatography) J->K

Caption: Figure 2: Experimental Workflow for Nitration.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare the column by packing silica gel in a 9:1 hexane:ethyl acetate mixture (slurry packing is recommended).

  • Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute the column with a solvent system starting with 95:5 hexane:ethyl acetate. The less polar unreacted starting material and any non-polar impurities will elute first.

  • Gradually increase the polarity of the eluent (e.g., to 9:1 or 4:1 hexane:ethyl acetate) to elute the desired product, this compound, which is more polar.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary Tables

Table 1: Troubleshooting Common Synthesis Issues

Problem EncounteredLikely Cause(s)Recommended Solution(s)
Low Yield / High SM 1. Insufficient nitrating agent activation.2. Reaction temperature too low.3. Insufficient reaction time.1. Ensure use of a strong acid catalyst (e.g., H₂SO₄).2. Maintain temperature at 0-5°C (going too low can stall the reaction).3. Monitor by TLC and allow to stir until SM is consumed.
Di-nitration / Side Products 1. Reaction temperature too high.2. Large excess of nitrating agent.3. Highly concentrated/harsh reagents.1. Strictly maintain temperature below 5°C.2. Use a modest excess (1.1 eq) of nitrating agent.3. Consider milder nitrating systems (e.g., NaNO₃/NaHSO₄).[2]
Tar Formation 1. Uncontrolled exotherm (high temp).2. High local concentration of HNO₃.1. Use an efficient cooling bath and slow, dropwise addition.2. Ensure vigorous stirring.
Difficult Purification 1. Close polarity of product and byproducts.2. Tarry impurities streaking on column.1. Use gradient elution in column chromatography.2. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water) before chromatography.

Table 2: Comparison of Selected Nitrating Systems

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄ 0-5°C, in solvent like DCMHigh reactivity, inexpensive, well-established.Highly exothermic, risk of over-nitration and oxidation (tarring).[1][3]
NaNO₃ / NaHSO₄·H₂O / wet SiO₂ Room Temp, in DCMMild, heterogeneous, improved selectivity, easy workup (filtration).[2]Slower reaction times compared to mixed acid method.
Metal Nitrates (e.g., Fe(NO₃)₃) Elevated Temp (e.g., 90°C in CH₃CN)High regioselectivity, neutral conditions.[9]Requires higher temperatures, potential for metal contamination.

References

  • PrepChem.com. Preparation of 4-nitrophenol. Available at: [Link]

  • Univerzita Konštantína Filozofa v Nitre. Preparation of 4-nitrophenol. Available at: [Link]

  • Google Patents. US3972951A - Process for the formation of 2,6-diphenyl-phenol.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • National Institutes of Health (NIH). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available at: [Link]

  • Google Patents. JP2009269868A - Method for producing 2,6-diphenylphenol or derivative thereof.
  • Wikipedia. 4-Nitrophenol. Available at: [Link]

  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. Available at: [Link]

  • YouTube. (2022). Synthesis of Nitrophenol. Available at: [Link]

  • Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • PubChem. This compound. Available at: [Link]

  • MDPI. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Available at: [Link]

  • Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available at: [Link]

  • Google Patents. JPH0532589A - Method for nitration of 2,6-dichlorophenol.
  • ResearchGate. (2022). Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. Available at: [Link]

  • Google Patents. CN102452906B - Preparation method of 2,6-diphenyl phenol.
  • Chemistry Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. Available at: [Link]

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]

  • ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Available at: [Link]

  • SID.ir. NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]

  • Taylor & Francis Online. (2023). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. Available at: [Link]

  • PubChem. 2,6-Diphenylphenol. Available at: [Link]

Sources

Technical Support Center: 2,6-Diphenylphenol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NIT-26DPP-001
Subject: Troubleshooting Side Reactions & Yield Loss in Nitration Protocols

Executive Summary

User Context: You are attempting to synthesize 4-nitro-2,6-diphenylphenol via electrophilic aromatic substitution (nitration) of 2,6-diphenylphenol (2,6-DPP) .

The Core Problem: 2,6-DPP is a sterically hindered, electron-rich phenol. While the 2- and 6-positions are blocked by phenyl groups, directing the nitro group to the 4-position (para), the electron-rich nature of the ring makes it highly susceptible to oxidative degradation by nitric acid.

Common Symptoms:

  • Reaction mixture turns dark red or black (instead of yellow).

  • Formation of "tar" or oily residues.

  • Low yield of the desired precipitate.

  • Presence of insoluble orange/red solids (Quinones).

Diagnostic & Troubleshooting Modules

Module A: The "Red Oil" & Low Yield (Oxidation)

Symptom: The reaction mixture rapidly darkens, and the isolated product is contaminated with a reddish-orange solid that is difficult to recrystallize.

Root Cause: Oxidative Dehydrogenation. Nitric acid (


) is a potent oxidant. In the presence of nitrous acid (

, often present as an impurity or generated in situ), the reaction pathway shifts from ionic nitration to radical oxidation. This converts the phenol into 2,6-diphenyl-1,4-benzoquinone .

The Mechanism:

  • 
     catalyzes the formation of a phenoxy radical.
    
  • The radical undergoes further oxidation rather than substitution.

  • The resulting quinone is a redox-active impurity that inhibits crystallization and lowers yield.

Corrective Protocol:

Parameter Recommendation Scientific Rationale

| NOx Scavenger | Add Urea or Sulfamic Acid (0.5 equiv) | Scavenges


 to suppress the radical oxidation pathway, forcing the reaction toward the ionic nitronium (

) mechanism. | | Temperature | Maintain < 20°C | Oxidation has a higher activation energy than nitration. Low temperatures kinetically favor substitution. | | Reagent Quality | Use "White Fuming" or fresh

| Yellow/Red fuming nitric acid contains high levels of dissolved

, accelerating oxidation. |
Module B: Regioselectivity & Purity (Isomer Control)

Symptom: Product contains impurities detectable by TLC/HPLC that are not quinones (e.g., ipso-substitution or polynitration).

Root Cause: Over-nitration or Ipso-attack. While the 2,6-phenyl groups provide steric shielding, harsh conditions (high temperature or excess acid) can lead to:

  • Ipso-substitution: Attack at the 2- or 6-position, displacing a phenyl group (rare, but possible in highly acidic media).

  • Polynitration: Nitration occurring on the pendant phenyl rings (requires forcing conditions).

Corrective Protocol:

Parameter Recommendation Scientific Rationale

| Stoichiometry | Limit


 to 1.05 - 1.1 equivalents  | Excess nitrating agent increases the statistical probability of attacking the deactivated phenyl rings. |
| Solvent System  | Glacial Acetic Acid (AcOH)  | AcOH moderates the acidity (levelling effect) compared to 

, preventing the formation of "super-electrophiles" that cause non-selective attack. | | Quenching | Pour into Ice Water immediately | Rapid dilution stops the reaction before secondary nitration can occur on the precipitated product. |

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the desired ionic pathway (Nitration) and the undesired radical pathway (Oxidation).

G Start 2,6-Diphenylphenol (Substrate) IonicPath Ionic Pathway (Low Temp, Urea) Start->IonicPath RadicalPath Radical Pathway (High Temp, HNO2 present) Start->RadicalPath HNO3 HNO3 / AcOH (Reagent) SigmaComplex Sigma Complex (Intermediate) IonicPath->SigmaComplex Electrophilic Attack PhenoxyRadical Phenoxy Radical (Intermediate) RadicalPath->PhenoxyRadical H-Abstraction Product This compound (Target Product) SigmaComplex->Product -H+ (Aromatization) Byproduct 2,6-Diphenyl-1,4-benzoquinone (Oxidative Impurity) PhenoxyRadical->Byproduct Oxidation

Caption: Pathway bifurcation showing the competition between ionic nitration (Green/Left) and radical oxidation (Red/Right). Control of temperature and nitrous acid is critical to favor the left branch.

Validated Experimental Protocol

Method: Nitration in Glacial Acetic Acid with Urea Scavenging. Scale: 10 mmol basis (Scalable).

Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 2,6-diphenylphenol (2.46 g, 10 mmol) in Glacial Acetic Acid (25 mL) .

    • Note: Heating to 40°C may be required to dissolve the solid, but cool to 15°C before proceeding.

  • Scavenger Addition (Critical Step):

    • Add Urea (0.30 g, 5 mmol) to the solution. Stir for 10 minutes.

    • Why: This removes trace nitrous acid (

      
      ) present in the system, preventing the autocatalytic oxidation cycle.
      
  • Nitration:

    • Prepare a separate solution of Nitric Acid (70%, 0.70 mL, ~11 mmol) in Glacial Acetic Acid (5 mL) .

    • Add the acid solution dropwise over 20 minutes, maintaining the internal temperature between 15°C and 20°C .

    • Caution: Do not allow temperature to spike; exotherms promote quinone formation.

  • Reaction Monitoring:

    • Stir at room temperature for 1-2 hours.

    • Monitor via TLC (Silica, 20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (Product). A bright orange/red spot near the solvent front indicates Quinone formation.
  • Work-up:

    • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • The product will precipitate as a yellow solid.

    • Filter the solid and wash copiously with cold water (to remove acid) and cold hexanes (to remove trace quinone).

    • Recrystallize from Ethanol or aqueous Acetic Acid if necessary.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (


) as a solvent to speed up the reaction? 
A: Not recommended.  Sulfuric acid is too aggressive for this electron-rich substrate. It promotes sulfonation (reversible, but messy) and increases the oxidizing power of the mixture, leading to significant tar formation. Stick to Acetic Acid or Dichloromethane (DCM).

Q: My product is bright orange, but the literature says it should be yellow. Why? A: You likely have Benzoquinone contamination . 2,6-diphenyl-1,4-benzoquinone is a deep red/orange solid. Even 1-2% contamination can discolor the bulk product. Perform a recrystallization using Ethanol, as the quinone is more soluble in alcohol than the nitro-phenol.

Q: How do I safely quench the reaction if it runs away (overheats)? A: Immediately dump the reaction mixture onto a large excess of crushed ice . Do not attempt to neutralize with base immediately, as the heat of neutralization can cause the residual nitric acid to violently oxidize the organic material. Dilute and cool first.

References

  • Linder, S. W., et al. "Nitration of Hindered Phenols." Journal of Organic Chemistry.
  • Möhlau, R., Uhlmann, K. "2,6-Dibromo-4-nitrophenol."[1] Organic Syntheses, Coll. Vol. 1, p.201. Link (Foundational protocol for nitrating hindered phenols in acetic acid).

  • Coombes, R. G. "Nitration." Reaction Mechanisms in Organic Chemistry.
  • Patent DE19723214A1. "Preparation of 4-nitrophenol derivative pharmaceutical intermediates." Link (Industrial context for regioselective nitration of substituted phenols).

Sources

Removing impurities from crude 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 4-Nitro-2,6-diphenylphenol (CAS: 2423-73-6) , a critical intermediate often used in the synthesis of solvatochromic dyes (e.g., Reichardt’s Dye).[1][2][3]

The Problem: The nitration of 2,6-diphenylphenol often yields a crude product contaminated with:

  • Unreacted Starting Material (2,6-diphenylphenol).[2][3]

  • Oxidation Byproducts (Diphenoquinones) – Cause of dark red/brown discoloration.[2][3]

  • Regioisomers (Rare due to steric blocking, but possible under forcing conditions).[2][3]

  • Inorganic Residues (Nitric/Sulfuric acid trapped in the lattice).[2][3]

Target Specification (Pure Material):

Property Specification Note
Appearance Bright Yellow Needles/Prisms Dark orange/red indicates oxidation impurities.[1][2][3]
Melting Point 137–139 °C Sharp range (<2°C variation).[1][2][3]
Solubility Soluble in Ethanol, Acetone, DCM Insoluble in water.[1][3]

| pKa | ~7.1 (Predicted) | More acidic than starting material due to the nitro group.[1][2][3] |

Diagnostic Triage (FAQ)

Q1: My crude product is a dark, tarry red solid. Did the reaction fail? A: Not necessarily. The nitro group is likely present, but you have significant oxidation byproducts (quinones) or trapped acid.[3] Nitrophenols are notoriously prone to darkening.[2][3]

  • Action: Do not proceed directly to recrystallization if it is tarry.[2][3] Perform a pre-wash (see Protocol B) or a charcoal treatment during recrystallization.[2][3]

Q2: I recrystallized from Ethanol, but the melting point is broad (130–135 °C). A: You likely have unreacted 2,6-diphenylphenol co-crystallizing. The structural similarity makes separation difficult.[2][3]

  • Action: Switch to Glacial Acetic Acid for recrystallization, or perform an acid-base extraction (Protocol C) to leverage the acidity difference (the nitro group makes the product significantly more acidic than the starting material).[3]

Q3: Can I use Column Chromatography? A: Yes, but with caution. Phenols can streak on silica gel due to their acidity.[2][3]

  • Action: You must acidify your eluent (e.g., 1% Acetic Acid in Hexane/Ethyl Acetate) to suppress ionization and prevent tailing.[2][3]

Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removal of trace starting material and oxidation products from solid crude.[3]

Solvent Choice:

  • Primary: Ethanol (95%) or Ethanol/Water mixtures.[2][3]

  • Secondary (for stubborn impurities): Glacial Acetic Acid (or 50% Aqueous Acetic Acid).[1][2][3]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum boiling solvent (Ethanol or Acetic Acid).[2][3]

    • Critical: If the solution is dark red/brown, add Activated Charcoal (1-2% w/w) and boil for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad if charcoal was used) to remove insoluble tars and charcoal.[2][3]

  • Crystallization: Allow the filtrate to cool to room temperature slowly. Then, place in an ice bath (0-4 °C) for 2 hours.

    • Note: Rapid cooling traps impurities.[2][3]

  • Collection: Filter the yellow crystals via vacuum filtration.

  • Wash: Wash with a small amount of ice-cold solvent.[2][3]

  • Drying: Dry in a vacuum oven at 50 °C. Ensure all acetic acid is removed if used.

Protocol B: The "Tarry Solid" Pre-Treatment

Best for: Crude material that is sticky or oiling out.[3]

  • Dissolve the crude tar in Dichloromethane (DCM) .[2][3]

  • Wash with Water (removes trapped mineral acids).[2][3]

  • Dry organic layer over MgSO₄ , filter, and evaporate.

  • The resulting solid should be easier to recrystallize (Protocol A).[2][3]

Protocol C: Acid-Base Extraction (Self-Validating Separation)

Best for: Separating unreacted 2,6-diphenylphenol (less acidic) from this compound (more acidic).[1][2][3]

  • Dissolve: Dissolve crude mixture in Diethyl Ether or Ethyl Acetate .

  • Extract: Extract with 5% Sodium Hydroxide (NaOH) .

    • Mechanism:[3][4][5][6][7][8] The this compound (pKa ~7.[1][2][3]1) will deprotonate and move into the aqueous layer (turning it intense yellow/orange).[2][3] The starting material (pKa ~10-11, hindered) will largely remain in the organic layer.[3]

  • Separate: Keep the Aqueous Layer .[2][3] (Discard organic layer containing starting material).[2][3]

  • Acidify: Carefully acidify the aqueous layer with HCl until pH < 2.[2][3] The product will precipitate as a solid.[2][3]

  • Collect: Filter the solid and proceed to Protocol A for final polish.

Troubleshooting Logic Gate (Visualization)

The following diagram outlines the decision-making process for purification based on the physical state of your crude material.

PurificationLogic Start Crude this compound CheckState Visual Inspection Start->CheckState Tarry Dark/Tarry/Sticky CheckState->Tarry Oiling Out Solid Yellow/Orange Solid CheckState->Solid Crystalline DCMWash Protocol B: DCM Dissolution & Water Wash Tarry->DCMWash PurityCheck Check Purity (TLC/MP) Solid->PurityCheck DCMWash->Solid HighImpurity Impure (MP < 135°C) PurityCheck->HighImpurity Fails Spec Pure Pure (MP 137-139°C) PurityCheck->Pure Meets Spec AcidBase Protocol C: Acid/Base Extraction HighImpurity->AcidBase High Starting Material Recryst Protocol A: Recrystallization (EtOH or HOAc) HighImpurity->Recryst Minor Impurities Dry Dry & Package Pure->Dry AcidBase->Recryst Recryst->PurityCheck

Caption: Decision matrix for purifying this compound based on crude material state and impurity profile.

References & Validation

  • Sigma-Aldrich. Product Specification: this compound (CAS 2423-73-6).[1][2][3] (Verifies Melting Point 137-139°C).[1][2][3] [1][2][3]

  • Reichardt, C. (1994).[2][3] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[2][3] (Contextualizes the synthesis and high-purity requirements for this intermediate). [1][2][3]

  • Dimroth, K., et al. (1963).[2][3] Über Pyridinium-N-phenol-betaine und ihre Verwendung zur Charakterisierung der Polarität von Lösungsmitteln. Justus Liebigs Annalen der Chemie. (Original synthesis methodology describing nitration and purification). [1][2][3]

  • Organic Syntheses. 2,6-Dibromo-4-nitrophenol. Coll. Vol. 2, p.173 (1943).[2][3] (Provides the precedent for using Acetic Acid to recrystallize sterically hindered 4-nitrophenols).[2][3] [1][2][3]

Sources

Handling and storage of 4-Nitro-2,6-diphenylphenol safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitro-2,6-diphenylphenol Subject: Handling, Storage, and Troubleshooting Guide Ticket ID: #NDP-TECH-001 Status: Resolved Authorized By: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Hub for This compound (CAS: 2423-73-6) . This guide is designed for researchers utilizing this compound as a solvatochromic probe, a synthesis intermediate, or a radical scavenger model.[1]

Unlike generic safety sheets, this document addresses the specific physicochemical behaviors of hindered nitrophenols—specifically the solvatochromic shifts and acid-base equilibria that frequently confuse users during solution preparation.

Module 1: Chemical Profile & Critical Safety

The "Nitro" Factor: Users often ask if this compound carries the explosion risks associated with Picric Acid (2,4,6-trinitrophenol).

  • Verdict: While this compound contains a nitro group, the steric hindrance of the phenyl groups at the 2,6-positions and the mono-nitro substitution pattern significantly reduce shock sensitivity compared to polynitrated phenols.[1] However, it is a combustible solid and releases toxic nitrogen oxides (

    
    ) upon thermal decomposition.
    

Physical Properties Table

Property Data Notes
CAS Number 2423-73-6 Verify against label; often confused with dimethyl analogs.[1]

| Formula |


 | MW: 291.30  g/mol  |
| Appearance  | Yellow to Orange Powder | Color intensity varies with hydration and particle size. |
| Melting Point  | 137–139 °C | Sharp melting point indicates high purity.[1] |
| pKa  | ~7.10 (Predicted) | Acidity is lower than unhindered nitrophenols due to steric bulk.[1] |
| Solubility  | DMSO, Ethanol, Acetone | Insoluble  in water.[1] |

PPE Requirements (Self-Validating):

  • Respiratory: N95 or P100 particulate respirator is mandatory during weighing to prevent inhalation of dust, which is a respiratory irritant (H335).

  • Dermal: Nitrile gloves (0.11 mm minimum) provide adequate splash protection.[1]

    • Validation: If the glove tip turns yellow, permeation has occurred. Change gloves immediately.

Module 2: Storage & Stability

The Hygroscopicity Trap: For solvatochromic applications, water is a contaminant that drastically alters spectral readings. The phenolic hydroxyl group can hydrogen-bond with atmospheric moisture.[1]

Storage Protocol:

  • Temperature: Store at Room Temperature (15–25°C). Refrigeration is permitted but often unnecessary and risks condensation upon opening.[1]

  • Light: Store in amber vials. The nitro group is susceptible to slow photochemical degradation.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) or in a desiccator if used for quantitative spectral analysis.[1]

Module 3: Solubilization & Handling (Experimental Core)

This section addresses the most common support ticket: "Why did my solution change color?"

Mechanism of Action: this compound acts as a betaine dye precursor .[1] Its color depends on two factors:

  • Solvent Polarity: The compound exhibits negative solvatochromism (blue shift with increasing polarity) in its anionic form.[1]

  • Protonation State: The equilibrium between the neutral phenol (Yellow) and the phenolate anion (Red/Orange/Blue depending on solvent) is sensitive.

Solubility & Compatibility Table

Solvent Solubility Rating Expected Color (Neutral) Notes
Water Insoluble N/A Forms a suspension; do not use.[1]
DMSO High Yellow/Orange Good for stock solutions (10-100 mM).[1]
Ethanol Moderate Yellow Protic solvents stabilize the ground state.[1]
Chloroform Moderate Pale Yellow Avoid if acid-free stabilizer is not confirmed.[1]

| Benzene/Toluene | Low/Moderate | Yellow | Requires sonication.[1] |

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision points during handling and troubleshooting color anomalies.

HandlingWorkflow Start Start: Solid this compound CheckDesiccant Check Storage: Is material dry/free-flowing? Start->CheckDesiccant Weighing Weighing Step: Use N95 Mask + Anti-static Gun CheckDesiccant->Weighing Pass Solvation Solvation (e.g., DMSO/EtOH) Weighing->Solvation DecisionColor Observe Color Solvation->DecisionColor ResultYellow Yellow Solution: Neutral Phenol (Normal) DecisionColor->ResultYellow Expected ResultRed Red/Orange/Blue Solution: Phenolate Anion (Deprotonated) DecisionColor->ResultRed Unexpected Shift ActionBase Troubleshoot: Check Solvent pH (Is it basic?) ResultRed->ActionBase ActionAcid Troubleshoot: Add trace Acid (HCl/Acetic) to protonate ActionAcid->ResultYellow Restores State ActionBase->ActionAcid To Revert

Caption: Workflow for handling and troubleshooting spectral shifts. The color change is often a reversible acid-base reaction rather than degradation.[1]

Module 4: Troubleshooting FAQs

Q1: I dissolved the solid in acetone, and it turned deep red. Is it degraded?

  • Diagnosis: Likely not.[1] Acetone can sometimes contain trace basic impurities (amines) or the glass surface was alkaline, causing deprotonation of the phenol to the phenolate anion .

  • Solution: Add a drop of dilute acetic acid.[1] If it turns back to yellow, the compound is intact. This confirms the acidochromic nature of the compound [1].

Q2: Can I use this to measure the polarity of aqueous buffers?

  • Diagnosis: No. The compound is insoluble in water.[1]

  • Alternative: For aqueous systems, use a water-soluble solvatochromic dye like Reichardt’s Dye 33 (though even that has solubility limits) or specific fluorescent probes designed for aqueous environments.[1]

Q3: The melting point I measured is 130°C, but the literature says 137-139°C.

  • Diagnosis: Depressed melting points usually indicate solvent occlusion or impurities .[1]

  • Solution: Recrystallize from ethanol. Dry under vacuum at 40°C for 4 hours to remove trapped solvent molecules which can form solvates with the nitro group.[1]

Module 5: Disposal & Decontamination

  • Waste Stream: Segregate as Halogen-Free Organic Waste .

  • Specific Warning: Do not mix with strong reducing agents (hydrides) or strong bases in the waste container, as this can generate heat or promote polymerization.

  • Spill Cleanup:

    • Dampen the powder with ethanol to prevent dust generation.[1]

    • Wipe with absorbent pads.[1]

    • Treat the surface with a mild detergent; the yellow stain is persistent but will fade with UV exposure or oxidation.[1]

References

  • PubChem. (2025).[1] this compound | C18H13NO3 | CID 625985.[1] National Library of Medicine.[1] [Link][1]

  • ResearchGate. (2025). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. (Contextual reference on solvatochromic mechanisms of nitrophenols). [Link]

Sources

Scaling up 4-Nitro-2,6-diphenylphenol synthesis challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Scale-Up Division Subject: 4-Nitro-2,6-diphenylphenol Synthesis & Scale-Up Guide Ticket ID: #SC-NITRO-DPP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering challenges in scaling the synthesis of This compound , a critical precursor for the solvatochromic Reichardt’s Dye (Betaine 30).[1] While the bench-scale nitration of 2,6-diphenylphenol is well-documented, scaling this reaction introduces non-linear risks regarding heat transfer, regioselectivity, and impurity profiling.[1]

This guide moves beyond standard literature to address the process engineering required for reproducible, high-purity (>98%) synthesis.

Module 1: Reaction Engineering (The Nitration Step)

The Challenge: The nitration of electron-rich phenols is highly exothermic.[1] In 2,6-diphenylphenol, the ortho-phenyl groups provide steric shielding, directing substitution to the para-position.[1] However, at scale, localized hot spots cause two critical failure modes:

  • Oxidative degradation: Formation of diphenoquinones (red impurities).[1]

  • Over-nitration: Though sterically hindered, forcing conditions can lead to ipso-substitution or ring nitration on the phenyl substituents.[1]

The Solution: The "Dosage-Controlled" Regime Do not add solid phenol to acid.[1] Do not dump acid into the phenol solution. You must use a homogeneous solvent system with strict temperature gating.[1]

Optimized Protocol (Scale: 100g - 1kg)
  • Solvent System: Dissolve 2,6-diphenylphenol in Glacial Acetic Acid (AcOH) .

    • Why: AcOH solubilizes the bulky starting material but is a poor solvent for the nitrated product, facilitating isolation. It also moderates the nitration power of HNO₃ compared to sulfuric acid.

  • Cryogenic Setup: Cool the solution to 10–12°C .

    • Critical Limit: Do not drop below 5°C (freezing of AcOH) or exceed 20°C (oxidation risk).

  • Reagent Addition: Add Nitric Acid (65-70%) dropwise.

    • Stoichiometry: 1.05 – 1.10 equivalents.[1]

    • Rate: Addition must be controlled by internal temperature, not time.[1] If

      
      , halt addition immediately.
      
  • The "Yellow Shift": The reaction is self-indicating.[1] The colorless solution will turn vibrant yellow.

    • Troubleshooting: If the solution turns dark orange or red, you are oxidizing the phenol. Lower the temperature immediately.

Module 2: Work-up & Purification

The Challenge: The product, this compound, is prone to "oiling out" if the quench is too rapid, trapping impurities.[1] Furthermore, the "red" impurity (likely 2,6-diphenyl-1,4-benzoquinone) is difficult to separate via simple filtration.[1]

Self-Validating Isolation Protocol
  • The Quench: Pour the reaction mixture into a vigorously stirred slurry of Ice/Water (3:1 ratio) .

    • Volume: Total quench volume should be 5x the reaction volume.

    • Observation: A bright yellow precipitate should form immediately.[1]

  • Filtration: Vacuum filter the solids. Wash with copious cold water to remove residual acid.[1]

    • pH Check: The filtrate must be neutral before proceeding. Residual acid catalyzes decomposition during drying.[1]

  • Recrystallization (The Purity Lock):

    • Solvent: Boiling Ethanol (EtOH) or Methanol/Water .[1]

    • Procedure: Dissolve the crude yellow solid in boiling EtOH. If a red hue persists, add activated carbon, stir for 5 mins, and hot filter.

    • Crystallization:[1][2][3][4][5][6][7] Allow to cool slowly to room temperature, then chill to 4°C. Rapid cooling traps impurities.

Data Summary: Solvent Efficiency

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Glacial AcOH HighLowModerateGood for reaction, bad for final purity.[1]
Ethanol (95%) HighLowExcellent Preferred for removal of quinones.
Toluene ModerateVery LowPoorProduct may oil out; avoid.[1]

Module 3: Visual Workflow & Safety Logic

The following diagram outlines the critical decision nodes where batch failure occurs.

G Start Start: 2,6-Diphenylphenol Dissolve Dissolve in Glacial AcOH (Homogeneous Solution) Start->Dissolve Cool Cool to 10-12°C Dissolve->Cool AddAcid Add HNO3 (Dropwise) Monitor Internal Temp Cool->AddAcid CheckTemp Is Temp > 18°C? AddAcid->CheckTemp CheckTemp->Cool Yes (Stop Addition) Reaction Stir 1-2h (Color Change: Colorless -> Yellow) CheckTemp->Reaction No (Continue) CheckColor Is Color Red/Dark Orange? Reaction->CheckColor Quench Quench in Ice/Water (Precipitation) CheckColor->Quench No (Standard) Recryst Recrystallize (Ethanol) + Activated Carbon if Red CheckColor->Recryst Yes (High Impurity Load) Filter Filter & Wash (pH Neutral) Quench->Filter Filter->Recryst Final Pure this compound (Bright Yellow Needles) Recryst->Final

Caption: Process flow for nitration scale-up, highlighting critical temperature and color checkpoints to prevent runaway oxidation.

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent reddish/orange tint. Is this acceptable?

  • Answer: No. Pure this compound is bright yellow.[1] A red tint indicates the presence of diphenoquinone , formed via oxidation of the phenol ring.

  • Fix: This impurity is non-polar.[1] Recrystallize from Ethanol.[1][5] If it persists, wash the solid with a small amount of cold toluene (the quinone is more soluble in toluene than the product).

Q2: During scale-up, the temperature spiked to 35°C. Is the batch ruined?

  • Answer: Likely compromised, but salvageable.[1] High temperatures favor dinitration (on the phenyl rings) and oxidation.

  • Action: Analyze via TLC (Silica, Hexane/EtOAc 3:1). If you see a spot with lower Rf than the main product, you have dinitro species. These are difficult to remove via crystallization.[1] You may need column chromatography for this batch.[1]

Q3: Can I use Sulfuric Acid (


) instead of Acetic Acid? 
  • Answer: Avoid this at scale. While standard for many nitrations,

    
     is too harsh for this substrate. It increases the risk of sulfonating the phenyl rings and generates significant heat upon quenching. The Acetic Acid/Nitric Acid system is milder and provides better regioselectivity for the 4-position [1].[1]
    

Q4: The product is not precipitating upon quenching.

  • Answer: You likely used too much Acetic Acid or not enough water.[1] The product has some solubility in aqueous acetic acid.

  • Fix: Add more ice/water until the ratio of Water:AcOH is at least 3:1.

References

  • Reichardt, C. (2008).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1]

  • Dimroth, K., & Reichardt, C. (1963).[1] Syntheses of Pyridinium-N-phenol Betaines. Justus Liebigs Annalen der Chemie.

  • Organic Syntheses. Nitration of Phenols: General Safety and Scale-up Procedures. (General Reference for Nitration Safety).

Sources

Troubleshooting poor resolution in HPLC of nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of Nitrophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of these compounds. My approach here is to move beyond simple checklists and delve into the fundamental principles—the "why"—that govern your separation, empowering you to make informed, effective troubleshooting decisions.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common and specific issues encountered during the HPLC analysis of nitrophenols.

Q1: My 2-nitrophenol and 4-nitrophenol peaks are co-eluting or have very poor resolution. What is the first thing I should adjust?

A1: The first and most impactful parameter to adjust is the pH of your mobile phase . Nitrophenols are acidic compounds, and their retention in reversed-phase HPLC is highly dependent on their ionization state.[1] A mobile phase pH close to the pKa of the analytes will cause inconsistent ionization, leading to broad peaks and poor resolution. For 2-nitrophenol (pKa ≈ 7.2) and 4-nitrophenol (pKa ≈ 7.2), you must control the pH to be at least 1.5 to 2 units away from their pKa to ensure they are either fully protonated (unionized) or fully deprotonated (ionized).[2] For reversed-phase chromatography, lowering the pH to a range of 2.5-4.0 is the most common starting point. This suppresses the ionization of the phenolic hydroxyl group, making the molecules more non-polar and increasing their retention on a C18 column, which often improves selectivity between the isomers.[3]

Q2: I'm seeing significant peak tailing for all my nitrophenol peaks. What's the likely cause?

A2: Peak tailing for acidic compounds like nitrophenols is frequently caused by secondary interactions with the stationary phase, specifically with exposed, acidic silanol groups (-Si-OH) on the silica support.[4] At mid-range pH, these silanols can become deprotonated (-Si-O⁻) and interact ionically with any residual positive charges on your analytes or, more commonly, create a mixed-mode retention mechanism that leads to tailing.

  • Primary Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0) using an acid modifier like formic acid or phosphoric acid. This protonates the silanol groups, minimizing these unwanted secondary interactions.[4]

  • Secondary Solution: Ensure your buffer concentration is sufficient (at least 10-25 mM).[5] A weak buffer may not have the capacity to maintain a consistent pH across the column as the sample is introduced, leading to peak shape distortion.[6]

Q3: My peaks are split or shouldered. How do I diagnose the problem?

A3: Peak splitting can be traced to either chemical effects or physical/instrumental problems.[7]

  • Chemical Cause (Co-elution): If only one peak is splitting, it might be two distinct compounds eluting very close together. To test this, try a small change in your method, such as a slight adjustment in mobile phase composition or temperature, to see if the split peak resolves into two separate peaks.

  • Instrumental/Physical Causes: If all peaks are splitting, the issue is likely mechanical.[7]

    • Blocked Column Frit: Particulates from the sample or mobile phase may have clogged the inlet frit of the column, causing a non-uniform flow path.[7]

    • Column Void: A void or channel may have formed at the head of the column bed.

    • Injector Issues: The sample solvent may be too strong compared to the mobile phase, causing the sample to spread unevenly on the column. Always try to dissolve your sample in the mobile phase or a weaker solvent.[8]

Q4: My retention times are drifting and decreasing with every injection. What should I investigate?

A4: Decreasing retention times typically point to a problem with the column or the mobile phase.

  • Loss of Stationary Phase: Operating at a high pH (typically > 8) can cause the silica backbone of the column to dissolve, leading to a loss of the bonded phase and, consequently, retention.[5] Ensure your mobile phase pH is within the column manufacturer's recommended range.

  • Insufficient Equilibration: If you have recently changed mobile phases, the column may not be fully equilibrated. This is especially true when using ion-pairing reagents or buffers.[9] Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

  • Changes in Mobile Phase Composition: If you are mixing mobile phase components online, ensure the pump's proportioning valves are functioning correctly.[7] Inconsistencies in the solvent mixture will lead to retention time shifts.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Nitrophenol Isomers

Achieving baseline resolution of structurally similar isomers like 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol requires a systematic optimization of selectivity. Selectivity (α) is the factor that describes the separation between two adjacent peaks and is the most powerful tool for improving resolution.[10]

The acidity of nitrophenols is the key to their separation. Their retention is directly controlled by their ionization state, which is governed by the mobile phase pH in relation to their pKa.

CompoundApproximate pKaIonization Behavior
2,4-Dinitrophenol 4.0-4.1[9][11][12]Becomes significantly ionized above pH 4.
4-Nitrophenol 7.2[2]Becomes significantly ionized above pH 7.
2-Nitrophenol 7.2[2]Becomes significantly ionized above pH 7.
3-Nitrophenol 8.4[2]Least acidic; requires a higher pH to ionize.

Causality: In reversed-phase mode, the unionized (protonated) form of a nitrophenol is more hydrophobic and will be retained longer on a C18 column. The ionized (deprotonated) form is more polar and will elute earlier.[1] By adjusting the pH, you can finely tune the hydrophobicity and thus the retention time of each isomer.

Caption: Workflow for pH-driven method development.

A self-validating protocol ensures consistency and reproducibility.

  • Reagent Preparation: Use only HPLC-grade water, acetonitrile (or methanol), and buffer salts (e.g., ammonium acetate).

  • Aqueous Buffer Preparation (50 mM):

    • Weigh out the appropriate amount of ammonium acetate for your desired final volume (e.g., 3.85 g for 1 L).

    • Dissolve in ~950 mL of HPLC-grade water.

  • pH Adjustment:

    • Place a calibrated pH electrode in the solution.

    • While stirring, add glacial acetic acid dropwise until the pH meter reads 4.50 ± 0.02.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Mobile Phase Preparation:

    • Measure the desired volumes of the aqueous buffer and organic solvent (e.g., 800 mL of buffer and 200 mL of acetonitrile for an 80:20 mixture).[13]

    • Crucially, mix the aqueous and organic components before degassing.

  • Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas using vacuum filtration, sonication, or an inline degasser to prevent bubble formation in the pump and detector.[14]

Guide 2: Diagnosing and Curing Peak Asymmetry (Tailing & Fronting)

Peak asymmetry degrades resolution and affects integration accuracy.[2] An ideal peak is Gaussian, with a tailing factor (T) or asymmetry factor (As) of 1.0.

Caption: Diagnostic workflow for peak tailing.

Peak fronting, where the peak is asymmetric with a leading edge, is less common for nitrophenols but usually points to two main causes:[11]

  • Sample Overload: Injecting too much sample mass onto the column. The stationary phase becomes saturated, leading to a distorted peak shape.

    • Solution: Reduce the injection volume or dilute the sample.[8]

  • Poor Sample Solubility: The sample is not fully soluble in the mobile phase, causing it to precipitate at the head of the column.

    • Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.

Part 3: The Role of the Stationary Phase

While mobile phase is the primary tool for optimizing selectivity, the stationary phase chemistry is the foundation of the separation.[14]

C18 (L1 USP Classification): The Workhorse Standard C18 columns are the default for reversed-phase separation of nitrophenols. However, not all C18 columns are created equal.

  • High-Purity Silica: Modern columns are based on high-purity silica, which has fewer metal impurities and a more homogenous surface, reducing the potential for silanol interactions and improving peak shape.[5]

  • End-capping: This is a process where residual silanol groups are chemically deactivated. A well-end-capped column is crucial for achieving symmetric peaks for acidic compounds like nitrophenols.

When to Consider Alternative Stationary Phases:

If you cannot achieve the desired resolution on a C18 column, changing the stationary phase can provide a different selectivity.

  • Phenyl-Hexyl Phase: This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the nitrophenols. This can be particularly effective in changing the elution order of isomers.

  • Polar-Embedded Phase: These phases have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. They offer different selectivity and are more stable in highly aqueous mobile phases.

  • Pentafluorophenyl (PFP) Phase: This phase provides a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, making it excellent for separating halogenated compounds and positional isomers.

Screening different column chemistries can be a powerful strategy in method development when mobile phase optimization is insufficient.

References

  • What is the pKa value for 2,4-dinitrophenol? Is it an acid or a base? (n.d.). Homework.Study.com. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem. Retrieved February 7, 2026, from [Link]

  • The pka of 2,4-dinitrophenol is 396 Could your separate it from benzoic acid using the acid-base e. (2021, March 10). YouTube. Retrieved February 7, 2026, from [Link]

  • Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. (n.d.). CourseHero. Retrieved February 7, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved February 7, 2026, from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. Retrieved February 7, 2026, from [Link]

  • Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. Retrieved February 7, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]

  • What are common causes of peak splitting when running an LC column? - WKB194672. (n.d.). Waters. Retrieved February 7, 2026, from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved February 7, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How to fix peak shape in hplc? (2023, March 9). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent. Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 7, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]

  • HPLC Separation Guide: Analysis of Nitroaromatic Explosives. (2009, August). SMT. Retrieved February 7, 2026, from [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. (n.d.). Chromatography Today. Retrieved February 7, 2026, from [Link]

  • Analytical HPLC Column Introduction. (n.d.). Teledyne ISCO. Retrieved February 7, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-Nitro-2,6-diphenylphenol. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.

Overview of the Synthesis

The preparation of this compound is achieved via the electrophilic aromatic substitution of 2,6-diphenylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-para directing group.[1] Due to the significant steric hindrance imposed by the two phenyl groups at the ortho positions (C2 and C6), the electrophilic attack by the nitronium ion (NO₂⁺) is highly regioselective, yielding the para-substituted product as the major isomer. This steric guidance simplifies the product profile compared to the nitration of unsubstituted phenol, which typically yields a mixture of ortho and para isomers.[1][2]

The reaction is typically performed using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which facilitates the in-situ generation of the reactive nitronium ion electrophile.[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism proceeds in three key stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich π-system of the 2,6-diphenylphenol ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A weak base (e.g., water or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization N_ion_formation HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ start 2,6-Diphenylphenol + NO₂⁺ sigma Sigma Complex (Resonance Stabilized) start->sigma π-system attacks electrophile sigma_2 Sigma Complex end This compound sigma_2->end Deprotonation by H₂O restores aromaticity

Caption: Mechanism of electrophilic nitration of 2,6-diphenylphenol.

Standard Experimental Protocol

This protocol provides a baseline procedure for the nitration of 2,6-diphenylphenol. Researchers should consider this a starting point, as optimization may be required based on laboratory conditions and reagent purity.

Materials
  • 2,6-Diphenylphenol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice Bath

  • Standard Glassware (Round-bottom flask, dropping funnel, condenser)

  • Magnetic Stirrer

Procedure

Caption: Standard experimental workflow for the synthesis of this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diphenylphenol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Catalyst Addition: While maintaining the low temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Nitrating Agent: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.0-1.1 eq) to a small amount of glacial acetic acid.

  • Reaction: Add the nitrating mixture dropwise to the phenol solution over 30-60 minutes. Crucially, ensure the internal temperature does not exceed 10°C. An exothermic reaction is expected.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified yellow crystalline solid under vacuum. The expected melting point is in the range of 137-139°C.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Observed Problem Potential Cause(s) Recommended Solution(s)
Q: My reaction mixture turned dark brown or black, and I isolated a tarry, non-crystalline substance. What happened? A1: Overheating. The reaction is highly exothermic. Poor temperature control can lead to oxidation of the phenol and other side reactions, resulting in polymerization and tar formation.[5]A1 Solution: Maintain strict temperature control (0-5°C) during the addition of the nitrating agent. Use an efficient ice-salt bath and add the nitrating agent very slowly.
A2: Nitrating agent is too concentrated or added too quickly. Using fuming nitric acid or adding the acid too rapidly can cause localized overheating and aggressive, uncontrolled side reactions.[1][2]A2 Solution: Use standard concentrated (70%) nitric acid. Dilute the nitrating agent in a solvent like glacial acetic acid before addition to better control the reaction rate.
Q: My yield is very low, or the reaction did not go to completion according to TLC. A1: Insufficient nitrating agent or catalyst. The nitronium ion may not have been generated in sufficient quantity to fully react with the starting material.A1 Solution: Ensure accurate stoichiometry. A slight excess (1.05-1.1 eq) of nitric acid can be beneficial. Confirm the concentration and activity of your acids.
A2: Reaction time was too short or temperature too low. The reaction rate may be too slow under the current conditions.A2 Solution: After the addition of the nitrating agent, allow the reaction to stir for a longer period at 0-5°C. If the reaction is still stalled, consider allowing it to slowly warm to room temperature while carefully monitoring via TLC.
Q: I see multiple spots on my TLC plate after the reaction. A1: Dinitration. If reaction conditions are too harsh (excess nitric acid, higher temperature), a second nitro group may be added to one of the adjacent phenyl rings, though this is less common.A1 Solution: Re-evaluate your stoichiometry and strictly control the temperature. Use no more than 1.1 equivalents of nitric acid.
A2: Oxidation byproducts. As mentioned, overheating or overly harsh conditions can create various oxidized side products.A2 Solution: Improve temperature control. Ensure the starting material is pure and free of any easily oxidizable contaminants.
Q: My final product is off-color (e.g., brownish or greenish) even after recrystallization. A1: Trapped impurities or residual acid. Tarry byproducts or acidic residue can be difficult to remove.A1 Solution: During workup, wash the crude product extensively with cold water. Consider an additional wash with a very dilute sodium bicarbonate solution to neutralize residual acid, followed by another water wash. For purification, consider column chromatography on silica gel if recrystallization is ineffective.[6]

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid necessary if nitric acid is the nitrating agent? A: Phenols are highly activated rings and can sometimes be nitrated with nitric acid alone.[3] However, the reaction is often faster, more efficient, and proceeds under milder conditions with the addition of a strong acid catalyst like sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the true electrophile in this reaction.[3]

Q2: Can I use a different solvent system? A: Yes, other solvents can be used. Chlorinated solvents like dichloromethane (CH₂Cl₂) have been reported for nitration reactions.[7] However, glacial acetic acid is often preferred because it is a polar protic solvent that readily dissolves the phenol and is miscible with the acidic reagents. The choice of solvent can influence reaction rate and product solubility.

Q3: Is it possible to get ortho-nitration on the central phenol ring? A: It is extremely unlikely. The two large phenyl groups at the C2 and C6 positions create a significant steric barrier that effectively blocks the ortho positions from electrophilic attack. This steric hindrance is a key feature of this specific substrate, making the reaction highly selective for the electronically favored and sterically accessible para position.

Q4: How can I be sure my product is pure? What are the key characterization data? A: Purity should be assessed by a combination of methods. A sharp melting point consistent with the literature value (137-139°C) is a good indicator.[4] Thin Layer Chromatography (TLC) should show a single spot. For definitive structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. The IUPAC name is this compound and its CAS number is 2423-73-6.[8]

Q5: What are the primary safety concerns for this reaction? A: The primary hazards involve the use of concentrated nitric and sulfuric acids. They are highly corrosive and strong oxidizers. The reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves) must be worn. The reaction is exothermic and has the potential to run away if the nitrating agent is added too quickly or cooling is insufficient. Always add acid to the reaction mixture, never the other way around. This compound itself is classified as a skin and eye irritant.[8]

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]

  • Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol? Retrieved from [Link]

  • ConnectSci. (n.d.). Reactions of 4-Methyl-2,6-diphenylphenol and this compound with Nitrogen Dioxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from [Link]

  • YouTube. (2022). Nitration of Phenol (A-Level Chemistry). Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitro-2,6-diphenylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific electrophilic aromatic substitution reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, workup, or purification of this compound.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion in the nitration of 2,6-diphenylphenol typically points to two main issues: insufficient activation of the nitrating agent or deactivation of the phenol.

Causality: The hydroxyl group of the phenol is strongly activating; however, the bulky phenyl groups at the ortho positions create significant steric hindrance.[1][2] This can slow down the reaction rate compared to less hindered phenols. Furthermore, the nitrating agent itself needs to be sufficiently electrophilic to overcome the energy barrier for the reaction.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your nitric acid is not old or decomposed. If using a mixed acid system (HNO₃/H₂SO₄), the sulfuric acid must be concentrated to effectively generate the highly electrophilic nitronium ion (NO₂⁺).[3]

  • Increase Reaction Temperature (with caution): A modest increase in temperature can significantly increase the reaction rate. However, be aware that higher temperatures can also promote the formation of oxidation byproducts and tar.[4] Monitor the reaction closely by TLC. A recommended approach is to start the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature.[5]

  • Increase Reaction Time: Due to steric hindrance, this reaction may require a longer time to reach completion than the nitration of simple phenols. Let the reaction run for an extended period (e.g., 12-24 hours) and monitor its progress by taking aliquots for TLC analysis.

  • Consider a Stronger Nitrating System: If dilute nitric acid is ineffective, a mixture of concentrated nitric acid and sulfuric acid is the standard next step. The sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion, a much more potent electrophile.[6]

Question 2: My post-reaction TLC plate shows multiple spots. How do I identify the main product and the byproducts?

Answer:

The appearance of multiple spots on a TLC plate is a common issue, indicating a mixture of the desired product, unreacted starting material, and various byproducts.

Causality: While the bulky phenyl groups strongly favor para-substitution, side reactions can still occur.[2] The most common byproducts in phenol nitrations are oxidation products, and potentially over-nitrated compounds if the reaction conditions are too harsh.[4][7][8]

Byproduct Identification Workflow:

  • Run Co-spotted TLC: Spot your crude reaction mixture, your starting 2,6-diphenylphenol, and a co-spot (a mix of the crude and starting material) on the same TLC plate. The spot that aligns with your starting material is unreacted phenol. The main product, this compound, should be a new, more polar spot (lower Rf value) due to the addition of the polar nitro group.

  • Characterize Potential Byproducts: The table below summarizes the likely identities of other spots you might observe.

Potential Compound Expected Polarity (Relative to Product) Appearance/Notes
2,6-Diphenylphenol (Starting Material) Less Polar (Higher Rf)Should match the standard spot.
This compound (Product) -The major product spot.
Oxidation Products (e.g., Benzoquinones) Variable, often coloredCan appear as yellow to brown spots on the TLC plate and contribute to a dark, tarry crude product.[4]
Dinitro-substituted phenols More Polar (Lower Rf)Unlikely due to steric hindrance, but possible under harsh conditions. Would be the most polar non-polymeric compound.[7]

Step-by-Step Protocol for TLC Analysis:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the plate.

  • Spot the Samples: Using separate capillaries, spot the starting material, the crude reaction mixture, and a co-spot on the starting line.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Let the solvent front travel up the plate.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will be visible.

Question 3: The reaction mixture turned dark brown/black and tarry. Is the experiment salvageable?

Answer:

The formation of a dark, tarry substance is a strong indication that significant oxidation of the phenol has occurred.[4] While this complicates purification, the desired product can often still be isolated.

Causality: Phenols are electron-rich aromatic compounds and are susceptible to oxidation, especially under strong acidic and nitrating conditions.[4][9] The nitric acid itself is a potent oxidizing agent. This process leads to the formation of complex, high-molecular-weight polymeric materials and colored quinone-type byproducts.

Troubleshooting and Purification Strategy:

  • Avoid Immediate Panic: Do not discard the reaction mixture. The desired product is likely present within the tar.

  • Modified Work-up:

    • Quench the reaction by pouring it over a large amount of ice water. This will dilute the acid and precipitate the organic components.

    • Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. The desired product and some byproducts will move into the organic layer. Much of the highly polar, polymeric tar may remain in the aqueous layer or at the interface.

  • Purification via Column Chromatography: This is the most effective method for separating the product from the tar.

    • Adsorb the Crude Product: After drying and concentrating the organic extract, do not load the tarry residue directly onto the column. Instead, adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like acetone), add silica gel, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Run the Column: Load the silica-adsorbed sample onto the top of a prepared silica gel column. Elute with a gradient of ethyl acetate in hexanes, starting with a low polarity to elute less polar impurities and gradually increasing the polarity to isolate your product. The highly colored, tarry materials will likely remain at the top of the column.[10]

Prevention in Future Experiments:

  • Maintain Low Temperatures: Strictly control the temperature during the addition of the nitrating agent, keeping it at 0-5 °C.[5]

  • Use Milder Nitrating Agents: Consider alternative, less oxidative nitrating agents if tarring is a persistent issue.[11][12]

Frequently Asked Questions (FAQs)

Question 1: What is the expected regioselectivity for the nitration of 2,6-diphenylphenol?

Answer: The nitration of 2,6-diphenylphenol is expected to be highly regioselective, yielding almost exclusively the 4-nitro product. The hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution.[6] However, the two large phenyl groups at the 2- and 6- (ortho) positions create severe steric hindrance, effectively blocking the electrophile (NO₂⁺) from attacking these sites. Consequently, the electrophilic attack is directed to the much more accessible para-position.[1][2]

G Regioselectivity in Nitration A 2,6-Diphenylphenol B Ortho positions (2, 6) Sterically Hindered A->B Blocked C Para position (4) Sterically Accessible A->C Favored Attack D This compound (Major Product) C->D E Nitronium ion (NO2+) E->C

Caption: Steric hindrance directs nitration to the para position.

Question 2: What are the best analytical techniques to confirm the structure of the product and identify impurities?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.

  • Thin-Layer Chromatography (TLC): The first step for monitoring reaction progress and assessing the complexity of the crude product mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to resolve closely related isomers that may not separate well by TLC.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the aromatic substitution pattern. For the desired 4-nitro product, the two protons on the central phenol ring should appear as a singlet due to symmetry. Protons on the flanking phenyl groups will have distinct signals.

    • ¹³C NMR: Will show the number of unique carbon atoms, which should match the expected symmetry of the product. The carbon atom attached to the nitro group will be shifted downfield.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, verifying that a single nitro group has been added to the starting material.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the phenol, aromatic C-H stretches, and, most importantly, strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

Question 3: What are the critical safety precautions to take during this synthesis?

Answer: Working with nitrating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood.

  • Handling Acids:

    • Always add acid to water, never the other way around, to control the exothermic dilution process.

    • When creating a nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. This is a highly exothermic process.[14]

  • Temperature Control: The nitration of phenols can be highly exothermic. Maintain strict temperature control using an ice bath, especially during the addition of the nitrating agent, to prevent runaway reactions and minimize byproduct formation.[5]

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto a large amount of crushed ice. Do not add water directly to the concentrated acid mixture in the reaction flask.

  • Waste Disposal: Dispose of all acidic and organic waste in appropriately labeled hazardous waste containers.

G Troubleshooting Workflow Start Reaction Complete TLC Analyze Crude by TLC Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot Purify Proceed to Purification (Recrystallization or Column) SingleSpot->Purify Yes MultipleSpots Multiple Spots Observed SingleSpot->MultipleSpots No End Pure Product Purify->End IdentifySM Identify Starting Material (Co-spot TLC) MultipleSpots->IdentifySM IdentifyByproducts Characterize Other Spots (Consider Oxidation, Dinitration) IdentifySM->IdentifyByproducts Optimize Optimize Reaction Conditions (Temp, Time, Reagents) IdentifyByproducts->Optimize

Sources

Technical Support Center: Purification of 4-Nitro-2,6-diphenylphenol

[1]

Executive Summary & Diagnostic Triage

User Context: You are likely synthesizing 4-Nitro-2,6-diphenylphenol as an intermediate for solvatochromic dyes (e.g., Reichardt’s Dye) or as a pH indicator. The Problem: The optical purity of the final dye depends entirely on the quality of this intermediate.[1] Common contaminants include unreacted 2,6-diphenylphenol, oxidation byproducts (benzoquinones), and inorganic salts from the nitration matrix.[1]

Immediate Action: Before selecting a purification protocol, diagnose your crude material using the decision matrix below.

Diagnostic Workflow (DOT Visualization)

Purification_Decision_TreeStartAnalyze Crude Material(TLC / 1H-NMR)Q1Is unreacted2,6-diphenylphenol present?Start->Q1Method_APROTOCOL A:pH-Swing Extraction(Exploits pKa difference)Q1->Method_AYes (>5%)Q2Is the solid sticky/tarry(Oxidation products)?Q1->Q2No (<5%)Method_BPROTOCOL B:Recrystallization(Solvent: Ethanol or AcOH)Method_A->Method_BFinal PolishQ2->Method_BNo (Crystalline)Method_CPROTOCOL C:Column Chromatography(Silica Gel)Q2->Method_CYes (Tarry)

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Protocol A: The pH-Swing Extraction (Chemical Purification)

Best For: Removing significant amounts of unreacted starting material (2,6-diphenylphenol).[1] Scientific Rationale: The nitro group at the para position significantly increases the acidity of the phenol.[1]

  • This compound pKa: ~7.2 (Acidic enough to dissolve in weak base).[1]

  • 2,6-Diphenylphenol pKa: ~10–11 (Requires strong base to ionize).[1]

By buffering the aqueous phase to pH ~8.5, the product ionizes and enters the water, while the starting material remains non-ionized and stays in the organic layer.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram of solid).[1]

  • First Extraction (Removal of Starting Material):

    • Prepare a saturated Sodium Bicarbonate (

      
      ) solution or a phosphate buffer adjusted to pH 8.5.[1]
      
    • Wash the organic layer 3 times with this buffer.[1]

    • CRITICAL STEP: The aqueous layer now contains your product (as the nitrophenolate anion).[1] The organic layer contains the impurities.[1] Do not discard the aqueous layer. [1]

  • Precipitation:

    • Collect the combined aqueous extracts.[1]

    • Slowly acidify with 1M HCl while stirring until pH < 2.

    • The this compound will precipitate as a yellow/orange solid.[1]

  • Recovery: Filter the solid, wash with cold water to remove inorganic salts, and dry.[1]

Protocol B: Recrystallization (The Gold Standard)[1]

Best For: Final polishing to achieve >99% purity and removing trace isomers.[1] Scientific Rationale: The bulky phenyl groups create a crystal lattice that excludes impurities when formed slowly.[1] Ethanol is the preferred solvent due to its steep solubility curve for this compound.[1]

Solvent Selection Data
SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighLowExcellent (Primary Choice)
Glacial Acetic Acid HighModerateGood (For very impure samples)
Toluene ModerateLowFair (Good for removing tars)
Water InsolubleInsolubleAnti-solvent only
Step-by-Step Methodology
  • Preparation: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) slowly while heating the flask to a gentle reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.[1]

    • Tip: If the solution is dark/black, add activated charcoal, stir for 5 minutes, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why: Rapid cooling traps impurities.[1] Slow cooling builds a pure lattice.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with ice-cold ethanol (minimal volume).[1]

Protocol C: Column Chromatography (The "Rescue")

Best For: "Oily" crude products or separating oxidation byproducts (quinones) that co-crystallize.[1]

  • Stationary Phase: Silica Gel (60 Å, 230–400 mesh).[1]

  • Mobile Phase: Gradient elution.[1] Start with Hexane:Ethyl Acetate (9:1) and gradually increase polarity to (7:3) .[1]

  • Visual Cue: The product is yellow/orange.[1] Impurities often appear as dark brown (tars) or bright red (quinones) bands.[1]

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.[1]

  • Fix: Re-heat the mixture to redissolve the oil. Add a small amount of additional ethanol (10-15% volume).[1] Scratch the inner wall of the flask with a glass rod to induce nucleation as it cools.[1]

Q: The product has a persistent brownish tint even after recrystallization. A: This indicates oxidation byproducts (likely diphenoquinones).[1]

  • Fix: Perform a wash with cold toluene (the product is less soluble than the quinone impurities) or use the Protocol C (Chromatography) which separates these effectively based on polarity.[1]

Q: Can I use 2,6-dinitrophenol purification methods? A: Proceed with caution. While chemically similar, the 2,6-diphenyl groups provide significant steric hindrance.[1] Methods relying on metal complexation (often used for dinitrophenols) may fail here due to steric blocking of the hydroxyl group.[1] Stick to the solubility and pKa-based methods described above.

References

  • Reichardt, C. (2003).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1] [1]

  • Organic Syntheses. (1941).[1] 2,6-Dibromo-4-nitrophenol (Analogous nitration/purification logic). Organic Syntheses, Coll. Vol. 1, p. 205.[1] [1]

  • Tokyo Chemical Industry (TCI). (2024).[1] Product Specification: this compound (CAS 2423-73-6).[1] [1]

  • PubChem. (2024).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [1]

Technical Support Center: Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic workflows. Phenols are a cornerstone of medicinal chemistry and materials science, but their synthesis is fraught with potential pitfalls.[1] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities.

Part 1: Core Strategic Considerations in Phenol Synthesis

This section addresses the foundational questions that guide the selection of a synthetic route and preempt common issues.

FAQ 1.1: Why is the synthesis of substituted phenols notoriously difficult?

The challenges stem directly from the inherent chemical properties of the phenol moiety itself:

  • High Reactivity of the Aromatic Ring: The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution (EAS). It strongly donates electron density into the benzene ring, particularly at the ortho and para positions.[2] This high reactivity can make it difficult to control reactions, often leading to polysubstitution or unwanted side reactions.[3][4]

  • Poor Regioselectivity: The activation at both ortho and para positions frequently results in mixtures of isomers that are difficult to separate, complicating purification and reducing the yield of the desired product.[5][6] Synthesizing meta-substituted phenols is particularly challenging due to the powerful ortho, para-directing nature of the hydroxyl group.[7][8]

  • Susceptibility to Oxidation: Phenols are easily oxidized to form colored impurities, often quinone-type structures.[9][10] This can occur during the reaction itself, under aerobic workup conditions, or even during storage, compromising the purity and stability of the final product.

  • Acidity of the Hydroxyl Proton: The weakly acidic nature of the phenolic proton (pKa ~10) means it can be deprotonated by bases. This can interfere with reactions involving strong bases or organometallic reagents and necessitates the use of protecting groups.[11][12]

Diagram: The Phenol Reactivity Dilemma

This diagram illustrates the core challenges stemming from the phenol structure.

G cluster_reactivity Consequences of High Reactivity cluster_oxidation Consequences of Oxidation cluster_acidity Consequences of Acidity Phenol Phenol Moiety (C₆H₅OH) Reactivity High Ring Reactivity (+M Effect of -OH) Phenol->Reactivity Oxidation Susceptibility to Oxidation (e.g., to Quinones) Phenol->Oxidation Acidity Acidity of Phenolic Proton (pKa ≈ 10) Phenol->Acidity Polysubstitution Polysubstitution Reactivity->Polysubstitution Regioisomerism Poor Regioselectivity (Ortho/Para Mixtures) Reactivity->Regioisomerism MetaChallenge Difficulty in Meta-Substitution Reactivity->MetaChallenge Impurities Formation of Colored Impurities Oxidation->Impurities Degradation Product Degradation Oxidation->Degradation SideReactions Incompatibility with Reagents (Bases, Organometallics) Acidity->SideReactions ProtectionNeeded Need for Protecting Groups Acidity->ProtectionNeeded G Start Low/No Yield in Pd-Catalyzed Hydroxylation CheckReagents 1. Verify Reagent Quality - Anhydrous Solvent? - Pure Aryl Halide? - Active Base? Start->CheckReagents CheckCatalyst 2. Examine Catalyst & Ligand - Correct Pd Source/Precatalyst? - Ligand appropriate for substrate? - Ligand:Metal Ratio Correct? CheckReagents->CheckCatalyst Reagents OK CheckBase 3. Evaluate Base & Hydroxide Source - Base strong enough (e.g., KOH, LHMDS)? - Hydroxide source soluble? (e.g., use of H₂O in dioxane) CheckCatalyst->CheckBase Catalyst/Ligand OK CheckTemp 4. Optimize Temperature - Reaction too cold? (Most require 80-120 °C) - Reaction too hot? (Catalyst decomposition) CheckBase->CheckTemp Base OK Result Improved Yield CheckTemp->Result Optimized

Sources

Navigating the Thermal Landscape of 4-Nitro-2,6-diphenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of 4-Nitro-2,6-diphenylphenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its thermal stability and decomposition characteristics. As a sterically hindered nitrophenol, this compound presents unique properties that require careful consideration during experimental work. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and safety of your thermal analysis.

Understanding the Compound: A Duality of Stability and Reactivity

This compound is a fascinating molecule characterized by two key structural features that influence its thermal behavior in opposing ways. The presence of two phenyl groups in the ortho positions to the hydroxyl group creates significant steric hindrance. This bulky substitution is known to enhance the thermal resistance of materials by protecting reactive sites.[1] Conversely, the nitro group is an energetic functional group that can lead to exothermic decomposition in nitrophenols.[2][3]

While a definitive decomposition temperature for this compound is not extensively reported in the literature, its melting point is established at 137-139 °C . It is crucial for researchers to experimentally determine the decomposition temperature for their specific sample and experimental conditions. This guide will walk you through that process and help you navigate potential challenges.

Troubleshooting Guide: Addressing Common Experimental Issues

The following question-and-answer section addresses specific problems you may encounter during the thermal analysis of this compound.

Q1: My TGA/DSC results show a mass loss or thermal event occurring at or near the melting point. Is this decomposition?

A1: Not necessarily. It is common for compounds to exhibit some volatility around their melting point. To distinguish between simple volatilization and decomposition, consider the following:

  • Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen). Decomposition pathways can be significantly different in the presence of an oxidant. If the thermal event is more pronounced or occurs at a lower temperature in an oxidative atmosphere, it is more likely to be decomposition.

  • Heating Rate: Vary the heating rate of your experiment (e.g., 5, 10, and 20 °C/min). Volatilization is a kinetic process that can be influenced by the heating rate. A lower heating rate provides more time for the sample to evaporate before reaching higher temperatures. If the onset temperature of the mass loss shifts to higher temperatures with increasing heating rates, it may indicate a kinetic decomposition process.[4]

  • Evolved Gas Analysis (EGA): If your instrument is equipped with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR), analyze the gases evolved during the thermal event. The detection of nitrogen oxides (NOx), carbon monoxide (CO), or other fragmentation products is a strong indicator of decomposition. In contrast, if only the parent molecule is detected, volatilization is the primary process.

Q2: I am observing an unexpected exothermic event in my DSC curve. How can I determine its origin?

A2: An exothermic event, particularly for a nitro-containing compound, warrants careful investigation as it could indicate a hazardous decomposition. Here's a systematic approach to understanding the exotherm:

  • Sample Purity: Ensure the purity of your this compound sample. Impurities from the synthesis or degradation during storage can catalyze decomposition. Techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity.

  • Sample History: Consider the sample's history. Has it been exposed to high temperatures, light, or reactive chemicals? Storing the compound in a cool, dark, and inert environment is recommended.

  • Crucible Type: The material of your sample pan can sometimes have a catalytic effect. Run the experiment using different crucible materials (e.g., aluminum, platinum, ceramic) to see if the exothermic event is affected.

  • Isothermal Hold: Perform an isothermal hold experiment in your DSC at a temperature just below the onset of the exotherm. This can help to determine if the decomposition is autocatalytic, which is characterized by an accelerating heat flow over time.

Q3: The onset temperature of decomposition seems to vary between experiments. What could be causing this inconsistency?

A3: Several factors can influence the onset temperature of decomposition, leading to run-to-run variability. To improve reproducibility, carefully control the following parameters:

  • Sample Mass: Use a consistent sample mass for all your experiments. Larger sample masses can lead to thermal gradients within the sample, potentially lowering the observed onset temperature.

  • Particle Size: The particle size of your sample can affect heat transfer and the kinetics of decomposition. Gently grinding the sample to a uniform, fine powder can improve consistency.

  • Packing Density: Ensure that the sample is packed consistently in the crucible for each run. A loosely packed sample may have different heat transfer characteristics than a densely packed one.

  • Instrument Calibration: Regularly calibrate your TGA/DSC instrument for temperature and heat flow according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q: What is a safe upper temperature limit for handling this compound?

A: Without a definitive decomposition temperature, a conservative approach is recommended. As a starting point, it is advisable to stay well below the melting point of 137-139 °C for routine handling and processing. For any applications requiring heating, it is imperative to first perform a thorough thermal analysis (TGA/DSC) on a small scale to determine the onset of decomposition under your specific conditions.

Q: How does the steric hindrance from the phenyl groups affect the decomposition of this compound?

A: The two phenyl groups at the 2 and 6 positions sterically shield the phenolic hydroxyl group and the nitro group. This steric hindrance can make it more difficult for other molecules or reactive species to approach and react with these functional groups, potentially increasing the thermal stability of the molecule compared to less hindered nitrophenols.[5]

Q: What are the likely decomposition products of this compound?

A: While the exact decomposition pathway would need to be determined experimentally (e.g., through EGA-MS), the decomposition of nitrophenols typically involves the release of nitrogen oxides (NOx) and the fragmentation of the aromatic ring, leading to the formation of carbon oxides (CO, CO2) and other smaller organic molecules.[6]

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA is clean and calibrated for mass and temperature.

  • Sample Preparation: Weigh 3-5 mg of this compound into a clean TGA crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or other inert gas) at a flow rate of 50-100 mL/min.

    • Heating Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • The onset temperature of decomposition is typically determined as the intersection of the baseline with the tangent of the steepest mass loss step.

Protocol 2: Characterization of Thermal Events using Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC for temperature and heat flow using appropriate standards.

  • Sample Preparation: Weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each event.

Data Summary

PropertyValueSource
Melting Point137-139 °C
m-Nitrophenol Decomposition Onset~188-193 °C[7]

Note: The decomposition onset for m-nitrophenol is provided for comparative purposes and is not the decomposition temperature of this compound.

Visualizing Experimental Workflow and Troubleshooting

Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_eval Data Evaluation Purity Assess Purity (HPLC/NMR) Grind Grind to Uniform Particle Size Purity->Grind Weigh Weigh Sample (1-5 mg) Grind->Weigh TGA TGA Analysis Weigh->TGA DSC DSC Analysis Weigh->DSC MassLoss Identify Mass Loss Events TGA->MassLoss ThermalEvents Identify Thermal Events (Endo/Exo) DSC->ThermalEvents Decomposition Determine Decomposition Onset MassLoss->Decomposition ThermalEvents->Decomposition

Caption: A standard workflow for the thermal analysis of this compound.

Troubleshooting Decision Tree for Unexpected Thermal Events

Troubleshooting_Tree Start Unexpected Thermal Event Observed CheckPurity Is the sample pure? Start->CheckPurity ImpurityEffect Impurity may be catalyzing decomposition. Purify sample and re-run. CheckPurity->ImpurityEffect No VaryConditions Vary experimental conditions (heating rate, atmosphere). CheckPurity->VaryConditions Yes DecompositionConfirmed Decomposition is likely. Proceed with caution. VaryConditions->DecompositionConfirmed Event is consistent or exacerbated Volatilization Event is likely volatilization. Confirm with EGA. VaryConditions->Volatilization Event is significantly altered or diminished

Caption: A decision tree for troubleshooting unexpected thermal events during analysis.

References

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). TGA thermogram of treated m-nitrophenol (MNP). Retrieved February 7, 2026, from [Link]

  • LookChem. (2026, January 30). The Role of 2,6-Diphenylphenol in High-Temperature Material Development. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Thermal Decomposition of Substituted Phenols in Supercritical Water. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (n.d.). Thermal Decomposition of Substituted Phenols in Supercritical Water. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102452906B - Preparation method of 2,6-diphenyl phenol.
  • ResearchGate. (n.d.). DSC data (Melting temperature and change in ∆H) of o-nitrophenol,.... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, June 23). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, November 21). Enhanced removal of p-nitrophenol using co-pyrolysis biochar: performance evaluation and mechanistic insights. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015, December 24). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Retrieved February 7, 2026, from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Diphenylphenol. Retrieved February 7, 2026, from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2,6-Diphenylphenol. Retrieved February 7, 2026, from [Link]

  • PMC. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021, January 7). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved February 7, 2026, from [Link]

  • NIH. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved February 7, 2026, from [Link]

  • Elsevier. (1980). Journal of Analytical and Applied Pyrolysis, 2, 207-215.
  • NIST. (n.d.). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Retrieved February 7, 2026, from [Link]

Sources

Inconsistent melting point of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Executive Summary: The Baseline

Before troubleshooting, we must establish the "Gold Standard" for this compound. 4-Nitro-2,6-diphenylphenol is a sterically crowded phenol and a critical precursor to solvatochromic dyes (e.g., Reichardt’s Dye). Its physical properties are heavily influenced by its purity and crystal lattice arrangement.

PropertyStandard ValueCritical Note
Target Melting Point 137 – 139 °C Sharp transition (range < 2°C) [1][2].
Appearance Yellow to Orange Crystalline SolidColor intensity varies with crystal size and surface acidity.
pKa ~7.15Moderately acidic; sensitive to basic impurities.
Key Impurity MP 101 – 103 °C2,6-Diphenylphenol (Starting Material) [3].

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue.

TroubleshootingFlow Start START: Observed MP Issue LowMP MP is Low (< 135°C) Start->LowMP BroadMP Range is Broad (> 2°C) Start->BroadMP ColorChange Color Shift during Melt Start->ColorChange SolventTrap Diagnosis: Solvent Trap (Solvatomorphism) LowMP->SolventTrap Sharp but low StartMat Diagnosis: Residual Starting Material (MP ~101°C) LowMP->StartMat If MP ~100-110°C BroadMP->StartMat Eutectic mixture Deprotonation Diagnosis: Trace Base (Phenolate Formation) ColorChange->Deprotonation Yellow -> Red/Blue DryVacuum Action: Vacuum Dry (>60°C, 12h) SolventTrap->DryVacuum Recryst Action: Recrystallize (Ethanol/Toluene) StartMat->Recryst AcidWash Action: Acid Wash (Dilute HCl) Deprotonation->AcidWash

Figure 1: Diagnostic logic for identifying the root cause of melting point deviations.

Detailed Troubleshooting Guides

Issue 1: Melting Point is Significantly Low (100°C – 130°C)

The Problem: Your sample melts well below the 137°C benchmark. Scientific Causality: This is most frequently caused by Eutectic Depression from the starting material. The precursor, 2,6-diphenylphenol, has a melting point of 101–103°C [3]. Even 5% contamination can drag the MP of your product down to the 120°C range due to lattice disruption. Corrective Action:

  • Run TLC: Use Hexane:Ethyl Acetate (3:1). The starting material (less polar) will have a higher Rf than the nitro-product.

  • Recrystallization: If confirmed, recrystallize using Ethanol or a Toluene/Ethanol mix. The nitro group increases polarity, making the product less soluble in cold toluene compared to the starting material.

Issue 2: Melting Point is "Sharp" but Wrong (e.g., 115°C or 145°C)

The Problem: The transition is crisp, but the temperature is incorrect. Scientific Causality: This suggests Polymorphism or Solvatomorphism . The bulky phenyl groups at the 2,6-positions create large voids in the crystal lattice. These voids can trap solvent molecules (e.g., benzene, ethanol) forming a "solvate" with a distinct melting point. Alternatively, the molecule may have crystallized in a metastable polymorph [4]. Corrective Action:

  • Vacuum Drying: Dry the sample at 60°C under high vacuum ( < 10 mbar) for 24 hours to remove lattice-bound solvent.

  • Slow Cooling: Rapid precipitation often traps metastable forms. Redissolve and allow to cool to room temperature over 4-6 hours.

Issue 3: Sample Changes Color Before/During Melting

The Problem: The yellow powder turns deep orange, red, or green upon heating. Scientific Causality: This is likely Thermo-Solvatochromism or Deprotonation . This compound is the protonated form of a Reichardt’s Dye precursor.

  • Mechanism: If the glassware is slightly basic (alkaline residue from cleaning), or if trace base remains in the sample, heating facilitates the transfer of the phenolic proton to the base. The resulting phenolate anion is deeply colored (often blue/violet in solution, red/orange in melt) due to intramolecular charge transfer (ICT) [5]. Corrective Action:

  • Ensure melting point capillaries are neutral/clean.

  • If the bulk solid shows this behavior, wash with dilute aqueous HCl (0.1 M) followed by cold water to ensure the phenol remains protonated.

Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Rationale: This method leverages the differential solubility of the nitro-product vs. the un-nitrated precursor.

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) (~10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If insoluble particles remain, perform a hot filtration.

  • Nucleation: Remove from heat. If oiling out occurs (common with nitro-phenols), add a drop of Toluene to assist solubility or scratch the glass to induce nucleation.

  • Crystallization: Allow to cool to room temperature slowly (2 hours), then move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via vacuum. Wash with cold ethanol.

  • Drying (Critical): Dry in a vacuum oven at 50°C. Failure to dry will result in a depressed MP due to solvent inclusion.

Protocol B: Impurity Profiling (HPLC)

Rationale: To quantify 2,6-diphenylphenol contamination.

ParameterSetting
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 20 mins
Detection UV at 254 nm and 350 nm (Nitro group absorbance)

Visualizing the Synthesis Pathway

Understanding where impurities originate is key to prevention.

SynthesisPathway SM 2,6-Diphenylphenol (MP: 101-103°C) Product This compound (Target MP: 137-139°C) SM->Product Controlled Nitration Impurity1 Over-Nitration (Dinitro species) SM->Impurity1 Excess Acid/Heat Impurity2 Oxidation Products (Quinones - Dark Color) SM->Impurity2 Oxidation Reagent HNO3 / AcOH (Nitration)

Figure 2: Synthesis pathway highlighting potential impurity generation points.

References

  • Sigma-Aldrich. Product Specification: this compound. Catalog No. 2423-73-6.[1][2][3] Accessed Feb 2026. Link

  • ChemicalBook. This compound Properties and Melting Point. Link

  • Thermo Fisher Scientific. 2,6-Diphenylphenol Product Data. (Confirming MP of starting material at 101-103°C). Link

  • Dimroth, K., Reichardt, C., et al. Pyridinium N-phenolate Betaines and their Application to the Characterization of Solvent Polarities. Justus Liebigs Annalen der Chemie, 1963. (Foundational text on the solvatochromic behavior and crystal packing of this class).
  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 1994, 94(8), 2319–2358. (Explains the color/protonation sensitivity). Link

Sources

Solving solubility problems with 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitro-2,6-diphenylphenol Status: Online | Role: Senior Application Scientist | Ticket ID: NDP-SOL-001[1][2][3]

Executive Summary: The "Lipophilic Shield" Paradox

Welcome to the technical guide for This compound (CAS: 2423-73-6).[1][2][3][4] As researchers, we often underestimate this molecule because it looks like a simple nitrophenol derivative.[2][3][5] It is not.

The addition of two phenyl groups at the ortho (2,[5]6) positions creates a "lipophilic shield" around the phenolic hydroxyl group.[2][3][5] While the nitro group at the para position pulls electron density to increase acidity, the bulky phenyl wings drastically reduce water solubility compared to standard 4-nitrophenol.[5]

This guide addresses the three most common support tickets we receive: Precipitation in biological buffers , Unexpected color changes (Solvatochromism) , and Stock solution degradation .[5]

Part 1: Critical Data & Solubility Profile

Before attempting dissolution, verify your experimental parameters against these core constants.

PropertyValueTechnical Note
Molecular Weight 291.30 g/mol --
pKa (Predicted) ~7.10 ± 0.44CRITICAL: At pH 7.4, ~33% of the molecule remains protonated (insoluble).[1][2][3][6]
Water Solubility InsolubleThe protonated form is hydrophobic.[2][3][5]
Primary Solvent DMSO / DMFRecommended stock concentration: 10–50 mM.[2][3][5]
Appearance Yellow/Orange SolidColor intensity varies by ionization state.[2][3][5]
Solvatochromism Negative/Positive

shifts significantly based on solvent polarity.[1][2][3][5]

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "I added my DMSO stock to PBS, and it turned cloudy immediately."

Diagnosis: You have hit the "pKa Cliff." The pKa of this compound is approximately 7.[1][2][3]1. In a standard phosphate-buffered saline (PBS) at pH 7.4, the equilibrium between the soluble phenolate anion and the insoluble protonated phenol is roughly 2:1. However, the solubility of the protonated form is so low (due to the phenyl wings) that even a small fraction of protonated species causes immediate aggregation.[3][5]

The Fix: The "pH-Step" Protocol

  • Check Buffer pH: Ensure your assay buffer is pH 7.4 or higher.[1][2][3][5] If your assay tolerates it, adjust to pH 8.0 .[2][3][5] At pH 8.1 (1 unit above pKa), ~90% of the compound exists as the soluble anion.[5]

  • Use a Dispersant: Pre-dissolve the compound in DMSO containing 0.05% Pluronic F-127 before adding to the aqueous buffer.[2][3][5] This creates a micellar shield that prevents the protonated species from nucleating crystals.[2][3][5]

Scenario B: "The color of my solution changes from yellow to orange/red in different solvents. Is it degrading?"

Diagnosis: No, this is Solvatochromism .[2][3][5] This molecule is a polarity probe.[1][2][3][5] The electronic transition energy of the chromophore changes based on the solvent's ability to stabilize the ground state vs. the excited state.[3][5][7]

  • Yellow/Pale: Protonated form (neutral) or in non-polar solvents.[1][2][3][5]

  • Orange/Red: Deprotonated form (anionic) or in highly polar/hydrogen-bonding solvents.[1][2][3]

The Fix: The Spectral Check Do not use color as a purity index.[2][3][5] Use HPLC or TLC.[1][2][3][5] If the color shifts reversibly when you change pH (e.g., adding a drop of HCl turns it pale, NaOH turns it deep orange), the molecule is intact.[5]

Scenario C: "My stock solution has crystals at the bottom after freezing."

Diagnosis: Cryo-Precipitation due to moisture.[1][2][3] DMSO is hygroscopic.[1][2][3][5] If your vial was opened in humid air, it absorbed water.[2][3][5] Upon freezing, the water reduced the solubility of the lipophilic phenol, causing it to crash out.[5]

The Fix:

  • Sonicate the vial at 40°C for 10 minutes.

  • If it does not redissolve, the water content is too high.[3][5] Prepare a fresh stock using anhydrous DMSO and store in aliquots to avoid repeated freeze-thaw cycles.

Part 3: Validated Workflows

Workflow 1: The "Sandwich" Dilution Method

Purpose: To introduce the hydrophobic compound into aqueous media without shocking it into precipitation.[5]

DilutionProtocol Stock 1. Prepare Stock (50 mM in Anhydrous DMSO) Inter 2. Intermediate Dilution (Dilute 1:10 in DMSO/Tween-20) Stock->Inter Step-down Vortex 3. Vortex Rapidly (Ensure homogeneity) Inter->Vortex Buffer 4. Add to Assay Buffer (Inject into vortexing buffer) Vortex->Buffer Dropwise addition Check 5. Optical Density Check (Measure OD600 for turbidity) Buffer->Check QC Step

Caption: The stepwise dilution strategy minimizes local concentration spikes that trigger precipitation.

Workflow 2: Solvatochromic Integrity Test

Purpose: To verify the compound is active and responding to polarity changes.[5]

  • Prepare 3 vials:

    • Vial A: 1 mL Toluene (Non-polar).

    • Vial B: 1 mL Ethanol (Polar protic).

    • Vial C: 1 mL DMSO (Polar aprotic).

  • Spike: Add 5 µL of stock solution to each.

  • Observe:

    • Vial A: Should remain pale/yellow (Protonated/Aggregated).[1][2][3][5]

    • Vial B/C: Should shift to deeper yellow/orange (Solvated/H-bonding).[1][2][3]

  • Confirmation: Add 1 µL of 1M NaOH to Vial B. It should turn intense red/orange (Anion formation).

Part 4: References & Authority

  • PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[2][3][5] Accessed 2026.[1][2][3][5] [Link][1]

  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators.[2][3][5] Chem. Rev. 1994.[1][2][3][5] (Contextual grounding on nitro-phenolic solvatochromism). Note: General reference for solvatochromic mechanism described in Part 2.

Sources

Technical Support Center: 4-Nitro-2,6-diphenylphenol Stability & Handling

[1]

Status: Operational | Topic: Oxidation Prevention & Troubleshooting Target Audience: Medicinal Chemists, Material Scientists, Assay Developers

Executive Summary: The Stability Paradox

This compound (NDPP) is a chemically deceptive molecule.[1] Users frequently report "oxidation" when they are actually observing solvatochromic deprotonation .[1]

NDPP is a precursor to Reichardt’s Dye (Betaine 30) and shares its extreme sensitivity to the microenvironment. Its

1phenolate anion

This guide prioritizes distinguishing these two states to prevent unnecessary disposal of valuable material.

Module 1: Immediate Diagnostics (The "Acid Test")

Before assuming your sample is oxidized, perform this self-validating test.[1]

Symptom: Your yellow solid dissolved in solvent and immediately turned deep orange, red, or violet. Hypothesis: This is likely deprotonation , not oxidation.[1]

The Protocol:

  • Take a small aliquot (100

    
    L) of the colored solution.
    
  • Add 1-2 drops of 1M HCl or Glacial Acetic Acid.

  • Observe:

    • Reverts to Pale Yellow: The sample is intact . You simply observed the phenolate anion.

    • Remains Dark/Brown: The sample has undergone oxidative degradation or polymerization.

Visual Troubleshooting Workflow

DiagnosisStartUser Observation:Sample turns Red/Orange in SolutionActionAction:Add 1 drop Glacial Acetic AcidStart->ActionResultAResult:Color reverts to YellowAction->ResultAReversibleResultBResult:Color remains Dark/BrownAction->ResultBIrreversibleConclusionADiagnosis: DEPROTONATION(Sample is Pure)ResultA->ConclusionAConclusionBDiagnosis: OXIDATION(Quinone/Polymer formation)ResultB->ConclusionB

Figure 1: Decision tree for distinguishing solvatochromism (anion formation) from chemical oxidation.

Module 2: Prevention & Storage Protocols

The 2,6-diphenyl groups provide steric protection to the hydroxyl group, making NDPP more stable than unhindered phenols. However, the para-nitro group activates the ring toward nucleophilic attack if the phenol is oxidized to a quinoid-like state.[1]

1. The Inert Atmosphere Rule

Phenols are radical scavengers. In the presence of oxygen and light, NDPP can undergo Hydrogen Atom Transfer (HAT) to form a phenoxyl radical.

  • Requirement: Store solid under Argon or Nitrogen.[1]

  • Why: Oxygen promotes the formation of the phenoxyl radical, which can dimerize or couple, leading to impurities.

2. Photochemical Protection

Nitro-aromatics are notoriously photosensitive.[1]

  • Requirement: Use amber glass vials wrapped in aluminum foil.

  • Mechanism: UV light excites the nitro group (

    
    ), facilitating abstract of the phenolic hydrogen or intramolecular rearrangement (nitro-nitrite rearrangement), leading to "reddening" of the solid surface.
    
3. Solvent Selection Table
Solvent ClassRisk LevelObservationRecommendation
Alcohols (MeOH, EtOH) LowYellow solution.[1]Good for storage if acidified slightly.[1]
Polar Aprotic (DMSO, DMF) High (False Positive) Red/Orange solution.[1]Degas thoroughly. These solvents often contain basic amines that deprotonate NDPP.[1]
Chlorinated (

,

)
LowPale Yellow.[1]Best for handling the neutral form. Ensure solvent is acid-free (stabilized with amylene, not amines).[1]
Module 3: Purification (Recrystallization)

If the "Acid Test" confirms oxidation (brown discoloration that does not clear with acid), recrystallization is required.

Methodology: The Acetic Acid/Ethanol System Rationale: Acetic acid ensures the phenol remains protonated (neutral), preventing the formation of the soluble colored anion during crystallization.

  • Dissolution: Dissolve the crude solid in boiling Ethanol (95%) .

  • Acidification: Add Glacial Acetic Acid (approx. 5% v/v of solvent volume).

  • Filtration: If insoluble black specks (tar) remain, hot filter immediately.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Wash: Filter the yellow crystals and wash with cold, slightly acidic ethanol .

  • Drying: Dry under vacuum at

    
    . Avoid high heat which can trigger surface oxidation.[1]
    
Module 4: The Degradation Mechanism

Understanding how it fails allows you to prevent it.[1] The primary failure mode is the formation of the Phenoxyl Radical , driven by light or base-catalyzed oxidation.

MechanismPhenolNeutral Phenol(Yellow)AnionPhenolate Anion(Red/Violet)Phenol->AnionBase / Polar Solvent(Reversible)RadicalPhenoxyl Radical(Reactive Intermediate)Phenol->Radical-H• (O2 / Light)Anion->PhenolAcid (H+)Anion->Radical-e- (Oxidation)QuinoneQuinones / Dimers(Brown Tar)Radical->QuinoneCoupling / Degradation(Irreversible)

Figure 2: The chemical pathway showing how the reversible anion (often mistaken for damage) acts as a gateway to irreversible radical oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: My sample has a melting point of 135°C, but literature says 137-139°C. Is it oxidized? A: Not necessarily.[1] A depressed melting point often indicates retained solvent or trace water.[1] NDPP is hygroscopic.[1] Dry the sample under high vacuum (


1

Q2: Can I use BHT (Butylated hydroxytoluene) to preserve my stock solution? A: NO. BHT is also a hindered phenol.[1] Adding it introduces a contaminant that will compete in your assays and is chemically similar to your target, making separation difficult. The best "stabilizer" for NDPP is pH control (keeping it slightly acidic) and light exclusion .

Q3: Why does the color change intensity when I dilute the sample in water? A: This is the Solvatochromic Effect . The

References & Authority
  • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1] Link[1]

    • Establishes the solvatochromic nature of the phenolate anion and the importance of protonation state.

  • Dimroth, K., et al. (1963).[1] Pyridinium-N-phenol-betaine und ihre Verwendung zur Charakterisierung der Polarität von Lösungsmitteln.[1] Justus Liebigs Annalen der Chemie, 661(1), 1-37.[1] Link

    • The foundational text on the synthesis and stability of diphenyl-substituted phenols and their betaine derivatives.

  • Ingold, K. U. (1969). Inhibition of Auto-oxidation.[1] Chemical Reviews, 61(6), 563-589.[1]

    • Mechanistic grounding for the oxidation of hindered phenols to phenoxyl radicals.

Validation & Comparative

Comparative Guide: 4-Nitro-2,6-diphenylphenol vs. Standard Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the landscape of phenolic probes, 4-Nitro-2,6-diphenylphenol (NDPP) represents a critical deviation from the standard 4-nitrophenol (4-NP) architecture. While 4-NP is the industry standard for phosphatase assays and general pH indication, its utility is limited in lipophilic environments due to high water solubility and susceptibility to specific hydrogen-bonding interactions.

NDPP introduces two bulky phenyl groups at the ortho (2,[1]6) positions.[2] This structural modification creates a "Steric Shield" around the phenolate oxygen. For researchers, this translates to two distinct performance advantages:

  • Enhanced Lipophilicity: It functions effectively in non-polar matrices (membranes, oils) where 4-NP aggregates or precipitates.[1]

  • Solvatochromic Specificity: It reports on solvent dipolarity/polarizability with reduced interference from solvent hydrogen-bond acidity (alpha), as the steric bulk physically blocks solvent access to the phenolate oxygen.

Part 1: Structural & Electronic Landscape[1]

To understand the divergent behaviors of these molecules, one must analyze their electronic connectivity and steric environments.[1]

Structural Logic Diagram

The following diagram illustrates the steric crowding in NDPP compared to the exposed nature of 4-NP.

G NP 4-Nitrophenol (4-NP) (Planar, Exposed -OH) Solvation Solvent H-Bonding (Stabilizes Anion) NP->Solvation High Accessibility Resonance Nitro Group Resonance (Withdraws Density) NP->Resonance NDPP This compound (NDPP) (Twisted Phenyls, Shielded -OH) NDPP->Solvation Steric Blockade NDPP->Resonance Extended Pi-System Result_NDPP High Lipophilicity Red-Shifted Absorption (~452nm) 'Naked' Anion Character NDPP->Result_NDPP Reduced Solvation Energy Result_NP High Water Solubility Blue-Shifted Absorption (~400nm) Solvation->Result_NP Strong H-Bond Stabilization

Figure 1: Mechanistic comparison of steric shielding effects on solvation and electronic transitions.

Part 2: Physicochemical Performance Data[1][3]

The introduction of phenyl rings significantly alters the spectral and physical properties. The most notable shift is the Bathochromic (Red) Shift in absorbance.

Comparative Data Table
Feature4-Nitrophenol (4-NP) This compound (NDPP) Mechanism of Difference
MW 139.11 g/mol 291.30 g/mol Addition of two phenyl rings.
pKa ~7.15~7.10Cancellation Effect: Steric hindrance destabilizes the anion (raising pKa), but the electron-withdrawing nature of phenyls stabilizes it (lowering pKa).

(Ethanol)
~400 nm (Phenolate)~452 nm (Phenolate)Extended

-conjugation in NDPP lowers the HOMO-LUMO gap.
Solubility Water, AlcoholsToluene, DCM, LipidsHydrophobic phenyl "wings" dominate the solubility profile.[1]
Solvatochromism Sensitive to H-bond acidity (

)
Sensitive to Dipolarity (

)
Steric bulk prevents solvent H-bond donation to the phenolate oxygen.
Physical Form Yellow/Colorless CrystalsOrange/Yellow PowderExtended conjugation absorbs higher energy visible light.
Spectral Analysis[1][4][5][6][7]
  • 4-NP: The phenolate absorbs at ~400 nm.[3] In protic solvents (water/methanol), H-bonding stabilizes the ground state more than the excited state, causing a blue shift relative to aprotic solvents.[1]

  • NDPP: The phenolate absorbs at ~452 nm. Because the oxygen is shielded, it behaves more like a "naked" anion even in protic solvents.[1] The significant red shift is due to the expanded conjugated system allowing for greater delocalization of the negative charge across the three rings.

Part 3: Synthetic Accessibility & Stability[1]

While 4-NP is a commodity chemical, NDPP is often synthesized in-house for specific probe applications. The synthesis utilizes 2,6-diphenylphenol as the starting material.

Synthesis Protocol: Nitration of 2,6-Diphenylphenol

Objective: Selective introduction of a nitro group at the para position.

Reagents:

  • 2,6-Diphenylphenol (CAS: 2432-11-3)

  • Glacial Acetic Acid (Solvent)[4]

  • Nitric Acid (70% or fuming, depending on scale)[1]

  • Ice/Water[5]

Workflow Diagram:

Synthesis Start Start: 2,6-Diphenylphenol (Dissolved in Glacial Acetic Acid) Step1 Step 1: Addition of HNO3 (Dropwise, Temp < 20°C) Start->Step1 Step2 Step 2: Reaction Monitoring (Color change: Colorless -> Yellow/Orange) Step1->Step2 Electrophilic Aromatic Substitution Step3 Step 3: Quench & Precipitate (Pour into Ice Water) Step2->Step3 Complete Conversion Final Final: Recrystallization (Ethanol or Benzene/Pet Ether) Step3->Final Purification

Figure 2: Step-by-step synthesis pathway for this compound.

Detailed Procedure:

  • Dissolution: Dissolve 2.46 g (10 mmol) of 2,6-diphenylphenol in 20 mL of glacial acetic acid. The bulky phenol requires acetic acid for solubility; standard aqueous nitration (used for phenol) will fail due to phase separation.

  • Nitration: Cool the solution to 10–15°C. Add a solution of nitric acid (1.2 eq) in acetic acid dropwise.

    • Note: The steric bulk at 2,6 positions forces the nitro group to the 4-position (para). No ortho isomers are possible, simplifying purification.[1]

  • Monitoring: The reaction turns vivid yellow/orange. Stir for 1 hour at room temperature.

  • Workup: Pour the mixture into 100 mL of ice water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol or a benzene/petroleum ether mixture to obtain pure this compound (m.p. ~136-138°C).

Part 4: Applications & Selection Guide

When to choose NDPP over 4-NP?
  • Lipophilic Membrane Studies: If you are studying proton transport or pH gradients across lipid bilayers, 4-NP will leak into the aqueous phase.[1] NDPP partitions strongly into the lipid phase, making it an excellent optical probe for intramembrane pH .[1]

  • Solvatochromic "Reversal" Experiments: In binary solvent mixtures (e.g., Water/Alcohol), NDPP exhibits complex solvatochromic behavior (often described as reversal) because it reports on the micro-environment composition.[1] The "naked" phenolate is highly sensitive to the addition of water in organic solvents, showing sharp spectral shifts that 4-NP obscures due to its general hydration.

  • Oxidative Phosphorylation Uncoupling: Like 2,4-Dinitrophenol (DNP), NDPP acts as a protonophore.[1] However, its bulk makes it more selective for specific hydrophobic pockets in mitochondrial proteins compared to the smaller DNP.[1]

Experimental Validation (Self-Check)
  • Visual Check: Dissolve a small amount in ethanol (Yellow). Add a drop of NaOH (Deep Orange/Red). If it stays yellow, the nitration failed or the concentration is too low.

  • TLC: Run on Silica Gel (Hexane:Ethyl Acetate 4:1). NDPP will have a significantly higher Rf value than 4-NP due to the lack of H-bonding with the silica stationary phase (steric shielding).

References

  • BenchChem. 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate and Precursors. (Provides spectral data for 2,6-diphenyl derivatives). Link

  • Organic Syntheses. 2,6-Dibromo-4-nitrophenol. (Methodology basis for nitration of hindered phenols). Coll. Vol. 2, p.173 (1943).[1] Link

  • PubChem. this compound Compound Summary. (Physical properties and toxicity data). Link

  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators.[1] Chemical Reviews, 1994.[1] (Contextualizes the use of hindered phenolate dyes). Link

  • ResearchGate. Ultrafast Spectroscopies of Nitrophenols. (Comparative spectral data for ortho/meta/para nitrophenols). Link

Sources

A Comparative Guide to the Biological Activity of 4-Nitro-2,6-diphenylphenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with potent biological activities is a cornerstone of innovation. Among these, the substituted phenol class of compounds has consistently yielded promising candidates. This guide provides an in-depth technical comparison of the biological activities of 4-nitro-2,6-diphenylphenol and its analogs, offering insights into their therapeutic potential. While a comprehensive comparative study on a single, unified series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes findings from closely related structures to elucidate potential structure-activity relationships and guide future research.

Introduction to the this compound Scaffold

The core structure, this compound, combines several key pharmacophores: a phenolic hydroxyl group, a nitro group, and two phenyl substituents. The phenolic -OH is a well-established hydrogen donor, crucial for antioxidant activity. The electron-withdrawing nitro group at the para-position can significantly influence the acidity of the phenolic proton and the overall electronic properties of the molecule, potentially modulating its biological effects. The bulky phenyl groups at the ortho-positions provide steric hindrance, which can impact receptor binding and metabolic stability. This unique combination of features makes this compound and its derivatives intriguing candidates for antioxidant, antimicrobial, and anticancer applications.

Comparative Biological Activities

This section will explore the known biological activities of compounds structurally related to this compound, providing a basis for predicting the therapeutic potential of its analogs.

Antioxidant Activity

The antioxidant potential of phenolic compounds is their most well-documented bioactivity. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

Mechanism of Action: Free Radical Scavenging

The antioxidant action of phenols (ArOH) against a free radical (R•) can be summarized by the following reaction:

ArOH + R• → ArO• + RH

The resulting phenoxyl radical (ArO•) is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating groups on the ring can further stabilize this radical, enhancing antioxidant potency. Conversely, electron-withdrawing groups like the nitro group can have a more complex influence on this activity.

  • Structure-Activity Relationship Insights:

    • Hydroxyl Group: The phenolic hydroxyl is essential for radical scavenging.

    • Nitro Group: The strong electron-withdrawing nature of the nitro group at the para-position can increase the acidity of the phenolic proton. While this might facilitate proton-coupled electron transfer, it can also destabilize the resulting phenoxyl radical, potentially leading to a nuanced effect on antioxidant capacity.

    • Phenyl Substituents: The nature and position of substituents on the 2,6-diphenyl rings are expected to significantly modulate activity. Electron-donating groups (e.g., methoxy, alkyl) on these rings could enhance antioxidant potential by stabilizing the phenoxyl radical.

Hypothetical Comparative Antioxidant Data

Compound/AnalogSubstitution on Diphenyl RingsPostulated DPPH Scavenging Activity (IC50, µM)Rationale
Parent Compound NoneModerateBaseline activity of the core scaffold.
Analog A 4,4'-DimethoxyHighElectron-donating methoxy groups stabilize the phenoxyl radical.
Analog B 4,4'-DichloroLow to ModerateElectron-withdrawing chloro groups may destabilize the phenoxyl radical.
Analog C 4,4'-DimethylHighElectron-donating methyl groups enhance radical scavenging.
Analog D 3,3',5,5'-Tetra-tert-butylVery HighBulky tert-butyl groups provide steric hindrance, increasing the stability of the phenoxyl radical and preventing pro-oxidant side reactions.
Antimicrobial Activity

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action is often multifaceted, contributing to their efficacy against a range of pathogens.

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

The antimicrobial action of phenolic compounds is often attributed to their ability to:

  • Disrupt Cell Membranes: The lipophilic nature of the diphenylphenol scaffold allows for intercalation into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibit Cellular Enzymes: Phenolic compounds can interact with and inhibit essential microbial enzymes, disrupting critical metabolic pathways.

  • Structure-Activity Relationship Insights:

    • Lipophilicity: Increasing the lipophilicity of the analogs, for instance, by adding alkyl or halogen substituents to the diphenyl rings, may enhance their ability to disrupt bacterial membranes.

    • Electronic Effects: The electronic nature of the substituents can influence interactions with microbial proteins and enzymes.

Hypothetical Comparative Antimicrobial Data

Compound/AnalogSubstitution on Diphenyl RingsPostulated Zone of Inhibition (mm) vs. S. aureusPostulated Zone of Inhibition (mm) vs. E. coliRationale
Parent Compound NoneModerateLowBaseline activity, likely more effective against Gram-positive bacteria.
Analog E 4,4'-DibromoHighModerateIncreased lipophilicity due to halogenation enhances membrane disruption.
Analog F 4,4'-DihydroxyModerateLowIncreased polarity may reduce membrane permeability.
Analog G 2,2',4,4'-TetrachloroVery HighHighSignificant increase in lipophilicity and potential for specific enzyme interactions.
Anticancer Activity

The potential of phenolic compounds to act as anticancer agents is an area of intense research. Their mechanisms are often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Phenolic compounds can exert anticancer effects by:

  • Inducing Oxidative Stress: While antioxidants at low concentrations, at higher concentrations, some phenolic compounds can act as pro-oxidants, generating reactive oxygen species (ROS) that trigger apoptosis in cancer cells.

  • Modulating Signaling Pathways: They can interfere with critical signaling cascades that regulate cell growth and survival, such as the PI3K/Akt and MAPK pathways.[1][2]

  • Structure-Activity Relationship Insights:

    • Substituent Effects: The nature and position of substituents on the diphenyl rings can influence the compound's ability to interact with protein kinases and other cellular targets.

    • Pro-oxidant Potential: The presence of the nitro group might contribute to the pro-oxidant activity at higher concentrations, which is a desirable trait for an anticancer agent.

Hypothetical Comparative Anticancer Data (MCF-7 Breast Cancer Cell Line)

Compound/AnalogSubstitution on Diphenyl RingsPostulated Cytotoxicity (IC50, µM)Rationale
Parent Compound NoneModerateBaseline cytotoxicity of the scaffold.
Analog H 4,4'-TrifluoromethylHighThe strongly electron-withdrawing CF3 groups can enhance interactions with biological targets and potentially increase pro-oxidant activity.
Analog I 3,3'-DimethoxyModerate to HighMethoxy groups can modulate interactions with specific enzymes or receptors involved in cancer cell signaling.
Analog J 4,4'-DinitroHighAdditional nitro groups could significantly increase the compound's electrophilicity and potential for inducing cellular stress.

Experimental Protocols

To facilitate further research and validation of the potential activities of this compound analogs, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the ability of a compound to inhibit the growth of microorganisms.

Principle: A standardized microbial inoculum is spread over an agar plate. Wells are created in the agar and filled with the test compound. If the compound has antimicrobial activity, it will diffuse into the agar and create a zone of growth inhibition around the well.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation:

    • Using a sterile cotton swab, evenly inoculate the surface of a Mueller-Hinton agar plate with the prepared inoculum.

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Assay Procedure:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) to each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent alone).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where no microbial growth is observed) in millimeters.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and processes.

Antioxidant_Mechanism ArOH This compound (ArOH) FreeRadical Free Radical (R•) ArO_radical Phenoxyl Radical (ArO•) ArOH->ArO_radical H• donation Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized H• acceptance

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Experimental_Workflow cluster_workflow In Vitro Biological Activity Screening start Synthesized This compound Analogs antioxidant Antioxidant Assay (DPPH) start->antioxidant antimicrobial Antimicrobial Assay (Agar Well Diffusion) start->antimicrobial anticancer Anticancer Assay (MTT) start->anticancer data_analysis Data Analysis (IC50 / Zone of Inhibition) antioxidant->data_analysis antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: A typical workflow for screening the biological activity of novel compounds.

Anticancer_Signaling_Pathway cluster_pathway Potential Anticancer Mechanism of Phenolic Compounds PhenolicCompound This compound Analog ROS ↑ Reactive Oxygen Species (ROS) PhenolicCompound->ROS PI3K PI3K PhenolicCompound->PI3K Inhibition Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Inhibition of pro-apoptotic proteins CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Promotion of cell cycle progression

Caption: Simplified signaling pathway potentially modulated by phenolic anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, it is evident that strategic modification of the diphenyl substituents can significantly influence antioxidant, antimicrobial, and anticancer activities. Future research should focus on the systematic synthesis and screening of a library of this compound analogs to establish definitive structure-activity relationships. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity, paving the way for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future endeavors.

References

  • Gupta, A., et al. (2010). Synthesis and in-vitro antibacterial, antifungal and anti-tubercular activity of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 75(11), 1511-1521.
  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (n.d.). PMC. Retrieved from [Link]1]

  • Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. (2022, September 21). Semantic Scholar. Retrieved from [Link]2]

  • Antioxidant activity of some organosulfur compounds in vitro. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]]

Sources

Structure-Activity Relationship (SAR) of Diphenylphenol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide dissects the pharmacological versatility of diphenylphenol derivatives, specifically distinguishing between two critical structural subclasses: 2,6-diarylphenols (potent antioxidants) and phenylphenols (antimicrobial agents). Unlike generic reviews, this document focuses on the causal link between steric/electronic modifications and functional performance, providing direct comparative data against industry standards like Butylated Hydroxytoluene (BHT) and Triclosan.

Part 1: The Chemical Scaffold & Functional Divergence

The term "diphenylphenol" encompasses two distinct medicinal chemistry scaffolds. Understanding this divergence is critical for application targeting.

FeatureClass A: 2,6-Diarylphenols Class B: Phenylphenols (Biphenylols)
Core Structure Phenol with bulky aryl/alkyl groups at ortho positions (2,6).Phenol with a single phenyl ring at ortho (2) or para (4) position.
Primary Activity Antioxidant / Anti-inflammatory Antimicrobial / Antifungal
Mechanism Radical scavenging via steric stabilization of the phenoxyl radical.[1]Membrane disruption and protein denaturation.
Key Benchmark BHT (Butylated Hydroxytoluene)Triclosan / o-Phenylphenol (OPP)

Part 2: Antioxidant Performance (Class A)

Comparative Analysis: 2,6-Diarylphenols vs. BHT

The antioxidant potency of phenols relies on the stability of the resulting phenoxyl radical.[1] While BHT uses tert-butyl groups for steric protection, 2,6-diphenyl derivatives introduce additional resonance stabilization via the aromatic rings.

Mechanistic Insight
  • Steric Hindrance: Bulky groups at positions 2 and 6 prevent pro-oxidant species from attacking the oxygen atom, forcing the reaction to proceed via Hydrogen Atom Transfer (HAT).

  • Resonance Delocalization: In 4-substituted-2,6-diphenylphenols, the unpaired electron on the oxygen can delocalize across the pendant phenyl rings, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to BHT.

Performance Data (DPPH Assay)

Data synthesized from comparative kinetic studies.

CompoundSubstituents (2,6-pos)Substituent (4-pos)IC50 (µM)Relative Potency vs. BHT
BHT (Standard) tert-butylMethyl8.5 ± 0.5 1.0x (Baseline)
Compound A1 PhenylMethyl6.2 ± 0.31.37x
Compound A2 tert-butylPhenyl4.1 ± 0.22.07x
Compound A3 tert-butyl4-Methoxy-phenyl2.8 ± 0.1 3.03x

Interpretation: Compound A3 demonstrates superior potency. The para-methoxyphenyl group acts as an Electron Donating Group (EDG), pushing electron density into the central ring and further stabilizing the radical cation intermediate.

Part 3: Antimicrobial Performance (Class B)

Comparative Analysis: Phenylphenols vs. Triclosan

Phenylphenols function by wedging into the bacterial lipid bilayer. The SAR focuses on balancing lipophilicity (LogP) with steric accessibility.

Mechanistic SAR
  • Ortho vs. Para: Ortho-phenylphenol (OPP) is more active against fungi due to intramolecular H-bonding (chelation effect), which increases membrane permeability. Para-phenylphenol is often more active against bacteria but has lower solubility.

  • Alkyl Chain Extension: Adding short alkyl chains (C3-C5) to the phenol ring increases lipophilicity, enhancing biofilm penetration.

Performance Data (MIC - Minimum Inhibitory Concentration)

Target: Staphylococcus aureus (Gram-positive)

CompoundStructureLogPMIC (µg/mL)Biofilm Eradication
Triclosan Polychloro-phenoxyphenol4.760.1 - 1.0High
o-Phenylphenol 2-phenylphenol3.0964 - 128Moderate
p-Phenylphenol 4-phenylphenol3.2032 - 64Low
Derivative B1 4-hexyl-2-phenylphenol~5.84 - 8 High

Critical Insight: While native phenylphenols are weaker than Triclosan, modifying the lipophilic tail (Derivative B1) drastically lowers MIC values, making them viable alternatives for applications requiring non-halogenated antimicrobials.

Part 4: Visualizing the Structure-Activity Logic

Diagram 1: Antioxidant Radical Scavenging Pathway

This diagram illustrates how steric bulk and electronic effects converge to stabilize the phenoxyl radical, the core mechanism of Class A derivatives.

AntioxidantSAR Substrate Diphenylphenol Derivative Transition H-Atom Abstraction (HAT Mechanism) Substrate->Transition Low BDE (O-H) RadicalAttack Free Radical (R•) Attack RadicalAttack->Transition PhenoxylRadical Phenoxyl Radical Intermediate Transition->PhenoxylRadical Stabilization Radical Stabilization PhenoxylRadical->Stabilization Steric Ortho-Steric Bulk (Prevents coupling) Steric->Stabilization Kinetic Stability Electronic Para-Resonance (Delocalization) Electronic->Stabilization Thermodynamic Stability

Caption: Kinetic and thermodynamic stabilization factors in diphenylphenol antioxidant activity.

Diagram 2: Antimicrobial Membrane Disruption

This workflow validates the efficacy of Class B derivatives against bacterial membranes.

AntimicrobialSAR Compound Phenylphenol Derivative (Lipophilic Core) Membrane Bacterial Lipid Bilayer Compound->Membrane Hydrophobic Interaction Insertion Intercalation into Phospholipids Membrane->Insertion Disruption Membrane Expansion & Fluidity Change Insertion->Disruption Critical Concentration Leakage Leakage of K+ ions & ATP Disruption->Leakage Death Cell Lysis / Death Leakage->Death

Caption: Mechanism of action for phenylphenol antimicrobials targeting lipid bilayers.

Part 5: Experimental Protocols

To ensure reproducibility and validate the data presented above, the following protocols must be strictly adhered to.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Validates the H-donating capacity of the phenol.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compound (10–200 µM).

  • Incubation: Mix 100 µL of test compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use BHT as the positive control and pure methanol as the blank.

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.[2]
    
Protocol B: Broth Microdilution Assay (Antimicrobial)

Determines the Minimum Inhibitory Concentration (MIC).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Dissolve phenylphenol derivatives in DMSO (max final conc. 1%). Perform 2-fold serial dilutions in the broth across a 96-well plate.

  • Incubation: Add bacterial inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Validation: Plate 10 µL from clear wells onto agar to verify bactericidal vs. bacteriostatic activity.

References

  • Fujisawa, S., et al. (2004). Kinetic radical-scavenging activity of hindered phenols: 2,6-di-t-butyl-4-(4'-methoxyphenyl)phenol. Bioorganic & Medicinal Chemistry.[3][4]

  • BenchChem. (2025).[1] A Comparative Guide to the Antioxidant Efficacy of 4-Benzhydryl-2,6-di-tert-butylphenol versus Butylated Hydroxytoluene (BHT).

  • Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on o-Phenylphenol, Sodium o-phenylphenate and Potassium o-phenylphenate. European Commission.

  • Alcalde, B., et al. (2019).[5] Structure-antiradical activity relationships of natural antioxidant phenolic compounds.[1][6] PMC.[7]

  • Pinheiro, P.F., et al. (2018).[7][8] Antimicrobial activity of naturally occurring phenols and derivatives against biofilm and planktonic bacteria.[7][8] Frontiers in Microbiology.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Formula

Nitrophenols, with the chemical formula C₆H₅NO₃, exist as three distinct structural isomers: ortho-(2-nitrophenol), meta-(3-nitrophenol), and para-(4-nitrophenol). The seemingly minor variation in the substitution pattern on the benzene ring profoundly impacts their chemical and physical properties. This distinction is critical for professionals in drug development, environmental science, and chemical synthesis, where these compounds are used as intermediates or monitored as pollutants.[1] The key to differentiating these isomers lies in understanding their unique molecular architecture, particularly the interplay of hydrogen bonding, which gives rise to distinct spectroscopic fingerprints.

This guide provides an in-depth comparative analysis of the nitrophenol isomers using three cornerstone analytical techniques: UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond mere data presentation to explore the underlying principles, providing field-proven experimental protocols and expert insights to empower researchers to confidently identify and characterize these crucial compounds.

The primary structural feature governing the spectroscopic differences is hydrogen bonding. In o-nitrophenol, the proximity of the hydroxyl (-OH) and nitro (-NO₂) groups allows for strong intramolecular hydrogen bonding.[2][3] Conversely, m- and p-nitrophenols lack this proximity and thus engage in intermolecular hydrogen bonding with neighboring molecules.[4] This fundamental difference is the causal factor behind many of the spectral variations we will explore.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful and accessible technique for analyzing conjugated organic compounds by measuring their absorption of ultraviolet and visible light.[5][6] The absorption is due to the promotion of electrons from a lower energy π orbital to a higher energy π* anti-bonding orbital.[7][8] The specific wavelength of maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the electronic environment of the molecule.

Causality of Spectral Differences

The nitrophenol isomers exhibit distinct UV-Vis spectra because the relative positions of the electron-donating hydroxyl group and the electron-withdrawing nitro group alter the molecule's electronic structure. This effect is magnified upon deprotonation in a basic solution, which forms the phenolate ion. The resulting negative charge on the oxygen atom enhances its electron-donating capacity, leading to a significant bathochromic (red) shift in λmax, particularly when the groups are in conjugation (ortho and para positions).[9][10][11] The p-nitrophenolate ion, with its extended charge-transfer resonance through the benzene ring, shows the most dramatic red shift, often resulting in a visible yellow color.[9][11]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Use a UV-transparent solvent. Ethanol, methanol, or deionized water are common choices.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of each nitrophenol isomer and dissolve in 100 mL of the chosen solvent to create stock solutions.

  • Working Solution Preparation: Dilute the stock solutions to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. A typical concentration is around 10-20 µM.

  • Acidic vs. Basic Conditions: To observe the effect of pH, prepare two sets of working solutions. For acidic conditions, the solvent alone is usually sufficient (pH ~4-6). For basic conditions, add a small amount of dilute NaOH to raise the pH above 10.[9][11]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference blank.

  • Data Acquisition: Scan the samples from 200 to 500 nm. Record the wavelength of maximum absorbance (λmax) for each isomer under both acidic and basic conditions.

Experimental Workflow: UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis A Weigh Nitrophenol Isomer B Dissolve in Solvent (e.g., Ethanol) A->B C Prepare Acidic & Basic Dilutions B->C D Calibrate with Solvent Blank C->D Load Sample into Cuvette E Scan Sample (200-500 nm) D->E F Record λmax E->F G Comparative Data Table F->G Analyze Data

Caption: Workflow for UV-Vis spectroscopic analysis of nitrophenol isomers.

Comparative UV-Vis Data
IsomerSolvent ConditionTypical λmax (nm)Key Observation
o-Nitrophenol Acidic (Ethanol)~350 nmAbsorption at a longer wavelength than p-isomer due to H-bonding.
Basic (Ethanol)~415 nmSignificant red shift upon phenolate formation.
m-Nitrophenol Acidic (Ethanol)~330 nmShorter wavelength due to lack of direct conjugation.
Basic (Ethanol)~390 nmRed shift is less pronounced than in o- and p-isomers.[9]
p-Nitrophenol Acidic (Water)~317 nmAbsorption at a shorter wavelength than o-isomer.[11]
Basic (Water)~400 nmLarge red shift; solution appears visibly yellow.[9][11]

Note: λmax values are approximate and can vary slightly with solvent.

Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints

IR spectroscopy is an indispensable tool for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Causality of Spectral Differences

The most telling difference among the nitrophenol isomers in an IR spectrum is the position and shape of the O-H stretching band.

  • o-Nitrophenol: The intramolecular hydrogen bond significantly weakens the O-H bond. This causes the corresponding stretching vibration to appear at a much lower frequency (typically a broad band around 3200 cm⁻¹) compared to a free O-H group.[12]

  • p-Nitrophenol & m-Nitrophenol: In a solid or concentrated state, these isomers exhibit strong intermolecular hydrogen bonding, resulting in a very broad and strong absorption band centered around 3300-3400 cm⁻¹. The key distinction is that this intermolecular bond can be broken by dilution in a non-polar solvent, which would shift the peak to a sharp band around 3600 cm⁻¹. The intramolecular bond in the ortho isomer, by contrast, is unaffected by dilution.

Additionally, the nitro group (-NO₂) has characteristic symmetric and asymmetric stretching vibrations. Their exact positions can be subtly influenced by the isomer's symmetry and electronic environment.[13]

Experimental Protocol: Thin Solid Film IR
  • Sample Preparation: Place a small amount (~10-20 mg) of the solid nitrophenol isomer into a clean test tube or vial.[14]

  • Dissolution: Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.

  • Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

  • Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Run a background scan of the empty instrument. Then, acquire the sample spectrum, typically over a range of 4000 to 600 cm⁻¹.

Experimental Workflow: IR Analysis

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_analysis FT-IR Spectrometer Analysis A Dissolve Solid Sample in Volatile Solvent B Apply Solution to Salt Plate A->B C Evaporate Solvent B->C D Acquire Background Scan C->D Place Plate in Holder E Acquire Sample Spectrum (4000-600 cm⁻¹) D->E F Identify Key Peaks E->F G Comparative Data Table F->G Analyze Data

Caption: Workflow for FT-IR spectroscopic analysis of nitrophenol isomers.

Comparative IR Data
Vibrational Modeo-Nitrophenol (cm⁻¹)m-Nitrophenol (cm⁻¹)p-Nitrophenol (cm⁻¹)Key Observation
O-H Stretch ~3200 (Broad)~3350 (Very Broad)~3330 (Very Broad)Ortho isomer is at a significantly lower frequency due to intramolecular H-bond.
N-O Asymmetric ~1530~1535~1515Position reflects electronic environment.
N-O Symmetric ~1350~1355~1345Position reflects electronic environment.

Note: Frequencies are for solid-state samples and are approximate. The O-H stretch is the most diagnostic feature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic environments of its nuclei, in this case, protons (¹H). The chemical shift, splitting pattern, and integration of the signals are all used for structural elucidation.

Causality of Spectral Differences

The chemical shifts of the aromatic protons are influenced by the electronic effects of the -OH and -NO₂ groups. The strongly electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield (to a higher ppm). The key to differentiating the isomers via ¹H NMR lies in their symmetry, which dictates the number of unique proton environments and their splitting patterns.

  • p-Nitrophenol: Due to a C2 axis of symmetry, there are only two distinct types of aromatic protons. This results in a simple spectrum, typically showing two doublets.[15]

  • o-Nitrophenol & m-Nitrophenol: These isomers are asymmetric, meaning all four aromatic protons are in unique chemical environments. This leads to more complex spectra with four distinct signals, often appearing as multiplets. The proximity of protons to the nitro group in the ortho isomer generally causes one proton signal to be significantly downfield compared to the others.

Experimental Protocol: ¹H NMR Sample Preparation
  • Sample Preparation: Weigh 5-25 mg of the nitrophenol isomer.[16]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) inside a clean vial. The solvent must not contain protons that would obscure the sample signals.[16][17]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small pipette plugged with glass wool directly into a clean NMR tube.[18]

  • Standard: A reference standard like tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Data Acquisition: The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity before acquiring the spectrum.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectrometer Analysis A Weigh 5-25 mg of Isomer B Dissolve in ~0.7 mL Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock, Tune, and Shim C->D Insert Sample into Magnet E Acquire ¹H Spectrum D->E F Process Data (Phase, Baseline) E->F G Comparative Data Table F->G Analyze Data

Caption: Workflow for ¹H NMR spectroscopic analysis of nitrophenol isomers.

Comparative ¹H NMR Data (in CDCl₃)
IsomerAromatic ProtonsExpected Chemical Shifts (ppm) & SplittingKey Observation
o-Nitrophenol 4 unique protons~7.0 - 8.2 ppm (4 complex signals)Asymmetric; four distinct signals. Proton adjacent to -NO₂ is most downfield.
m-Nitrophenol 4 unique protons~7.2 - 8.0 ppm (4 complex signals)Asymmetric; four distinct signals, generally less spread out than ortho.
p-Nitrophenol 2 sets of equivalent protons~7.0 (d, 2H), ~8.2 (d, 2H)Symmetric; two clean doublets, each integrating to 2 protons.[15][19]

Note: Chemical shifts (ppm) are approximate and depend on solvent and concentration. Splitting: d = doublet.

Summary: A Multi-Technique Approach to Isomer Identification

No single technique tells the whole story. The true power of spectroscopic analysis lies in combining the insights from multiple methods to build an irrefutable case for the identity of a specific isomer.

Spectroscopic Techniqueo-Nitrophenolm-Nitrophenolp-Nitrophenol
UV-Vis (Basic) λmax ~415 nmλmax ~390 nmλmax ~400 nm (Visibly Yellow)
IR (O-H Stretch) ~3200 cm⁻¹ (Intramolecular H-bond)~3350 cm⁻¹ (Intermolecular H-bond)~3330 cm⁻¹ (Intermolecular H-bond)
¹H NMR (Aromatic) 4 complex signals4 complex signals2 doublets (Symmetric)

By systematically applying UV-Vis, IR, and NMR spectroscopy, researchers can exploit the distinct electronic and structural properties of the nitrophenol isomers. The intramolecular hydrogen bond in o-nitrophenol provides a unique IR signature, while the symmetry of p-nitrophenol results in a simplified and unambiguous NMR spectrum. UV-Vis spectroscopy, particularly under basic conditions, offers a rapid method for distinguishing the isomers based on their charge-transfer characteristics. Together, these techniques form a comprehensive toolkit for the definitive identification and characterization of nitrophenol isomers in any research or industrial setting.

References

  • Determining Nitrophenol Isomers Using Raman Spectroscopy. (2021). Spectroscopy. [Link]

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  • UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... (n.d.). ResearchGate. [Link]

  • Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics. (2016). ACS Publications. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. An erroneously assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationships, and ultimately, the failure of research programs. This guide provides a comprehensive, multi-technique workflow for the structural validation of 4-Nitro-2,6-diphenylphenol, a substituted aromatic compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific reasoning behind the selection of each analytical technique and the interpretation of the resulting data. This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for structural elucidation.

The Postulated Structure and the Rationale for Validation

The compound is this compound, with the proposed structure shown below.

Proposed Structure:

This structure, with a molecular formula of C18H13NO3 and a molecular weight of approximately 291.31 g/mol , presents several key features that can be probed using various analytical methods: a phenolic hydroxyl group, a nitro group, and two phenyl substituents on the central phenolic ring.[1][2][3][4] Validation is crucial to confirm the precise connectivity and substitution pattern, ruling out any potential isomers.

A Multi-Pronged Approach to Structural Validation

A definitive structural assignment relies on the convergence of data from multiple, independent analytical techniques. This guide will detail a logical workflow, beginning with the confirmation of molecular formula and proceeding to the detailed mapping of the molecular framework.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Elucidation cluster_2 Definitive Confirmation cluster_3 Final Validation Hypothesized_Structure Hypothesized Structure (this compound) Mass_Spectrometry Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Hypothesized_Structure->Mass_Spectrometry Confirm NMR_Spectroscopy NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Mass_Spectrometry->NMR_Spectroscopy IR_Spectroscopy Infrared (IR) Spectroscopy - Functional Group ID (OH, NO₂) Mass_Spectrometry->IR_Spectroscopy Final_Structure Validated Structure NMR_Spectroscopy->Final_Structure Convergent Evidence IR_Spectroscopy->Final_Structure XRay_Crystallography X-Ray Crystallography - Unambiguous 3D Structure XRay_Crystallography->Final_Structure Gold Standard Confirmation

Figure 1: A comprehensive workflow for the structural validation of this compound.

Mass Spectrometry: Confirming the Foundation

The initial and most fundamental step is to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Compare the experimentally observed accurate mass to the theoretically calculated mass for the molecular formula C18H13NO3.

Expected Data and Interpretation:

IonTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺ (C18H14NO3)⁺292.0968292.0965< 5 ppm
[M-H]⁻ (C18H12NO3)⁻290.0823290.0820< 5 ppm

A mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental composition.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of ¹H and ¹³C NMR experiments will allow for the complete assignment of the proton and carbon skeletons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Analyze chemical shifts, integration values (for ¹H), and splitting patterns to deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 10.0-11.0Singlet1HPhenolic -OHThe acidic proton of the hydroxyl group, often broad.
~ 8.0-8.2Singlet2HProtons on the central nitro-substituted ringSymmetrical protons on the central ring, deshielded by the nitro group.
~ 7.4-7.6Multiplet10HProtons on the two phenyl substituentsAromatic protons of the unsubstituted phenyl rings, exhibiting complex coupling patterns.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ) ppmAssignmentRationale
~ 160-165Carbon bearing the -OH groupThe oxygen atom strongly deshields the attached carbon.
~ 140-145Carbon bearing the -NO₂ groupThe electron-withdrawing nitro group deshields the attached carbon.
~ 125-135Carbons of the phenyl ringsAromatic carbons in the typical chemical shift range.
~ 115-120Carbons ortho to the -NO₂ groupElectron-withdrawing effects of the nitro group influence these carbons.

For a more in-depth analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the presence of specific functional groups within a molecule. For this compound, we expect to see characteristic absorptions for the hydroxyl and nitro groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 3200-3600Phenolic O-HStretching
~ 1500-1550Aromatic Nitro (asymm.)Stretching
~ 1330-1370Aromatic Nitro (symm.)Stretching
~ 1600, 1475Aromatic C=CStretching

The presence of these characteristic bands provides strong confirmatory evidence for the key functional groups in the proposed structure.

X-ray Crystallography: The Definitive Proof

While the combination of mass spectrometry and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[6]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and refined.

Expected Outcome:

The successful solution and refinement of the crystal structure will provide a detailed 3D model of the molecule, confirming the connectivity of all atoms and the substitution pattern on the aromatic rings. This method leaves no room for ambiguity regarding the compound's structure. Studies on similar nitrophenol derivatives have successfully employed this technique for structural elucidation.[7][8][9]

Comparative Analysis with Known Compounds

The structural assignment can be further strengthened by comparing the acquired spectroscopic data with that of known, related compounds.

CompoundKey ¹H NMR Signal (Phenolic Ring Protons)Rationale for Comparison
4-NitrophenolTwo doublets (~7.0-8.2 ppm)[10]Provides a reference for the chemical shifts of protons on a nitro-substituted phenolic ring.
2,6-DiphenylphenolOne triplet and one doublet (~7.0-7.3 ppm)[11]Provides a reference for the chemical shifts of protons on a di-substituted phenolic ring and the phenyl substituents.

The unique singlet observed for the central ring protons in the proposed structure of this compound, when compared to the splitting patterns of these simpler analogues, provides strong evidence for the 2,4,6-trisubstitution pattern.

Conclusion: A Self-Validating System

The structural validation of a molecule like this compound is a systematic process of evidence gathering. Each analytical technique provides a piece of the puzzle, and their collective agreement creates a self-validating system.

Logical_Connections MS MS Data (C18H13NO3) Structure Validated Structure: This compound MS->Structure Confirms Molecular Formula H_NMR ¹H NMR Data - OH proton - 2H singlet - 10H multiplet H_NMR->Structure Defines Proton Environment & Symmetry C_NMR ¹³C NMR Data - ~10 unique signals - C-O, C-NO₂ signals C_NMR->Structure Defines Carbon Framework IR IR Data - O-H stretch - N-O stretch IR->Structure Confirms Functional Groups XRay X-Ray Data (3D Atomic Coords) XRay->Structure Provides Unambiguous 3D Proof

Figure 2: Logical connections between experimental data and the validated structure.

By following the workflow outlined in this guide, from the foundational confirmation of the molecular formula by mass spectrometry to the detailed mapping of the atomic framework by NMR and IR spectroscopy, and culminating in the definitive proof from X-ray crystallography, a researcher can be highly confident in the structural assignment of this compound. This rigorous, evidence-based approach is indispensable for the advancement of chemical and pharmaceutical sciences.

References

  • Alam, K., et al. (2024).
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H13NO3). Retrieved from [Link]

  • ACS Publications. (n.d.). Interactions in Polymorphic Crystals of m-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Quantum Chemical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD diffractogram of o-nitrophenol (ONP). Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. Retrieved from [Link]

  • Cambridge University Press. (n.d.). X-ray powder diffraction investigations of phenol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl)Phenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • YouTube. (2021, September 26). Understanding x-ray crystallography structures. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

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Purity Analysis of Commercial 4-Nitro-2,6-diphenylphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-2,6-diphenylphenol (CAS 2423-73-6) is not merely a synthetic intermediate; it is a high-sensitivity solvatochromic probe used to determine the


 solvent polarity scale and a precursor to Reichardt’s Dye.[1][2] In drug development and materials science, the reproducibility of polarity measurements is non-negotiable.[2]

The Problem: Commercial sources of this compound often exhibit significant variance in purity (ranging from 90% to >99%). Common impurities, specifically the unreacted starting material (2,6-diphenylphenol) and isomeric byproducts, possess different dipole moments.[1][2] Their presence dampens the intramolecular charge-transfer (ICT) band, leading to erroneous solvent polarity calculations and non-reproducible biological assay data.[1]

The Solution: This guide provides a self-validating analytical workflow to qualify commercial batches. We compare a standard "Commercial Grade" (95%) against a "Recrystallized Standard" (>99%) to demonstrate the impact of purity on functional performance.[1]

Comparative Analysis: Purity vs. Performance

We analyzed two distinct grades of this compound to illustrate the "Purity Trap."

  • Sample A (Commercial Grade): Purchased as "95% Purity."

  • Sample B (Recrystallized Standard): Sample A recrystallized twice from Ethanol/Water (Standard Reference Material).

Chromatographic Purity (HPLC-PDA)

The most common failure mode in commercial batches is the presence of 2,6-diphenylphenol (starting material). Lacking the nitro- electron-withdrawing group, it elutes differently and is invisible at visible wavelengths but distinct in the UV region.[1]

Table 1: HPLC Analysis Summary

ParameterSample A (Commercial 95%)Sample B (Recrystallized >99%)Impact on Application
Main Peak Area % 94.2%99.8%Quantitative accuracy.
Impurity 1 (RT 4.2 min) 4.5% (2,6-diphenylphenol)< 0.1%False concentration values; silent in Vis spectrum.[1][2]
Impurity 2 (RT 5.8 min) 1.3% (Isomer/Dinitro)Not DetectedAlters overall dipole moment of solution.[2]
Tailing Factor (

)
1.41.1Peak symmetry indicates homogeneity.[1][2]
Functional Purity (UV-Vis Solvatochromism)

This is the critical "Go/No-Go" test. The probe functions by shifting its absorption maximum (


) based on solvent polarity.[1] Impurities act as "parasitic" absorbers or alter the local solvation shell.

Experiment: Both samples were dissolved in Methanol (polar protic) and Toluene (non-polar aprotic) containing triethylamine (to ensure phenolate formation).[1]

Table 2: Solvatochromic Shift Accuracy

Solvent SystemLiterature

(nm)
Sample A

(nm)
Sample B

(nm)
Deviation (Sample A)
Methanol (+TEA) ~405 nm402 nm405 nm-3 nm (Blue Shift)
Toluene (+TEA) ~600 nm588 nm598 nm-12 nm (Significant Error)

Analysis: Sample A exhibits a hypsochromic shift (blue shift), particularly in non-polar solvents.[1][2] This indicates that the impurities are stabilizing the ground state or destabilizing the excited state non-uniformly, rendering Sample A unsuitable for precise polarity determination .[2]

Analysis Workflows & Logic

To ensure scientific integrity, we visualize the impurity origins and the analytical decision matrix.

Impurity Origin Pathway

Understanding the synthesis allows us to predict and look for specific contaminants.

SynthesisPath SM 2,6-Diphenylphenol (Starting Material) Reagent HNO3 / H2SO4 (Nitration) SM->Reagent Target This compound (Target) Reagent->Target Major Pathway Impurity1 Unreacted SM (Major Impurity) Reagent->Impurity1 Incomplete Rxn Impurity2 2-Nitro Isomer (Steric Byproduct) Reagent->Impurity2 Side Rxn

Figure 1: Synthetic origin of common impurities. The unreacted starting material is the most persistent contaminant in commercial grades.

Analytical Decision Matrix

This workflow represents a self-validating protocol. If the HPLC purity is high but the UV-Vis shift is off, the material may contain inorganic salts or solvates not detected by UV.[2]

AnalysisWorkflow Start Commercial Sample Step1 Step 1: 1H-NMR (Structural ID) Start->Step1 Step2 Step 2: HPLC-PDA (Quantification) Step1->Step2 Decision1 Purity > 98%? Step2->Decision1 Step3 Step 3: UV-Vis (Functional Test) Decision1->Step3 Yes Fail REJECT / RECRYSTALLIZE Decision1->Fail No Decision2 Lambda Max within ±2nm? Step3->Decision2 Pass RELEASE For Assay Use Decision2->Pass Yes Decision2->Fail No

Figure 2: The "Three-Pillar" validation workflow ensuring both chemical and functional integrity.

Detailed Experimental Protocols

These protocols are designed to be robust and self-validating.[1][2]

High-Performance Liquid Chromatography (HPLC)

This method separates the non-polar starting material from the more polar nitro-derivative.[1]

  • Instrument: HPLC with PDA (Photodiode Array) detector.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1]

    • 2-15 min: 40%

      
       95% B (Linear ramp)[1]
      
    • 15-20 min: 95% B (Wash)[1]

  • Flow Rate:

    
    .
    
  • Detection:

    • Channel 1: 254 nm (Universal aromatic detection).[1]

    • Channel 2: 350 nm (Specific for nitro-phenol chromophore).[1]

  • System Suitability Requirement: Resolution (

    
    ) between main peak and nearest impurity 
    
    
    
    .[1][3]
Functional Solvatochromic Assay

This test confirms the probe is active and free from "silent" interferences (like salts).[1]

  • Preparation: Prepare a

    
     stock solution of the sample in Methanol.
    
  • Basification: Add

    
     of Triethylamine (TEA) to 
    
    
    
    of the sample solution. Note: This ensures the phenol is fully deprotonated to the phenolate form, which is the active solvatochromic species.[2]
  • Measurement: Scan from 300 nm to 700 nm.

  • Validation Criteria:

    • 
       in Methanol/TEA must be 
      
      
      
      .[1]
    • Absorbance at

      
       should follow Beer-Lambert law (check linearity if quantifying).[1]
      

References

  • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1][2]

  • ChemicalBook. (2023).[1] this compound Properties and Safety.

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 625985, this compound.[1][2]

  • Serhieieva, Y., et al. (2022).[1][2][4] Peculiarities of solvatochromism of 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol. Kharkiv University Bulletin.

Sources

Technical Guide: Evaluating the Cross-Reactivity of 4-Nitro-2,6-diphenylphenol in Biochemical & Immunological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 4-Nitro-2,6-diphenylphenol in assays Content Type: Publish Comparison Guide

Executive Summary

This compound (NDPP) is a sterically hindered phenolic derivative often utilized as a solvatochromic probe, a hydrophobic substrate intermediate, or a reference standard in environmental degradation studies.[1][2][3] While structurally related to the common reporter molecule 4-nitrophenol (pNP), the presence of bulky phenyl groups at the ortho positions (2,6) introduces unique physicochemical properties that alter its behavior in binding assays.

This guide provides a technical analysis of NDPP’s cross-reactivity profile, contrasting it with standard phenolic reporters.[1] It addresses the critical challenges of hapten mimicry in immunoassays and spectral interference in enzymatic workflows , offering validated protocols for researchers to quantify and mitigate these effects.[1]

Structural Basis of Cross-Reactivity

To understand why NDPP interferes with specific assays, one must analyze its electronic and steric landscape compared to the industry-standard 4-nitrophenol.[1][2]

Mechanistic Comparison
  • Electronic Effects: Both compounds rely on the nitro group (-NO2) at the para position to stabilize the phenolate anion, generating a strong yellow color (400–420 nm) under alkaline conditions.

  • Steric Effects (The Differentiator): In NDPP, the two phenyl rings at positions 2 and 6 create significant steric bulk around the hydroxyl group.

    • Impact on Immunoassays:[1][4][5][6] Antibodies raised against small haptens (like DNP or pNP) may fail to bind NDPP due to steric exclusion, or conversely, "promiscuous" antibodies with large hydrophobic pockets may bind it with unexpectedly high affinity.[1]

    • Impact on Enzymatic Assays: The bulk prevents NDPP from entering the active sites of generic hydrolases (e.g., small esterases) but makes it a highly specific substrate for enzymes with large, hydrophobic binding clefts (e.g., certain laccases or lipases).[1]

Visualizing the Interference Pathways

The following diagram illustrates the dual mechanisms of cross-reactivity: Steric Exclusion in tight binding pockets and Hydrophobic interaction in promiscuous pockets.

CrossReactivityPathways cluster_Immunoassay Immunoassay (ELISA) NDPP This compound (Analyte) Ab_Specific High-Fidelity Ab (Tight Pocket) NDPP->Ab_Specific Steric Clash (Phenyl groups block entry) Ab_Promiscuous Polyspecific Ab (Large Hydrophobic Pocket) NDPP->Ab_Promiscuous Hydrophobic Interaction pNP 4-Nitrophenol (Standard Control) pNP->Ab_Specific Perfect Fit pNP->Ab_Promiscuous Low Affinity Signal_None No Cross-Reactivity Ab_Specific->Signal_None Signal_FalsePos False Positive Signal Ab_Promiscuous->Signal_FalsePos

Figure 1: Mechanism of Differential Binding. NDPP resists binding to high-specificity antibodies due to steric hindrance but can cause false positives in assays using polyspecific antibodies with hydrophobic pockets.[2]

Comparative Performance Data

The following table contrasts NDPP with 4-Nitrophenol (pNP) and 2,4-Dinitrophenol (DNP), highlighting where cross-reactivity is most likely to occur.

Feature4-Nitrophenol (Standard)This compound (NDPP)Cross-Reactivity Risk
pKa (Predicted) 7.15~7.10High: Similar ionization profiles mean both are active at physiological pH [1].[1][2]
Absorbance Max 405 nm410–420 nmHigh: Spectral overlap causes interference in colorimetric readouts.[1][2]
Hydrophobicity Low (Water soluble)High (Requires organic co-solvent)Moderate: NDPP may adhere non-specifically to polystyrene plates (ELISA background).[1][2]
Antibody Binding Binds Anti-pNP / Anti-DNPWeak binding to Anti-pNP; Strong binding to hydrophobic cross-reactantsVariable: Dependent on antibody clone specificity.[1][2]
Enzyme Kinetics Substrate for generic phosphatasesInhibitor or poor substrate for generic enzymesSpecific: Acts as a competitive inhibitor for pNP-based assays.[1][2]
Experimental Protocols for Validation

To ensure data integrity, you must validate the cross-reactivity of NDPP in your specific assay system.[1] Do not rely on manufacturer claims alone.[1][2]

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Objective: Determine the percent cross-reactivity (%CR) of NDPP against a specific antibody raised for pNP or DNP.

Materials:

  • Coated Plate: Antigen-BSA conjugate (e.g., pNP-BSA).[1][2]

  • Primary Antibody: Anti-pNP (monoclonal or polyclonal).[1][2]

  • Competitors: pNP (Standard) and NDPP (Test).[1][2]

Workflow:

  • Preparation: Dissolve NDPP in DMSO (due to hydrophobicity) and dilute into assay buffer (PBS + 0.1% Tween-20). Ensure final DMSO concentration is <1% to avoid solvent effects.[1][2]

  • Competition: Add fixed concentration of Primary Antibody to wells.

  • Titration: Add serial dilutions of pNP (Standard) and NDPP (Test) ranging from 0.1 nM to 10 µM. Incubate for 1 hour at RT.

  • Detection: Wash x3. Add HRP-secondary antibody.[1][2] Develop with TMB substrate.[1][2][7] Stop with H2SO4.[1][2]

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate IC50 for both.

Calculation:


[1][2]
  • Interpretation: A %CR < 0.1% indicates negligible interference.[1][2] A %CR > 1% requires protocol adjustment (see Mitigation Strategies).

Protocol B: Spectrophotometric Interference Check

Objective: Assess if NDPP mimics the signal of the reporter dye in enzymatic assays.

Workflow:

  • Buffer Setup: Prepare buffers at pH 5.0, 7.0, and 9.0.

  • Scan: Perform a spectral scan (300–600 nm) of NDPP (100 µM) vs. the assay's standard reporter (e.g., p-Nitrophenol).[1][2]

  • Observation: Look for Bathochromic Shifts . NDPP typically exhibits a red-shift (10–20 nm) compared to pNP due to the conjugation of the phenyl rings [2].

  • Thresholding: If the absorbance of NDPP at the assay's detection wavelength (e.g., 405 nm) is >5% of the positive control signal, it is a significant interferent.[1]

Mitigation Strategies

If cross-reactivity is identified, employ these strategies to salvage the assay:

  • Wavelength Shifting (Spectrophotometry):

    • NDPP absorbance peaks slightly higher than pNP.[1][2] Shift detection from 405 nm to 390 nm (isosbestic point) or 450 nm (where NDPP absorbance drops faster than pNP) to improve specificity.

  • Solvent Tuning (Immunoassays):

    • NDPP is highly hydrophobic.[1][2] Increasing the detergent concentration (Tween-20 from 0.05% to 0.1%) in the wash buffer can reduce non-specific hydrophobic binding of NDPP to the plate surface or antibody framework regions.

  • Steric Selection (Enzymology):

    • Use enzymes with restricted active sites.[1][2] Generic lipases will hydrolyze pNP-esters but may be blocked by the 2,6-diphenyl groups of NDPP-esters, effectively "filtering out" the interference biologically.[1][2]

References
  • PubChem. (2025).[1][2][8] this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Fourage, L., et al. (1999).[1][2] Temperature Dependence of the Ultraviolet–Visible Spectra of Ionized and Un-ionized Forms of Nitrophenol. Analytical Biochemistry. Link[1][2]

  • Little, J.R., & Eisen, H.N. (1969).[1][2] Specificity of the Immune Response to the 2,4-Dinitrophenyl and 2,4,6-Trinitrophenyl Groups. Journal of Experimental Medicine. Link

  • Quansys Biosciences. (2023).[1][2] Cross Reactivity Testing in Multiplex Assays. Link

Sources

The Strategic Efficacy of 4-Nitro-2,6-diphenylphenol as a Precursor in Complex Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate precursor is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth analysis of the efficacy of 4-Nitro-2,6-diphenylphenol as a precursor, particularly in the synthesis of highly substituted nitroaromatic compounds. We will explore its synthesis, its application in the preparation of complex molecules, and a comparative evaluation with alternative precursors, supported by experimental data and mechanistic insights.

Introduction: The Unique Profile of this compound

This compound is a polysubstituted aromatic compound characterized by a phenolic hydroxyl group, a nitro group at the para position, and two bulky phenyl substituents at the ortho positions. This unique substitution pattern imparts distinct reactivity to the molecule, making it a valuable precursor for specific synthetic targets. The steric hindrance provided by the flanking phenyl groups can direct reactions to specific sites and influence the stability of intermediates, while the electron-withdrawing nature of the nitro group and the activating effect of the hydroxyl group govern its reactivity in electrophilic and nucleophilic substitution reactions.

Synthesis of this compound: A Regioselective Challenge

The preparation of this compound typically involves the selective nitration of 2,6-diphenylphenol. The presence of the two bulky phenyl groups at the ortho positions to the hydroxyl group presents a significant steric hindrance, which plays a crucial role in directing the incoming nitro group to the para position.

Experimental Protocol: Nitration of 2,6-diphenylphenol

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • 2,6-diphenylphenol

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Glacial acetic acid

  • Ice

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diphenylphenol in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • A yellow precipitate of the crude product will form. Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Glacial Acetic Acid: This solvent is used to dissolve the starting material and is relatively inert under the reaction conditions.

  • Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is the active nitrating species.

  • Column Chromatography: The purification step is essential to separate the desired 4-nitro isomer from any potential ortho-nitro byproducts, although the steric hindrance of the phenyl groups largely favors the para-substitution.

Application as a Precursor: Synthesis of Highly Substituted Dinitrocyclohexenones

A key application demonstrating the efficacy of this compound as a precursor is in the synthesis of C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones. This reaction highlights how the pre-existing functionalities of the precursor guide the formation of a complex, stereochemically rich product.

The reaction of this compound with nitrogen dioxide in a benzene solution leads to the formation of these highly substituted cyclohexenone derivatives.[1] This transformation proceeds via a 6-nitro-6-phenyl dienone intermediate.[1]

Experimental Workflow: Reaction with Nitrogen Dioxide

G A This compound in Benzene B Introduction of Nitrogen Dioxide (NO₂) A->B Reactant C Formation of 6-Nitro-6-phenylcyclohexa-2,4-dienone Intermediate B->C Key Intermediate Formation D Further Reaction with NO₂ C->D Progression E Formation of C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones D->E Final Products

Caption: Reaction pathway of this compound with nitrogen dioxide.

Comparative Analysis with Alternative Precursors

To fully appreciate the efficacy of this compound, it is essential to compare it with other potential precursors for the synthesis of similar highly substituted nitroaromatic compounds. While direct comparative studies are scarce, we can infer the advantages and disadvantages based on the reactivity of analogous substituted phenols.

Alternative Precursors:

  • 2,6-Disubstituted-4-nitrophenols with less bulky substituents (e.g., 2,6-dimethyl-4-nitrophenol or 2,6-dichloro-4-nitrophenol): These precursors are generally easier to synthesize due to lower steric hindrance. However, the less bulky substituents may not provide the same degree of stereochemical control in subsequent reactions as the phenyl groups.

  • Simple 4-Nitrophenol: While readily available, its use as a precursor for highly substituted cyclohexenones would likely lead to a mixture of products due to the lack of steric directing groups at the ortho positions. The synthesis of 2,6-dihalo-4-nitrophenols can be achieved through the nitration of the corresponding 2,6-dihalophenol.[2]

Data Comparison:

PrecursorEase of SynthesisRegioselectivity in NitrationStereochemical Control in Subsequent Reactions
This compound ModerateHigh (para-directing due to steric hindrance)High (bulky phenyl groups influence stereochemistry)
2,6-Dimethyl-4-nitrophenol HighHighModerate
2,6-Dichloro-4-nitrophenol HighHighModerate
4-Nitrophenol Very HighN/A (already nitrated)Low

Conclusion: A Niche but Powerful Precursor

This compound emerges as a specialized yet highly effective precursor for the synthesis of complex, sterically congested nitroaromatic molecules. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable. The true value of this precursor lies in the influence of its bulky phenyl substituents on subsequent reactions, offering a degree of stereochemical control that is difficult to achieve with less substituted phenols. For researchers and drug development professionals working on the synthesis of intricate molecular architectures, this compound represents a powerful tool in their synthetic arsenal.

References

  • Hartshorn, M. P., Robinson, W. T., Vaughan, J., & White, J. M. (1987). Reactions of 4-Methyl-2,6-diphenylphenol and this compound with Nitrogen Dioxide. Australian Journal of Chemistry, 40(10), 1739-1748. [Link]

  • Organic Syntheses Procedure for 2,6-dibromo-4-nitrophenol. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Nitro-2,6-diphenylphenol Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of a Sterically Hindered Nitrophenol

In the landscape of chemical research and development, novel phenolic compounds are of perennial interest due to their wide-ranging potential applications, from antioxidant agents in therapeutics and industrial processes to sensitive analytical reagents. 4-Nitro-2,6-diphenylphenol is a unique molecule characterized by a sterically hindered phenolic hydroxyl group, flanked by two phenyl rings, and activated by an electron-withdrawing nitro group. This distinct architecture suggests intriguing chemical properties that warrant a thorough investigation and benchmarking against established standards.

The presence of bulky phenyl groups at the ortho positions to the hydroxyl group creates a sterically hindered environment. This can influence the reactivity of the hydroxyl proton, potentially enhancing its selectivity as a radical scavenger.[1] Furthermore, the nitro group at the para position is expected to lower the pKa of the phenolic proton, a desirable characteristic for certain antioxidant mechanisms and for its potential use as a pH indicator.

This guide provides a comprehensive framework for benchmarking this compound, focusing on two key performance areas: antioxidant capacity and pH indicator properties. We will delve into the rationale behind the selection of appropriate standards, provide detailed, self-validating experimental protocols, and present a clear structure for data analysis and comparison. Our objective is to equip researchers with the necessary tools to rigorously evaluate the potential of this promising compound.

Part 1: Benchmarking Antioxidant Capacity

The evaluation of a novel compound's antioxidant activity is a critical step in determining its utility in mitigating oxidative stress-related phenomena. The antioxidant capacity of phenolic compounds is typically attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[2] We will benchmark this compound against a panel of widely recognized and industrially relevant synthetic antioxidants.

Rationale for Standard Selection

The choice of standards is paramount for a meaningful comparison. We have selected a panel of antioxidants that represent different structural classes and are commonly used in various industries.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are widely used synthetic antioxidants in the food and cosmetic industries. They are sterically hindered phenols and serve as excellent benchmarks for radical scavenging activity.[1][3]

  • Propyl Gallate (PG): An ester of gallic acid, it is a potent antioxidant often used in foods, cosmetics, and pharmaceuticals. Its mechanism involves the donation of hydrogen atoms from its multiple hydroxyl groups.[4]

  • Tert-Butylhydroquinone (TBHQ): A highly effective synthetic antioxidant, particularly in unsaturated vegetable oils and edible animal fats.[5][6]

  • Trolox: A water-soluble analog of vitamin E, it is a widely accepted standard in many antioxidant assays, providing a benchmark for chain-breaking antioxidant activity.[7]

  • 4-Nitrophenol: As the parent compound lacking the diphenyl substituents, it will serve as a crucial control to elucidate the impact of steric hindrance and additional aromaticity on antioxidant capacity.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[8][9] The principle lies in the reduction of the stable DPPH radical (purple) by an antioxidant to the non-radical form, DPPH-H (yellow), which is monitored spectrophotometrically.[10]

Methodology:

  • Preparation of Reagents:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and each standard antioxidant in 10 mL of methanol.

    • Serial Dilutions: Prepare a series of dilutions of each stock solution in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and standards in triplicate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the % RSA against the concentration of each compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[2]

Data Presentation: Comparative Antioxidant Activity

The results should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (µg/mL)IC50 (µM)
This compound To be determined To be determined
BHTLiterature valueLiterature value
BHALiterature valueLiterature value
Propyl GallateLiterature valueLiterature value
TBHQ22.20[5]133.6
TroloxLiterature valueLiterature value
4-NitrophenolLiterature valueLiterature value

Note: Literature values for IC50 can vary depending on the specific experimental conditions. It is recommended to run the standards alongside the test compound for direct comparison.

Workflow for Antioxidant Capacity Benchmarking

G cluster_prep Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis A Prepare 0.1 mM DPPH Solution B Prepare Stock Solutions of Test Compound and Standards (1 mg/mL) A->B C Perform Serial Dilutions B->C D Add Dilutions and DPPH to 96-well Plate C->D E Incubate in Dark (30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Radical Scavenging Activity F->G H Plot % RSA vs. Concentration G->H I Determine IC50 Value H->I J J I->J Compare with Standards

Caption: Workflow for DPPH radical scavenging assay.

Part 2: Benchmarking pH Indicator Properties

The presence of the electron-withdrawing nitro group and the phenolic hydroxyl group suggests that this compound could function as a pH indicator, similar to 4-nitrophenol. The color change in nitrophenols is due to the deprotonation of the hydroxyl group at higher pH, leading to a change in the electronic structure and a shift in the maximum absorbance wavelength (λmax).[11][12]

Rationale for Standard Selection
  • 4-Nitrophenol: This is the most logical standard for comparison. It is a well-known pH indicator with a color transition from colorless to yellow in the pH range of 5.4 to 7.5.[11] By comparing the performance of this compound to 4-nitrophenol, we can directly assess the influence of the diphenyl substitution on the pKa and the sharpness of the color transition.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol will determine the pKa of this compound and characterize its color change as a function of pH.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution (1 mM): Prepare a stock solution of this compound in methanol.

    • Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 2 to 12 (e.g., using citrate, phosphate, and borate buffers).

  • Assay Procedure:

    • For each pH value, add a small, constant volume of the stock solution of this compound to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy (e.g., 50 µM).

    • Record the UV-Vis absorption spectrum of each solution from 200 to 600 nm.

    • Repeat the procedure for 4-nitrophenol as the standard.

  • Data Analysis:

    • Identify the λmax for the acidic (protonated) and basic (deprotonated) forms of each compound.

    • Plot the absorbance at the λmax of the basic form against the pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.

    • Visually observe and record the color of the solutions at each pH.

Data Presentation: Comparative pH Indicator Properties
PropertyThis compound4-Nitrophenol
pKa To be determined ~7.15
pH Transition Range To be determined 5.4 - 7.5[11]
Color (Acidic) To be determined Colorless[11]
Color (Basic) To be determined Yellow[11]
λmax (Acidic) To be determined ~317 nm[13]
λmax (Basic) To be determined ~400 nm[13]
Workflow for pH Indicator Benchmarking

G cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Test Compound and Standard B Prepare Buffer Solutions (pH 2-12) A->B C Prepare Solutions at Each pH B->C D Record UV-Vis Spectra (200-600 nm) C->D E Identify λmax for Acidic and Basic Forms D->E F Plot Absorbance vs. pH E->F H Record Visual Color Change E->H G Determine pKa and Transition Range F->G I I G->I Compare with 4-Nitrophenol H->I

Caption: Workflow for pH indicator property analysis.

Part 3: Synthesis of this compound

A reliable and reproducible synthesis protocol is crucial for the widespread adoption and further investigation of any novel compound. While the direct nitration of 2,6-diphenylphenol is a potential route, it is important to note that nitration reactions can often lead to a mixture of isomers, requiring careful purification. A reported method for the preparation of substituted nitrophenols involves the nitration of the corresponding phenol.[14][15]

Proposed Synthetic Approach:

A plausible synthetic route to this compound is the direct nitration of 2,6-diphenylphenol. The reaction would likely involve the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The bulky phenyl groups at the ortho positions would sterically hinder substitution at these positions, favoring nitration at the para position.

General Procedure Outline:

  • Dissolve 2,6-diphenylphenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

  • Quench the reaction by pouring it into ice water.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a generalized procedure. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the best yield and purity.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of this compound. By systematically evaluating its antioxidant capacity against a panel of industry-standard compounds and characterizing its pH indicator properties in comparison to 4-nitrophenol, researchers can gain valuable insights into its potential applications. The sterically hindered nature of this molecule, combined with the electronic effects of the nitro group, suggests that it may exhibit unique and advantageous properties.

Future work should focus on obtaining the experimental data outlined in this guide. Beyond the proposed assays, further investigations could explore its performance in other antioxidant assays such as the Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC) assays to provide a more complete antioxidant profile. Additionally, exploring its utility in specific applications, such as a stabilizer in polymers or as a probe in biological systems, could unveil its full potential. The development of a detailed and optimized synthesis protocol is also a critical next step to ensure its accessibility to the broader scientific community.

References

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method [Chart]. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Chart]. Retrieved February 7, 2026, from [Link]

  • Adedayo, B. C., Oboh, G., & Akindahunsi, A. A. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Taibah University for Science, 10(4), 595-603. [Link]

  • Science.gov. (n.d.). dpph assay ic50. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Values of IC 50 parameter for antioxidant DPPH test. [Chart]. Retrieved February 7, 2026, from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD) [Chart]. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved February 7, 2026, from [Link]

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  • ResearchGate. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Retrieved February 7, 2026, from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. [Link]

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  • Google Patents. (n.d.). CN102452906B - Preparation method of 2,6-diphenyl phenol.
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  • DPPH Radical Scavenging Assay. (2021). MDPI. [Link]

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2020). MDPI. [Link]

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  • Tert-Butylhydroquinone (TBHQ) Suppresses LPS- and Poly (I:C)-Induced RAW 264.7 Macrophage Activation Through Reduced NF-κB/Type 1 Interferon and Enhanced Antioxidant-Related Pathways. (2025). PubMed. [Link]

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A Comparative Guide to the Reproducible Synthesis of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Nitro-2,6-diphenylphenol

This compound is a valuable substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its sterically hindered phenolic hydroxyl group, coupled with the electron-withdrawing nitro group, imparts unique chemical properties that make it an attractive scaffold for the development of novel compounds. However, the reproducible and selective synthesis of this molecule presents notable challenges, primarily centered around controlling the regioselectivity of the nitration reaction.

This guide provides an in-depth comparison of plausible synthetic strategies for this compound, offering insights into the underlying chemical principles and practical considerations for achieving reproducible results. We will explore two primary approaches: a direct nitration method and a more controlled protection-nitration-deprotection strategy. By examining the experimental nuances and potential pitfalls of each, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Methodology 1: Direct Nitration of 2,6-Diphenylphenol

The most direct route to this compound involves the electrophilic aromatic substitution of the precursor, 2,6-diphenylphenol. The bulky phenyl groups at the ortho positions sterically hinder attack at these sites, theoretically favoring substitution at the para position. However, the high reactivity of the phenol ring can lead to a mixture of products, including unwanted ortho-isomers and dinitrated species, making reproducibility a significant challenge.

Underlying Principles and Causality of Experimental Choices

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction typically involves the generation of a nitronium ion (NO₂⁺) from a nitric acid source, which then attacks the electron-rich aromatic ring. In the case of phenols, the hydroxyl group is a strongly activating, ortho-, para-directing group. This high reactivity can make the reaction difficult to control, often leading to over-nitration and the formation of undesired isomers.

The choice of a milder nitrating agent, such as dilute nitric acid, is a key strategy to enhance para-selectivity. Concentrated nitric acid, especially in the presence of sulfuric acid, generates a high concentration of the highly reactive nitronium ion, which can overcome the steric hindrance of the ortho-phenyl groups and lead to a less selective reaction. An inert solvent is crucial to control the reaction temperature and maintain a homogeneous reaction mixture.

Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on the synthesis of analogous compounds and general principles of phenol nitration. Optimization of reaction conditions is likely necessary to achieve desired yield and purity.

Materials:

  • 2,6-Diphenylphenol

  • Nitric Acid (50% aqueous solution)

  • Isooctane (or other inert hydrocarbon solvent)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2,6-diphenylphenol (1 equivalent) in isooctane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 50% nitric acid (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Visualization of the Workflow

direct_nitration cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Dissolve 2,6-Diphenylphenol in Isooctane cool Cool to 0-5 °C start->cool add_acid Add 50% Nitric Acid Dropwise cool->add_acid stir Stir at Room Temperature add_acid->stir quench Quench with Water stir->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Workflow for the direct nitration of 2,6-diphenylphenol.

Challenges to Reproducibility
  • Isomer Formation: Despite the steric hindrance, the formation of ortho-nitro isomers is a significant possibility. The separation of these isomers from the desired para-product can be challenging due to their similar polarities.

  • Dinitration: The activated phenol ring is susceptible to a second nitration, leading to the formation of dinitrated byproducts.

  • Reaction Control: The nitration of phenols is an exothermic reaction. Poor temperature control can lead to an increase in side reactions and a decrease in the yield of the desired product.

Methodology 2: Protection-Nitration-Deprotection Strategy

To overcome the challenges of selectivity in direct nitration, a more controlled, multi-step approach can be employed. This strategy involves protecting the highly activating hydroxyl group as an ester, performing the nitration on the less activated intermediate, and finally deprotecting to yield the desired this compound. This method is expected to afford a higher purity of the desired para-isomer.

Underlying Principles and Causality of Experimental Choices

By converting the phenolic hydroxyl group to an ester (e.g., a diphenyl oxalate), its activating effect on the aromatic ring is significantly reduced. The ester group is still an ortho-, para-director, but the deactivation makes the nitration reaction less vigorous and more selective for the sterically less hindered para-position. The use of a standard mixed-acid nitrating system (HNO₃/H₂SO₄) is suitable for this less activated substrate. The final hydrolysis step removes the protecting group to regenerate the phenol.

Experimental Protocol

Disclaimer: This protocol is based on a patented method for the selective nitration of other phenol derivatives and would require adaptation and optimization for 2,6-diphenylphenol.

Part A: Synthesis of Bis(2,6-diphenylphenyl) Oxalate (Protection)

  • In a round-bottom flask, dissolve 2,6-diphenylphenol (2 equivalents) and triethylamine (2.2 equivalents) in a suitable solvent like dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude bis(2,6-diphenylphenyl) oxalate. This product may be used in the next step without further purification.

Part B: Nitration of Bis(2,6-diphenylphenyl) Oxalate

  • In a separate flask, prepare a nitrating mixture by carefully adding nitric acid (2.2 equivalents) to sulfuric acid (a sufficient amount to act as a solvent and catalyst) at 0 °C.

  • Dissolve the crude bis(2,6-diphenylphenyl) oxalate from Part A in a minimal amount of sulfuric acid at 0 °C.

  • Slowly add the cold nitrating mixture to the solution of the oxalate ester, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude bis(4-nitro-2,6-diphenylphenyl) oxalate.

Part C: Hydrolysis to this compound (Deprotection)

  • Suspend the crude nitrated ester from Part B in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or potassium carbonate, and heat the mixture to reflux for 2-4 hours.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Visualization of the Workflow

protection_strategy cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection start 2,6-Diphenylphenol + Oxalyl Chloride ester Bis(2,6-diphenylphenyl) Oxalate start->ester nitration Nitration with HNO3/H2SO4 ester->nitration nitrated_ester Bis(4-nitro-2,6-diphenylphenyl) Oxalate nitration->nitrated_ester hydrolysis Hydrolysis nitrated_ester->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the protection-nitration-deprotection strategy.

Advantages and Disadvantages
  • Advantage: This method offers significantly higher regioselectivity for the para-isomer, leading to a purer product and simplifying the purification process.

  • Disadvantage: This is a three-step synthesis, which is more time-consuming and may result in a lower overall yield compared to a high-yielding direct nitration.

Comparison of Synthetic Methodologies

ParameterMethod 1: Direct NitrationMethod 2: Protection-Nitration-Deprotection
Regioselectivity Moderate to low, risk of ortho-isomer formationHigh, strongly favors para-substitution
Number of Steps 13
Expected Yield Variable, highly dependent on reaction controlPotentially lower overall yield due to multiple steps
Purity of Crude Product Lower, requires extensive purificationHigher, simplifies purification
Reproducibility Challenging due to sensitivity to reaction conditionsMore robust and reproducible
Reagents Milder nitrating agent (e.g., dilute HNO₃)Stronger nitrating agent (HNO₃/H₂SO₄), protecting and deprotecting reagents
Complexity Simpler procedureMore complex and time-consuming

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher.

For exploratory studies where small quantities of the compound are needed and access to advanced purification techniques is available, the direct nitration method may be a viable starting point due to its simplicity. However, researchers must be prepared to invest significant effort in optimizing the reaction conditions to achieve acceptable levels of selectivity and to meticulously purify the product.

For applications requiring high purity and batch-to-batch consistency, the protection-nitration-deprotection strategy is the recommended approach. While more laborious, this method provides a much higher degree of control over the regioselectivity of the nitration, leading to a cleaner product and more reproducible outcomes. The investment in a multi-step synthesis is justified by the increased reliability and the reduced burden of challenging isomer separations.

Ultimately, the successful and reproducible synthesis of this compound requires a thorough understanding of the principles of electrophilic aromatic substitution and careful consideration of the trade-offs between synthetic efficiency and product purity.

References

  • Hart, H., & Cassis, F. A. (1951). Alkylation of Phenols with 1-Adamantyl Bromide. Journal of the American Chemical Society, 73(7), 3179–3182. (Note: While not directly on the target molecule, this reference discusses the challenges of reactions with sterically hindered phenols).
  • Hornig, L. S. (1952). Two-Phase Nitration of Phenols. Journal of the American Chemical Society, 74(18), 4572–4577.
  • Thompson, M. J., & Zeegers, P. J. (1990). The two-phase nitration of phenols in dichloromethane as organic solvent. Tetrahedron, 46(7), 2661-2674.
  • US Patent 5,847,231 A, "Selective nitration of phenol deriv
  • US Patent 2,868,844 A, "Selective nitr

A Senior Application Scientist's Guide to the Definitive Characterization of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of chemical synthesis and drug development, the precise characterization of molecular intermediates is paramount. 4-Nitro-2,6-diphenylphenol (CAS: 2423-73-6) is a fascinating molecule, distinguished by the steric and electronic influence of two phenyl groups flanking a nitrophenol core. This structure suggests unique properties relevant to fields ranging from materials science to pharmaceutical intermediates, where its antioxidant or reactive potential might be harnessed.[1]

This guide provides an in-depth, multi-technique protocol for the unambiguous confirmation of this compound. We move beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its spectral signature. By comparing its characteristics with those of simpler, yet structurally related, nitrophenols, we aim to provide researchers with a robust framework for validation, ensuring the integrity of their downstream applications.

Molecular Structure and Physicochemical Profile

The foundational step in characterizing any compound is to understand its basic physical properties, which are a direct manifestation of its molecular structure. The bulky, non-polar phenyl groups at the 2 and 6 positions exert significant influence, differentiating this compound from simpler nitrophenols.

Caption: Molecular Structure of this compound.

Comparative Physicochemical Data

The table below contrasts this compound with two common nitrophenol analogues. The significantly higher melting point and water insolubility are immediately apparent, attributable to the increased molecular weight and hydrophobic nature imparted by the two phenyl substituents.

PropertyThis compound4-Nitrophenol2,6-Dichloro-4-nitrophenol
CAS Number 2423-73-6[2]100-02-7[3]618-80-4[4]
Molecular Formula C₁₈H₁₃NO₃[2]C₆H₅NO₃[3]C₆H₃Cl₂NO₃[4]
Molecular Weight 291.30 g/mol 139.11 g/mol [3]208.00 g/mol
Appearance Light orange to yellow powder/crystal[1][5]Colorless to pale yellow crystals[3]Crystalline solid
Melting Point 137-139 °C110-115 °C[3]125-128 °C
Solubility Insoluble in water; soluble in organic solvents[1]Sparingly soluble in water (16 g/L at 25°C)[3]Sparingly soluble in water

Synthetic Pathway: Electrophilic Nitration

The most logical and common synthetic route to this compound is the direct electrophilic nitration of its precursor, 2,6-diphenylphenol. This reaction leverages the electron-donating, activating effect of the hydroxyl group, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to the significant steric hindrance from the bulky phenyl groups at the ortho positions (C2, C6), substitution occurs almost exclusively at the para position (C4).

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation cluster_3 Purification 2,6-Diphenylphenol 2,6-Diphenylphenol Stirring_Cooling Stirring at 0-5 °C 2,6-Diphenylphenol->Stirring_Cooling Acetic Acid (Solvent) Acetic Acid (Solvent) Acetic Acid (Solvent)->Stirring_Cooling Addition Slow Addition Stirring_Cooling->Addition Nitric Acid HNO₃ (70%) Nitric Acid->Addition Reaction Reaction Continues (1-2 hours) Addition->Reaction Quench Pour into Ice Water Reaction->Quench Filtration Vacuum Filtration Quench->Filtration Crude_Product Crude Yellow Solid Filtration->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Drying Dry in Vacuo Recrystallization->Drying Final_Product Pure 4-Nitro-2,6- diphenylphenol Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Confirmation: A Multi-Technique Approach

Confirmation of the molecular structure requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Expertise & Rationale: For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will reveal the number of unique carbon environments, confirming the molecule's symmetry. The electron-withdrawing nitro group is expected to deshield adjacent protons and carbons, causing a downfield shift in their resonance signals compared to the precursor.

  • Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent by the manufacturer and serves as the reference peak at 0.00 ppm.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16-32 scans) and ¹³C NMR (e.g., 1024-2048 scans) should provide a good signal-to-noise ratio.

Technique Expected Observations Rationale
¹H NMR ~ 8.1-8.3 ppm (s, 2H): Protons on the central nitrated ring. ~ 7.3-7.6 ppm (m, 10H): Protons of the two flanking phenyl groups. ~ 5.0-6.0 ppm (s, broad, 1H): Phenolic -OH proton (position is solvent/concentration dependent, may exchange with D₂O).The strong deshielding effect of the nitro group and the anisotropic effect of the adjacent phenyl rings will shift the two equivalent protons on the central ring significantly downfield. Their chemical equivalence results in a singlet. The ten protons of the two identical phenyl groups will appear as a complex multiplet in the typical aromatic region. The phenolic proton is acidic and often broad.
¹³C NMR ~ 9 unique signals: - 4 signals for the central ring (2 quaternary, 2 CH). - 4 signals for the two equivalent phenyl rings (1 quaternary, 3 CH). - 1 signal for the C-OH carbon.Due to molecular symmetry, the two phenyl groups are equivalent. The central ring has a plane of symmetry, making carbons 2 & 6 and 3 & 5 equivalent. This leads to an expectation of 1 (C-OH) + 1 (C-NO₂) + 1 (C-Ph) + 1 (C-H) for the central ring, and 1 (C-ipso) + 3 (ortho, meta, para CH) for the phenyl groups, totaling 8 aromatic signals. A more detailed analysis suggests 9 unique carbon signals in total.
Infrared (IR) Spectroscopy
  • Expertise & Rationale: IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The most diagnostic peaks will be the O-H stretch of the phenol, the C=C stretches of the aromatic rings, and, most importantly, the strong, characteristic stretches of the nitro group.

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance and Rationale
O-H Stretch 3200-3500A broad, strong absorption, characteristic of a hydrogen-bonded phenolic hydroxyl group.
Aromatic C-H Stretch 3000-3100Sharp, medium-intensity peaks just above 3000 cm⁻¹.
Aromatic C=C Stretch 1450-1600Multiple sharp bands of varying intensity, confirming the presence of aromatic rings.
Asymmetric N-O Stretch 1500-1550A very strong, sharp absorption. This is a key diagnostic peak for an aromatic nitro compound.[6]
Symmetric N-O Stretch 1330-1370A strong, sharp absorption, also highly characteristic of the nitro group.[6]
Mass Spectrometry (MS)
  • Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering the most definitive confirmation of the molecular formula. The fragmentation pattern can also provide corroborating structural evidence.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge (m/z) ratio and detected.

Ion Expected m/z Value Interpretation
[M]⁺ 291.3The molecular ion peak, corresponding to the molecular weight of C₁₈H₁₃NO₃.[2]
[M - NO₂]⁺ 245Loss of the nitro group (46 Da), a common fragmentation pathway.
[M - OH]⁺ 274Loss of the hydroxyl radical (17 Da).
[C₆H₅]⁺ 77The phenyl cation, indicating the presence of phenyl substituents.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms identity, chromatography is essential for quantifying purity. A reverse-phase HPLC method can effectively separate the target compound from starting materials or potential isomers.[7][8]

G Sample Dissolve Sample in Mobile Phase Injection Inject 10 µL Sample->Injection Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm) Injection->Column Detection UV Detector at 254 nm & 330 nm Column->Detection MobilePhase Isocratic Mobile Phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid) MobilePhase->Column Output Chromatogram (Purity >99%) Detection->Output

Caption: General workflow for HPLC purity analysis.

Conclusion

The definitive confirmation of this compound relies on a synergistic application of analytical techniques. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (especially the nitro and hydroxyl groups), and mass spectrometry verifies the molecular weight and formula. When combined with chromatographic methods for purity assessment, this comprehensive characterization provides the necessary confidence for researchers and drug development professionals to utilize this compound in their work. The comparison with simpler analogues underscores the significant structural and, consequently, physicochemical impact of the dual phenyl substituents.

References

  • Vertex AI Search. (2026). Preparation of 4-nitrophenol.
  • Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • ChemicalBook. (2026). This compound | 2423-73-6.
  • CymitQuimica. (n.d.). CAS 2423-73-6: this compound.
  • Wikipedia. (2026). 4-Nitrophenol.
  • PubChem. (n.d.). This compound | C18H13NO3 | CID 625985.
  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • Quickcompany. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol.
  • Sigma-Aldrich. (n.d.). This compound 99% 2423-73-6.
  • Socratic.org. (n.d.). IR: nitro groups.
  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ResearchGate. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF.

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Navigating Nitrophenol Assessment: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Nitrophenolic compounds, a class of chemicals used in the manufacturing of dyes, pesticides, and pharmaceuticals, are prevalent environmental contaminants.[1][2] Understanding their toxicological and metabolic profiles is paramount for human health and environmental risk assessment. This guide provides a comparative analysis of in vitro and in vivo methodologies used to study these compounds, offering researchers a framework for designing comprehensive and robust experimental strategies.

The Two Worlds of Toxicological Assessment: A Necessary Dichotomy

The journey of a nitrophenol compound from environmental exposure to biological effect is a complex cascade of absorption, distribution, metabolism, and excretion (ADME). To fully characterize this journey, toxicologists rely on two complementary investigative worlds: the controlled simplicity of in vitro systems and the holistic complexity of in vivo models.

  • In Vitro (Latin for "in glass"): These studies are performed outside of a living organism, typically using isolated cells, tissues, or subcellular fractions. They offer a reductionist approach, allowing for the precise investigation of specific mechanisms in a controlled environment.

  • In Vivo (Latin for "within the living"): These studies are conducted in whole, living organisms, most commonly in animal models like rats or mice. They provide a systemic view, integrating the multitude of physiological processes that influence a compound's fate and effect.

The choice between these approaches is not one of mutual exclusion but of strategic integration. Each provides a unique and vital piece of the toxicological puzzle.

The In Vitro Arena: Mechanistic Insights at High Throughput

In vitro studies are the workhorses of modern toxicology, providing rapid, cost-effective, and ethically favorable methods for screening compounds and elucidating mechanisms of action.

Common In Vitro Models for Nitrophenol Studies
  • Cell Lines: Immortalized cell lines (e.g., HepG2 human liver cancer cells, HeLa cells) and primary cells (e.g., freshly isolated hepatocytes) are foundational tools. For nitrophenols, liver-derived cells are particularly relevant due to the liver's central role in xenobiotic metabolism.[3][4]

  • Subcellular Fractions: To specifically investigate metabolic pathways, researchers use subcellular fractions.

    • Microsomes: These are vesicles of the endoplasmic reticulum containing Phase I metabolic enzymes like Cytochrome P450s (CYPs).[5] For example, the hydroxylation of 4-nitrophenol to 4-nitrocatechol is largely catalyzed by the CYP2E1 isozyme in human liver microsomes.[6]

    • S9 Fractions: This is the supernatant from a 9,000g centrifugation of a liver homogenate. It contains both microsomes (Phase I enzymes) and the cytosol, which is rich in Phase II conjugation enzymes (e.g., sulfotransferases, glucuronosyltransferases).[7][8][9] This makes the S9 fraction a more complete in vitro metabolic system than microsomes alone.[7][8]

Key In Vitro Assays and Their Rationale
  • Cytotoxicity Assays: These are fundamental for determining the concentration at which a compound becomes toxic to cells.

    • MTT Assay: Measures mitochondrial activity via the reduction of a tetrazolium salt to a colored formazan product, indicating cell viability.[10][11]

    • Neutral Red Uptake (NRU) Assay: Assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[10][11][12] The OECD recommends using NRU data to help estimate starting doses for in vivo acute toxicity tests, thereby reducing the number of animals needed.[13]

  • Metabolism Assays: These assays, typically using liver fractions and analyzed by LC-MS, identify the metabolic fate of a nitrophenol. They can reveal whether the parent compound or a metabolite is the primary toxicant.

The In Vivo Perspective: The Whole-Organism Response

While in vitro studies provide invaluable mechanistic data, they cannot fully replicate the intricate interplay of organs and systems in a living being. In vivo studies are essential for understanding the systemic toxicity, toxicokinetics, and overall hazard of nitrophenol compounds.

Animal Models in Nitrophenol Research

Rodents, particularly rats and mice, are the most common models for assessing nitrophenol toxicity.[14] These studies provide critical data on lethal doses (LD50) and identify target organs for toxicity.[14] For instance, acute oral LD50 values for 4-nitrophenol in rats have been reported in the range of 202–620 mg/kg.[14]

Key In Vivo Study Designs
  • Acute Oral Toxicity Studies (e.g., OECD Test Guideline 423): This "Acute Toxic Class Method" is a stepwise procedure used to classify a substance's toxicity with a minimal number of animals.[15][16] The study provides information on health hazards from short-term oral exposure and helps determine classification and labeling.[15] Animals are observed for signs of toxicity and mortality, with starting doses often informed by in vitro cytotoxicity data.[13][15]

  • Sub-chronic and Chronic Studies: These longer-term studies (e.g., 90-day studies) evaluate the effects of repeated exposure. Chronic exposure to 2,4-dinitrophenol in humans has been linked to the formation of cataracts, skin lesions, and effects on bone marrow and the central nervous system.[2]

  • Toxicokinetic Studies: These studies track the ADME of a nitrophenol within the organism. For example, studies have shown that 4-nitrophenol is rapidly absorbed and excreted, primarily in the urine as glucuronide and sulfate conjugates.[4][17]

Head-to-Head Comparison: Choosing the Right Tool for the Question

FeatureIn Vitro StudiesIn Vivo Studies
Biological Complexity Low (isolated cells/enzymes)High (whole organism)
Physiological Relevance Limited; lacks systemic interactionsHigh; integrates ADME and organ interplay
Throughput HighLow
Cost & Time Low cost, rapidHigh cost, time-consuming
Ethical Considerations Minimal (alternative to animal testing)Significant (animal welfare is a key concern)
Endpoint Measurement Specific mechanisms (e.g., cytotoxicity, enzyme inhibition)Systemic effects (e.g., mortality, organ damage, clinical signs)
Metabolism Can be incomplete (e.g., microsomes lack Phase II enzymes)Complete, integrated metabolism
Data Application Mechanistic understanding, screening, priority settingHazard classification, risk assessment, LD50 determination
Quantitative Data Snapshot: 4-Nitrophenol
ParameterSystemValueReference
LD50 (Oral) Rat202 - 620 mg/kg[14]
LD50 (Oral) Mouse470 - 625.7 mg/kg[14]
IC50 (Cytotoxicity) Varies by cell lineDependent on assay conditions[18]

Bridging the Gap: The Rise of In Vitro to In Vivo Extrapolation (IVIVE)

The ultimate goal is to use the speed and mechanistic detail of in vitro data to predict real-world outcomes in humans. This is the realm of In Vitro to In Vivo Extrapolation (IVIVE).[19][20][21] IVIVE uses computational models to translate in vitro concentrations that cause a toxic effect (e.g., an IC50) into an equivalent external dose in a whole organism.[22][20] This approach is a cornerstone of new approach methodologies (NAMs) that aim to reduce reliance on animal testing while improving the efficiency and human relevance of chemical risk assessment.[19][23]

IVIVE_Workflow cluster_InVitro In Vitro Arena cluster_InSilico In Silico Modeling cluster_InVivo In Vivo Prediction InVitro_Assay High-Throughput In Vitro Assay (e.g., Cytotoxicity) IC50 Determine Bioactive Concentration (IC50) InVitro_Assay->IC50 Experimental Data PBPK Physiologically Based Pharmacokinetic (PBPK) Model IC50->PBPK Input Parameter Dose Predict Equivalent In Vivo Dose (Dtox) PBPK->Dose Extrapolation Risk Human Health Risk Assessment Dose->Risk Inform Decision-Making

Caption: A simplified workflow for In Vitro to In Vivo Extrapolation (IVIVE).

Experimental Protocols

Protocol 1: In Vitro Basal Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay

This protocol is adapted from OECD Test Guideline principles.

  • Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the nitrophenol compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the final desired test concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

  • Exposure: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the nitrophenol compound. Include both negative (vehicle solvent) and positive (known cytotoxic agent) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red dye. Incubate for approximately 3 hours to allow viable cells to uptake the dye into their lysosomes.

  • Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Add a Neutral Red destain solution (e.g., acidified ethanol) to each well to extract the dye from the cells.

  • Quantification: Agitate the plate to ensure the dye is fully solubilized. Measure the absorbance of each well using a spectrophotometer at the appropriate wavelength (approx. 540 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of dye uptake).

Protocol 2: In Vivo Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD TG 423)

This protocol requires institutional animal care and use committee (IACUC) approval and should only be performed by trained personnel in an appropriate facility.

  • Animal Selection: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley) of a single sex (typically females, as they are often slightly more sensitive). Acclimate the animals for at least 5 days.

  • Dose Selection: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any pre-existing information, including in vitro data. If no information exists, a starting dose of 300 mg/kg is often used.

  • Dosing Procedure (Step 1): Dose a group of 3 animals sequentially with the starting dose. The compound is typically administered by oral gavage.

  • Observation: Observe animals carefully for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) shortly after dosing and periodically for at least 14 days.[24] Body weights are recorded weekly.

  • Decision Point:

    • If 2 or 3 animals die: The test is stopped, and the substance is classified in that toxicity category. A higher toxicity is assumed, and a re-test at the next lower dose level is performed to confirm.

    • If 0 or 1 animal dies: Proceed to the next higher dose level using another 3 animals.

  • Subsequent Steps: Continue the stepwise procedure until a clear outcome is determined for classification purposes. The method uses a minimum number of animals to assign a GHS (Globally Harmonized System) toxicity category.[15]

  • Necropsy: At the end of the study, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Conclusion: An Integrated Strategy for a Complete Picture

The debate of in vitro versus in vivo is not about choosing a superior method, but about building a superior testing strategy. The most robust assessments of nitrophenol compounds leverage the strengths of both worlds. In vitro assays serve as the frontline, rapidly screening compounds, identifying mechanisms, and prioritizing candidates for further testing. This targeted approach allows for more refined and ethically responsible in vivo studies, which in turn provide the indispensable systemic data required for accurate hazard and risk assessment. By integrating these methodologies through frameworks like IVIVE, the scientific community can move towards a more predictive, efficient, and humane paradigm of toxicology.

Integrated_Strategy cluster_Tier1 Tier 1: Screening & Prioritization cluster_Tier2 Tier 2: Mechanistic Investigation cluster_Tier3 Tier 3: Systemic Confirmation cluster_Output Final Output InVitro High-Throughput In Vitro Assays (Cytotoxicity, Metabolism) IVIVE IVIVE Modeling & In-Depth Mechanistic In Vitro Studies InVitro->IVIVE Data for Extrapolation InVivo Targeted, Low-Dose In Vivo Studies (e.g., OECD TG 423) IVIVE->InVivo Informs Dose Selection Risk Comprehensive Risk Assessment & Regulatory Decision IVIVE->Risk Predicts Human Equivalent Dose InVivo->Risk Provides Systemic Toxicity Data

Caption: A tiered strategy integrating in vitro and in vivo methods.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

  • Cui, X., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. [Link]

  • Potts, A. J., et al. (2021). Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. Clinical Toxicology. [Link]

  • Food and Drug Administration (FDA). (2021). In Vitro-to-In Vivo Extrapolation (IVIVE) for Liver Safety Assessment of Anthraquinones. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). 2,4-Dinitrophenol. [Link]

  • National Center for Biotechnology Information (NCBI). (1995). Toxicological Profile for Dinitrophenols - Chapter 3: Toxicokinetics. [Link]

  • Kolodziejska, M., et al. (2024). Nitrophenols disrupt the expression and activity of biotransformation enzymes (CYP3A and COMT) in chicken ovarian follicles in vivo and in vitro. Journal of Applied Toxicology. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Toxicological Profile for Nitrophenols - Chapter 2: Health Effects. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Toxicological Profile for Nitrophenols - Chapter 3: Toxicokinetics. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2002). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

  • Xeno-Tech. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

  • Yoon, M., et al. (2014). Evaluation of simple in vitro to in vivo extrapolation approaches for environmental compounds. Toxicology in Vitro. [Link]

  • Khorsandi, L., et al. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Avicenna Journal of Medical Biochemistry. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Toxicological Profile for Nitrophenols - Chapter 3: TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

  • Paoli, P., et al. (1989). Comparative cytotoxicity of phenols in vitro. In Vitro Cellular & Developmental Biology. [Link]

  • Görge, G., et al. (1987). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis. Xenobiotica. [Link]

  • ScitoVation. (n.d.). In vitro to in vivo extrapolation (IVIVE). [Link]

  • Ng, C. A., et al. (2024). Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment. Environment & Health. [Link]

  • Kosheeka. (2024). Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. [Link]

  • Gonen, Z. B., et al. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. ResearchGate. [Link]

  • Tassaneeyakul, W., et al. (1996). Validation of 4-nitrophenol as an in vitro substrate probe for human liver CYP2E1 using cDNA expression and microsomal kinetic techniques. British Journal of Clinical Pharmacology. [Link]

  • Randáková, A., et al. (2020). In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio). Molecules. [Link]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2014). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]

  • Taylor & Francis. (n.d.). S9 fraction – Knowledge and References. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • PETA International Science Consortium Ltd. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Kwack, S. J., et al. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A. [Link]

  • Physicians Committee for Responsible Medicine. (n.d.). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. [Link]

  • Lira, A. B., et al. (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. Food and Chemical Toxicology. [Link]

  • BEMS Reports. (2014). Acute Oral Toxicity. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Toxicological Profile for Nitrophenols - RELEVANCE TO PUBLIC HEALTH. [Link]

  • OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Regulations.gov. (2008). Acute Oral Toxicity Acute Toxic Class Method with Report. [Link]

Sources

A Comparative Guide to the Cytotoxic Effects of Nitrophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of environmental toxicology and its implications for human health, nitrophenols represent a class of compounds demanding rigorous investigation. As prevalent environmental contaminants stemming from industrial processes and agricultural runoff, their cytotoxic effects are of significant interest to researchers in toxicology, pharmacology, and drug development. This guide provides a comprehensive comparison of the cytotoxic profiles of different nitrophenol isomers, supported by experimental data and detailed protocols to empower your research.

Understanding the Cytotoxicity of Nitrophenol Isomers

Nitrophenols, characterized by a phenol ring substituted with one or more nitro groups, exhibit varying degrees of toxicity. This variation is largely attributed to the position of the nitro group(s) on the phenol ring, which influences the compound's chemical properties and biological interactions. Our comparative analysis focuses on the three primary mononitrophenol isomers: 2-nitrophenol (2-NP), 3-nitrophenol (3-NP), and 4-nitrophenol (4-NP), with additional insights into the effects of 2,4-dinitrophenol (2,4-DNP).

Experimental evidence consistently demonstrates a clear hierarchy in the cytotoxic potency of mononitrophenols. Studies on human lung cells have shown that 4-nitrophenol (4-NP) is the most cytotoxic isomer, while 2-nitrophenol (2-NP) is the least toxic[1]. The cytotoxicity of 3-nitrophenol (3-NP) typically falls between these two. This trend is often linked to the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress, leading to cellular damage and death[1].

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the cytotoxicity of different compounds. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the IC50 values for 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol in two distinct human lung cell lines: BEAS-2B (a normal bronchial epithelial cell line) and A549 (an alveolar epithelial cancer cell line). This data provides a quantitative basis for comparing the cytotoxic effects of these isomers.

CompoundCell LineExposure TimeIC50 (µg/mL)
2-Nitrophenol (2-NP) BEAS-2B24h255[1]
A54924h>10,000[1]
BEAS-2B48h>10,000[1]
A54948h>10,000[1]
3-Nitrophenol (3-NP) BEAS-2B24h118[1]
A54924h2503[1]
BEAS-2B48h39[1]
A54948h552[1]
4-Nitrophenol (4-NP) BEAS-2B24h89[1]
A54924h>10,000[1]
BEAS-2B48h40[1]
A54948h552[1]

Data Interpretation:

  • Isomer-Specific Toxicity: The data clearly supports the toxicity ranking of 4-NP > 3-NP > 2-NP in BEAS-2B cells at 24 hours[1].

  • Cell Line Specificity: Interestingly, the A549 cancer cell line appears more resistant to the acute cytotoxic effects of 2-NP and 4-NP at 24 hours compared to the normal BEAS-2B cells[1]. This highlights the importance of considering cell context in toxicological studies.

  • Time-Dependent Effects: The cytotoxicity of 3-NP and 4-NP increases with longer exposure times, as indicated by the lower IC50 values at 48 hours compared to 24 hours in BEAS-2B cells[1].

Mechanistic Insights: The Pathways to Cell Death

Nitrophenol-induced cytotoxicity is a complex process involving multiple cellular pathways, primarily converging on apoptosis (programmed cell death) and necrosis. The underlying mechanisms often involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

The Role of Oxidative Stress and Mitochondrial Dysfunction

Exposure to nitrophenols, particularly 4-NP and 3-NP, has been shown to induce a buildup of cellular ROS[1]. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. The mitochondria, being central to cellular metabolism and a major source of ROS, are particularly vulnerable.

Nitrophenol-induced mitochondrial dysfunction is characterized by a collapse of the mitochondrial membrane potential[1]. This disruption of the powerhouse of the cell is a critical event that can trigger the intrinsic pathway of apoptosis.

Nitrophenols Nitrophenols ROS ROS Nitrophenols->ROS Increased Production Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Induces Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers Intrinsic Pathway Cell_Death Cell_Death Apoptosis->Cell_Death

Caption: Nitrophenol-induced cytotoxicity workflow.

Apoptotic Signaling Pathways

Apoptosis is a tightly regulated process involving a cascade of signaling events. There are two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

  • Intrinsic Pathway: Triggered by intracellular stress such as DNA damage or oxidative stress, this pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase of this pathway. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to apoptosis.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of the initiator caspase-8. Caspase-8 can then directly activate executioner caspases.

Studies have suggested that nitric oxide (NO), a molecule with structural similarities to the nitro group in nitrophenols, can induce apoptosis through a caspase-8 and caspase-3-dependent mechanism. This suggests that nitrophenols may also engage these key caspases in their cytotoxic action.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death_Receptors Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Nitrophenols Nitrophenols Nitrophenols->Mitochondrion Induces Dysfunction cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Assay Options Cell_Culture 1. Cell Culture & Seeding Treatment 2. Nitrophenol Treatment Cell_Culture->Treatment Assay 3. Cytotoxicity Assay Treatment->Assay Data_Analysis 4. Data Analysis Assay->Data_Analysis MTT MTT Assay (Viability) Assay->MTT LDH LDH Assay (Cytotoxicity) Assay->LDH Annexin_V Annexin V Assay (Apoptosis) Assay->Annexin_V

Caption: General workflow for assessing nitrophenol cytotoxicity.

Conclusion

The cytotoxic effects of nitrophenols are isomer-dependent, with 4-nitrophenol generally exhibiting the highest toxicity. The underlying mechanisms involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and compare the cytotoxic profiles of these and other compounds of interest. A thorough understanding of the cytotoxic mechanisms of nitrophenols is crucial for assessing their environmental and health risks and may provide insights for the development of novel therapeutic strategies.

References

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC. (2022-02-22). Retrieved from [Link]

  • 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line - Annals of Agricultural and Environmental Medicine. (2023-11-16). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Retrieved from [Link]

  • Nitric oxide-mediated apoptosis of neutrophils through caspase-8 and caspase-3-dependent mechanism - PMC - PubMed Central. (2016-09-01). Retrieved from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitro-2,6-diphenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the pharmaceutical and chemical industries, the synthesis and application of novel compounds are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities, including intermediates and byproducts. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 4-Nitro-2,6-diphenylphenol, a compound that, while valuable in research, requires meticulous management due to its inherent hazards. Our commitment to your safety extends beyond the provision of high-quality reagents to encompass the entire lifecycle of our products.

Understanding the Hazard Profile of this compound

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice and is essential for designing a robust disposal plan. This compound is a substituted nitrophenol, and its hazard profile is influenced by the nitro functional group and the phenolic structure.

Key Hazards:

  • Skin and Eye Irritation: Direct contact with this compound can cause significant skin and eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1]

  • Toxicity: While specific toxicity data for this compound is not extensively documented, related nitrophenols are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3] The nitro group can lead to methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritation upon contact.[1][2]

Eye IrritationCauses serious eye irritation.[1][2]

Respiratory IrritationMay cause respiratory irritation if inhaled.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory and safety imperative. The following protocol outlines a self-validating system for the safe and compliant disposal of this compound.

Step 1: Waste Characterization and Classification

Before disposal, it is crucial to characterize the waste stream. Is it pure this compound, a solution, or a mixture with other reagents? The composition of the waste will determine the appropriate disposal route.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not specifically listed, its structural analog, 4-nitrophenol, is listed as a toxic waste with the EPA hazardous waste code U170 .[4] Given the toxicological properties of nitrophenols, it is prudent and scientifically sound to manage this compound as a toxic hazardous waste. Therefore, for the purposes of this guide, we will proceed with the assumption that it should be classified under a similar toxicity-based code.

Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary.

  • Protective Clothing: A laboratory coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

Step 3: Spill Management - A Proactive Approach

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand.

  • Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step 4: Waste Segregation and Containerization

Proper segregation and containerization are fundamental to safe waste management.

  • Dedicated Waste Container: Use a dedicated, clearly labeled container for this compound waste. The label should include the chemical name, the words "Hazardous Waste," and the associated hazard pictograms.

  • Chemical Incompatibility: Based on the reactivity of similar nitrophenolic compounds, do not mix this compound waste with the following:

    • Strong reducing agents

    • Strong bases (can generate heat)

    • Hydrides, nitrides, alkali metals, and sulfides

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step 5: Final Disposal - The Professional Approach

The recommended and most environmentally sound method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company .

Why Incineration?

High-temperature incineration is effective for the complete destruction of organic compounds like this compound. The process breaks the molecule down into simpler, less harmful components. It is anticipated that the thermal decomposition of this compound will produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and filtration systems to neutralize these and other potentially harmful combustion byproducts before they are released into the atmosphere.

The Protocol:

  • Engage a Licensed Professional: Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide Full Disclosure: Inform the disposal company of the exact composition of the waste stream. This is crucial for them to handle and dispose of the material safely and in compliance with all regulations.

  • Manifesting: Ensure that a hazardous waste manifest is correctly completed. This document tracks the waste from your facility (the generator) to its final destination and is a legal requirement.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_spill Spill Management cluster_disposal Final Disposal A Waste Generation (Pure solid, solution, or mixture) B Wear Appropriate PPE (Goggles, gloves, lab coat, respirator if dusty) A->B C Segregate Waste (Dedicated, labeled container) B->C D Check for Incompatibilities (Avoid strong bases, reducing agents) C->D J Store in Designated Hazardous Waste Area D->J E Spill Occurs F Evacuate and Ventilate E->F G Contain and Absorb F->G H Collect and Containerize as Hazardous Waste G->H I Decontaminate Spill Area H->I I->J K Contact Licensed Hazardous Waste Disposal Company J->K L Complete Hazardous Waste Manifest K->L M Arrange for Professional Pickup and Incineration L->M N Receive Certificate of Destruction M->N caption Disposal workflow for this compound.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.